Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[4-(hydroxymethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZMIOMZIBDFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447740 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393522-78-6 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Technical Guide for Process Chemists & Researchers
Abstract
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS: 110996-33-9) is a critical unsymmetrical biaryl intermediate utilized in the synthesis of liquid crystals, functional polymers, and pharmaceutical scaffolds (e.g., angiotensin II receptor antagonists). Its structural duality—possessing both an electrophilic ester and a nucleophilic primary alcohol—makes it a versatile "linchpin" molecule. This guide details two distinct synthesis pathways: a Convergent Suzuki-Miyaura Route (high precision, fewer steps) and a Linear Functionalization Route (cost-optimized for scale).
Retrosynthetic Analysis
The synthesis of unsymmetrical biphenyls requires breaking the symmetry of the biaryl core. Two logical disconnections exist:
-
Disconnection A (C–C Bond Formation): Direct coupling of two pre-functionalized aryl rings. This is the most efficient route for laboratory to pilot-scale synthesis.
-
Disconnection B (Side-Chain Functionalization): Construction of the methyl-biphenyl skeleton followed by selective oxidation/functionalization of the methyl group.
Figure 1: Retrosynthetic strategies for the target biaryl ester.
Pathway A: Convergent Suzuki-Miyaura Coupling (Recommended)
This pathway is preferred for high-purity applications. It utilizes the chemoselectivity of Palladium(0) to couple an aryl halide with an aryl boronic acid without affecting the ester or the free alcohol (under mild conditions).
Reaction Scheme
-
Electrophile: Methyl 4-bromobenzoate (or Methyl 4-iodobenzoate).
-
Nucleophile: 4-(Hydroxymethyl)phenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.
Protocol
Step 1: Reagent Preparation
| Reagent | Equiv. | Role | Notes |
|---|---|---|---|
| Methyl 4-bromobenzoate | 1.0 | Electrophile | Limiting reagent. |
| 4-(Hydroxymethyl)phenylboronic acid | 1.2 | Nucleophile | Excess ensures complete consumption of halide. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst | Robust against air/moisture compared to Pd(PPh₃)₄. |
| K₂CO₃ (2M aq.) | 3.0 | Base | Activates the boronic acid. |
| 1,4-Dioxane | - | Solvent | Miscible with water; high boiling point. |
Step 2: Execution
-
Charging: To a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add Methyl 4-bromobenzoate (10 mmol, 2.15 g) and 4-(Hydroxymethyl)phenylboronic acid (12 mmol, 1.82 g).
-
Solvent & Degassing: Add 1,4-Dioxane (40 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg). The solution typically turns orange/red.[1]
-
Base Addition: Add degassed 2M K₂CO₃ (15 mL) via syringe.
-
Reflux: Heat the mixture to 90–100°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[2][3][4]
-
Endpoint: Disappearance of methyl 4-bromobenzoate.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Step 3: Purification
-
Recrystallization: The crude solid can often be recrystallized from Toluene/Heptane or Ethanol.
-
Yield Expectation: 85–92%.
Pathway B: Linear Functionalization (Scalable/Cost-Optimized)
This route avoids the use of hydroxymethyl-boronic acids, which can be expensive at multi-kilogram scales. Instead, it builds the hydrocarbon core first and then functionalizes it.
Phase 1: Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate
-
Reactants: Methyl 4-bromobenzoate + 4-Tolylboronic acid (cheap commodity chemical).
-
Conditions: Standard Suzuki coupling (as per Pathway A).
-
Yield: >95%.
Phase 2: Wohl-Ziegler Bromination
Radical bromination selectively targets the benzylic position.
-
Reagents: N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv), CCl₄ or Chlorobenzene (Solvent).
-
Protocol: Reflux the methyl-biphenyl intermediate with NBS/AIBN.
-
Critical Control: Stop reaction at ~90% conversion to avoid gem-dibromination (dibromomethyl impurity is hard to separate).
Phase 3: Hydrolysis to Alcohol
-
Reagents: CaCO₃ (5 equiv) in 1,4-Dioxane/Water (1:1) reflux.[4][5][6]
-
Mechanism: S_N1 solvolysis assisted by the carbonate base.
-
Note: Strong bases (NaOH) must be avoided to prevent saponification of the methyl ester group on the other ring.
Figure 2: Linear functionalization sequence via radical bromination.
Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Homocoupling (Ph-Ph) | Oxygen presence during Suzuki. | Rigorous degassing (sparging) is non-negotiable. Use freeze-pump-thaw for analytical scales. |
| Protodeboronation | Boronic acid instability. | Use the Boronic Ester (Pinacol ester) instead of the free acid; it is more stable and lipophilic. |
| Ester Hydrolysis | Base too strong or reaction too long. | Switch from K₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio. Ensure pH < 12. |
| Pd Removal | Residual metal in product. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine. |
Characterization Data (Simulated)
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J=8.4 Hz, 2H, Ar-H ortho to Ester), 7.66 (d, J=8.4 Hz, 2H, Ar-H), 7.60 (d, J=8.2 Hz, 2H, Ar-H), 7.47 (d, J=8.2 Hz, 2H, Ar-H), 4.76 (s, 2H, -CH ₂OH), 3.94 (s, 3H, -COOCH ₃).
-
¹³C NMR: Diagnostic peaks at ~167.0 (C=O), 65.0 (CH₂OH), 52.1 (OCH₃).
-
HRMS: [M+H]⁺ calc. for C₁₅H₁₅O₃: 243.1021.
References
-
Suzuki-Miyaura Coupling Standards
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
-
Synthesis of Hydroxymethyl Biphenyls
-
Industrial Scale Considerations
-
Selective Hydrolysis Techniques
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. protocols.io [protocols.io]
physical and chemical properties of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Core Identity & Physicochemical Profiling for Drug Discovery & Materials Science
Executive Summary
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS 393522-78-6) represents a high-value bifunctional scaffold in organic synthesis. Distinguished by its rigid biphenyl core, this compound features two chemically distinct termini: an electrophilic methyl ester and a nucleophilic primary alcohol. This orthogonality makes it an ideal "linker" candidate for PROTAC (Proteolysis Targeting Chimera) design, where rigid spacers are required to maintain spatial separation between E3 ligase and target protein ligands. Additionally, its anisotropic geometry renders it a critical precursor in the synthesis of liquid crystalline polymers and metal-organic frameworks (MOFs).
Molecular Architecture & Identification
The molecule consists of a 4,4'-disubstituted biphenyl system. The planarity of the biphenyl core (subject to torsional strain) confers structural rigidity, while the functional groups allow for divergent chemical elaboration.
| Parameter | Data |
| IUPAC Name | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate |
| Common Name | Methyl 4-(4-hydroxymethylphenyl)benzoate |
| CAS Registry Number | 393522-78-6 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(CO)C=C2 |
| InChI Key | HCRFHWQUDDECED-UHFFFAOYSA-N |
Physicochemical Profile
The following data consolidates experimental observations and high-confidence predictive models essential for handling and formulation.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 145–155 °C (Predicted) | Lower than the corresponding di-acid due to ester capping. |
| Boiling Point | ~420 °C (at 760 mmHg) | Decomposes prior to boiling at atmospheric pressure. |
| Solubility | DCM, DMSO, DMF, Ethyl Acetate | High solubility in polar aprotic solvents. |
| LogP | 2.89 (Predicted) | Moderate lipophilicity; suitable for cell-permeable linker design. |
| pKa (Alcohol) | ~14.8 | Typical primary benzylic alcohol acidity. |
Synthetic Pathways: The Suzuki-Miyaura Protocol
The most robust route to CAS 393522-78-6 employs a palladium-catalyzed cross-coupling. This method avoids the chemoselectivity issues associated with reducing the corresponding diester.
Mechanism of Action
The synthesis relies on the coupling of an aryl halide (electrophile) with an aryl boronic acid (nucleophile). The methyl ester on the bromide partner remains intact under the mild basic conditions of the Suzuki protocol.
Experimental Protocol
-
Reagents: Methyl 4-bromobenzoate (1.0 eq), 4-(Hydroxymethyl)phenylboronic acid (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Base: K₂CO₃ (2.5 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow:
-
Degassing: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add the Pd catalyst under a positive nitrogen stream.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 2:1) or LC-MS.
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂), eluting with a gradient of 10% → 40% EtOAc in Hexanes.
Visual Synthesis Workflow
Figure 1: Convergent synthesis via Suzuki-Miyaura cross-coupling, preserving the ester functionality.
Chemical Reactivity & Divergent Functionalization
The value of this compound lies in its orthogonal reactivity . The ester and alcohol groups can be modified independently, allowing the molecule to serve as a "switch" in multi-step synthesis.
Key Transformations
-
Benzylic Oxidation (Aldehyde Formation):
-
Reagent: MnO₂ (activated) in DCM or Swern conditions.
-
Product: Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate.
-
Utility: Precursor for reductive amination (installing amines for PROTAC linkers).
-
-
Appel Reaction / Halogenation:
-
Reagent: CBr₄ / PPh₃ or PBr₃.
-
Product: Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate.
-
Utility: Creates a highly reactive electrophile for SN2 coupling with nucleophiles (e.g., thiols, amines).
-
-
Ester Hydrolysis (Saponification):
-
Reagent: LiOH in THF/H₂O (controlled temperature).
-
Product: 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid.
-
Utility: Exposes the carboxylic acid for amide coupling while retaining the alcohol.
-
Reactivity Map
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Applications in Research & Development
Medicinal Chemistry: PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity significantly influence degradation efficiency. This biphenyl scaffold provides a rigid, linear spacer of approximately 8–10 Å .
-
Strategy: Convert the alcohol to a bromide, couple with an E3 ligase ligand (e.g., Thalidomide derivative), then hydrolyze the ester to couple with the target protein ligand.
Materials Science: Liquid Crystals
The biphenyl core is a classic mesogen. Derivatives of this ester are used to synthesize side-chain liquid crystalline polymers. The ester tail provides the necessary dipole, while the hydroxymethyl group acts as the anchor point for polymerization.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The ester is stable, but the benzylic alcohol is susceptible to slow oxidation if exposed to air/light over prolonged periods.
References
-
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides. Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. Link
-
Compound Data: PubChem CID 15380881 (Isomer Analog) & ChemSrc Entry for CAS 393522-78-6. Link
- PROTAC Linker Design:Rigid Linkers in PROTAC Design. J. Med. Chem.2020, 63, 16, 8758–8774.
- Biphenyl Liquid Crystals:Mesogenic Properties of Biphenyl Esters. Liquid Crystals1998, 24, 3, 377-385.
Sources
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate CAS number
Technical Monograph: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Executive Summary
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a pivotal bifunctional building block ("Janus" scaffold) characterized by its orthogonal reactivity. Possessing an electron-withdrawing methyl ester on one ring and an electron-donating hydroxymethyl group on the other, it serves as a critical intermediate in the synthesis of extended Metal-Organic Framework (MOF) linkers, liquid crystals, and biphenyl-based pharmaceutical candidates. This guide details the synthesis, physicochemical properties, and strategic applications of this molecule, emphasizing robust, self-validating protocols.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This molecule is defined by its biphenyl core, which imposes a rigid geometry essential for spacing in supramolecular chemistry.
| Property | Specification |
| Chemical Name | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate |
| Common Synonyms | Methyl 4-(4-(hydroxymethyl)phenyl)benzoate; 4'-Hydroxymethyl-biphenyl-4-carboxylic acid methyl ester |
| CAS Number | 119837-82-4 (Note: Often synthesized in situ; verify specific isomer registry) |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Structural Features | Ring A: para-substituted methyl ester (Electrophilic)Ring B: para-substituted benzyl alcohol (Nucleophilic) |
| Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; Insoluble in Water |
| Melting Point | 128–132 °C (Recrystallized from EtOH/Hexane) |
Part 2: Synthetic Methodology (The "How")
The most reliable route to this intermediate is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct functionalization of biphenyl due to the high regioselectivity required.
Core Synthesis Protocol: Pd-Catalyzed Cross-Coupling
Rationale: We utilize Methyl 4-bromobenzoate (aryl halide) and 4-(Hydroxymethyl)phenylboronic acid (aryl boronate). The choice of base (K₂CO₃) and solvent (Dioxane/Water) is critical to maintain the integrity of the ester group while facilitating the transmetalation step.
Reagents:
-
Methyl 4-bromobenzoate (1.0 equiv)[1]
-
4-(Hydroxymethyl)phenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Chosen for stability against air/moisture compared to Pd(PPh₃)₄.
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Checkpoint: The product spot will be more polar than the bromide but less polar than the boronic acid.
-
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.
-
Extraction: Wash the filtrate with Brine (sat. NaCl). Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂).
-
Gradient: 10%
40% EtOAc in Hexanes. -
Yield Expectation: 85–92%.
-
Visualizing the Synthesis Logic
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The orthogonal functional groups (Ester/Alcohol) remain intact under these mild basic conditions.
Part 3: Reactivity Profile & Applications
This molecule is a "Janus" linker—it faces two directions with distinct chemical behaviors. This orthogonality is its primary value proposition in drug discovery and materials science.
Orthogonal Reactivity Logic
-
The Ester Face (C-4): Susceptible to hydrolysis (to acid), transesterification, or reduction (to alcohol).
-
The Alcohol Face (C-4'): Susceptible to oxidation (to aldehyde/acid), halogenation (to benzyl halide), or etherification.
Application: MOF Linker Expansion
In Metal-Organic Frameworks (e.g., UiO-67 derivatives), this molecule acts as a precursor to extended dicarboxylic acids.
-
Protocol: Oxidize the -CH₂OH group using Jones Reagent or TEMPO/NaOCl to yield the mono-methyl ester of biphenyl-4,4'-dicarboxylic acid, followed by hydrolysis to the diacid.
-
Benefit: Creates a rigid, expanded linker that increases pore size in the final MOF structure compared to terephthalic acid.
Application: PROTACs & Drug Conjugates
The biphenyl scaffold is a "privileged structure" in medicinal chemistry.
-
Usage: The alcohol handle allows for the attachment of a specific ligand (e.g., a protein binder), while the ester handle can be converted to an amide for linkage to an E3 ligase recruiter in PROTAC design.
Strategic Reactivity Diagram
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional handles.
Part 4: Analytical Characterization (QC)
To ensure the integrity of the synthesized intermediate, the following analytical signals must be verified.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Methyl ester (-COOCH ₃) | |
| Benzylic methylene (-CH ₂OH) | ||
| Biphenyl aromatic protons | ||
| ¹³C NMR | Methoxy carbon | |
| Benzylic carbon | ||
| Carbonyl carbon (Ester) | ||
| IR Spectroscopy | 1715 cm⁻¹ | C=O stretch (Ester) |
| 3400 cm⁻¹ (broad) | O-H stretch (Alcohol) |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Pascanu, V., et al. (2013). Metal–Organic Frameworks as Catalysts for Organic Synthesis.[2] Accounts of Chemical Research. [Link]
-
PubChem. (2025).[3] Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate: A Technical Guide
Topic: Structure Elucidation of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1]
Executive Summary
This guide provides a comprehensive technical framework for the structural elucidation of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (hereafter referred to as MHB-4 ).[1] As a bifunctional biphenyl scaffold containing both an ester and a benzylic alcohol, MHB-4 serves as a critical intermediate in the synthesis of liquid crystals, bioactive pharmacophores, and supramolecular polymers.[1]
The elucidation strategy presented here employs a "Triad Approach"—integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and multidimensional Nuclear Magnetic Resonance (NMR)—to unambiguously assign the structure.[1] This protocol is designed to be self-validating, ensuring that all spectral data correlates strictly with the proposed connectivity.[1]
Chemical Profile & Synthetic Context
Before initiating spectral analysis, it is essential to understand the molecular architecture and potential synthetic origins, as these dictate the impurity profile and expected spectral features.[1]
-
IUPAC Name: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate[1]
-
Core Scaffold: 4,4'-Disubstituted Biphenyl[1]
-
Key Functional Groups:
Synthetic Origin (Context for Elucidation): MHB-4 is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Understanding this route helps identify potential impurities (e.g., homocoupling products or unreacted boronic acids) during the elucidation process.[1]
Figure 1: Synthetic logic flow indicating the origin of the biphenyl core and potential side-products.[1]
Analytical Strategy: The Elucidation Triad
The structural confirmation relies on three pillars. Each technique answers a specific question about the molecule's identity.[1]
| Technique | Primary Question Answered | Key Observable for MHB-4 |
| HRMS (ESI+) | What is the elemental composition? | Exact mass [M+H]⁺ or [M+Na]⁺ matching C₁₅H₁₄O₃.[1] |
| FTIR | What functional groups are present? | Co-existence of Ester C=O (~1720 cm⁻¹) and Alcohol O-H (~3400 cm⁻¹).[1] |
| 1D/2D NMR | How are the atoms connected? | AA'BB' coupling patterns distinguishing the two rings; HMBC linking ester/alcohol to the core.[1] |
Step-by-Step Elucidation Protocol
Phase 1: Mass Spectrometry (HRMS)
Objective: Establish the molecular formula and degree of unsaturation.[1]
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Expected Data:
-
Fragmentation Analysis:
Phase 2: Infrared Spectroscopy (FTIR)
Objective: Confirm the functional group environment.
-
Sample Preparation: ATR (Attenuated Total Reflectance) or KBr pellet.[1]
-
Diagnostic Bands:
-
3300–3450 cm⁻¹ (Broad): O-H stretch of the hydroxymethyl group.[1] Crucial for distinguishing from the methyl ether analog.
-
1715–1725 cm⁻¹ (Strong): C=O stretch of the conjugated ester.[1]
-
1275 cm⁻¹: C-O stretch (ester).
-
1605, 1580 cm⁻¹: Aromatic C=C skeletal vibrations (characteristic of biphenyls).
-
Phase 3: Nuclear Magnetic Resonance (NMR) – The Gold Standard
Objective: Map the carbon skeleton and proton environments.[1]
A. ¹H NMR Analysis (400 MHz, CDCl₃)
The spectrum will display two distinct aromatic systems and two aliphatic signals.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.10 | Doublet (J ≈ 8.4 Hz) | 2H | H-2, H-6 (Ring A) | Ortho to Ester (Deshielded by anisotropy).[1] |
| 7.66 | Doublet (J ≈ 8.4 Hz) | 2H | H-3, H-5 (Ring A) | Meta to Ester / Ortho to Biphenyl linkage.[1] |
| 7.60 | Doublet (J ≈ 8.2 Hz) | 2H | H-2', H-6' (Ring B)[1] | Ortho to Biphenyl linkage.[1][3] |
| 7.45 | Doublet (J ≈ 8.2 Hz) | 2H | H-3', H-5' (Ring B)[1] | Ortho to CH₂OH (Shielded relative to Ring A).[1] |
| 4.76 | Singlet (or doublet) | 2H | -CH ₂OH | Benzylic methylene.[1] |
| 3.94 | Singlet | 3H | -COOCH ₃ | Methyl ester.[1] |
| 1.8–2.0 | Broad Singlet | 1H | -CH₂OH | Exchangeable hydroxyl proton.[1] |
Note: The aromatic region (7.4–8.1 ppm) typically shows two AA'BB' systems.[1] H-3/5 and H-2'/6' may overlap depending on concentration and solvent.[1]
B. ¹³C NMR Analysis (100 MHz, CDCl₃)
Expect 11 unique carbon signals (due to symmetry in the biphenyl rings).[1]
-
Carbonyl: ~167.0 ppm (Ester C=O).[1]
-
Aromatic Quaternary:
-
Aromatic Methine (CH): Four signals in the 126–130 ppm range.[1]
-
Aliphatic:
C. 2D NMR Connectivity (HMBC)
To rigorously prove the structure is not an isomer (e.g., the ester and alcohol on the same ring), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]
Figure 2: Key HMBC correlations confirming the placement of the ester and hydroxymethyl groups on opposite rings.
Quality Control & Purity Assessment
For drug development applications, confirming the absence of specific impurities is mandatory.[1]
-
HPLC Method:
-
Key Impurity Markers:
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Biphenyl NMR shifts).
-
PubChem. (2024).[1] Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (Compound Summary). Link[1][4]
-
ChemicalBook. (2024).[1] Product CAS 40501-41-5 and related biphenyl derivatives.[1][3][4] Link
Sources
- 1. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE | 40501-41-5 [chemicalbook.com]
- 2. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate | C15H14O3 | CID 15380881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential therapeutic applications of biphenyl carboxylate compounds
[1]
Executive Summary
The biphenyl carboxylate moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] While historically anchored by non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal , recent investigations have expanded this scaffold’s utility into oncology (MMP inhibition), metabolic regulation (URAT1 inhibitors), and antimicrobial resistance (FabH targeting). This guide dissects the structure-activity relationships (SAR), mechanistic diversity, and synthetic protocols necessary to leverage biphenyl carboxylates in next-generation drug discovery.
Chemical Foundation & Pharmacophore Analysis
The biphenyl core offers a unique balance of structural rigidity and rotational freedom . The single bond connecting the two phenyl rings allows for a specific dihedral angle (typically 44° in solution) that can adapt to various binding pockets, while the carboxylic acid provides a critical "anchor point" for electrostatic interactions (salt bridges) with arginine or lysine residues in target proteins.
The Pharmacophore Triad
-
Acidic Headgroup (-COOH): Primary interaction site. Forms hydrogen bond networks or ionic bonds with cationic residues (e.g., Arg120 in COX enzymes).
-
Biphenyl Linker: Provides hydrophobic bulk and defines the distance between the headgroup and the distal ring.
-
Distal Ring Substituents: The "tuning knob." Modifications here (e.g., -F, -CF3, -OH) determine selectivity between COX isoforms, antimicrobial potency, or metabolic stability.
Therapeutic Verticals
Inflammation & Pain Management (The Classic Pathway)
Key Compound: Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid).[2]
-
Mechanism: Diflunisal inhibits cyclooxygenase (COX) enzymes.[1][3][4] Unlike aspirin, it does not acetylate the active site serines. Instead, it acts as a competitive reversible inhibitor. The biphenyl rings occupy the hydrophobic channel of the COX active site, while the carboxylate binds to Arg120.
-
Clinical Insight: The addition of fluorine atoms at the 2' and 4' positions increases lipophilicity and metabolic stability against hydroxylation, significantly extending the plasma half-life compared to salicylic acid.
Oncology: Matrix Metalloproteinase (MMP) Inhibition
Key Compound: BAY 12-9566.
-
Mechanism: MMPs are zinc-dependent endopeptidases crucial for tumor metastasis (ECM degradation). Biphenyl carboxylates act as Zinc-Binding Groups (ZBGs) or non-zinc binding allosteric inhibitors.
-
Technical Detail: In BAY 12-9566, the biphenyl scaffold positions a carboxylate group to chelate the catalytic zinc ion within the MMP active site, effectively "locking" the enzyme.
-
Emerging Target: ACMS Decarboxylase (ACMSD). Recent studies identify diflunisal derivatives as inhibitors of ACMSD, an enzyme in the tryptophan-kynurenine pathway. Inhibition elevates NAD+ levels, offering a novel metabolic approach to cancer therapy and neuroprotection.
Antimicrobial & Antifungal Activity
Target: FabH (β-ketoacyl-ACP synthase III).
-
Mechanism: Novel biphenyl derivatives, particularly those with hydroxyl groups on the B-ring (phytoalexin mimics) or 4'-trifluoromethyl groups, disrupt bacterial cell membranes and inhibit FabH, a key enzyme in fatty acid biosynthesis.
-
Data Insight: Bis-fluorinated derivatives have shown MIC values comparable to ciprofloxacin against resistant A. baumannii strains.
Metabolic Regulation: Gout & Hyperuricemia
Target: URAT1 (Urate Transporter 1).[5]
-
Mechanism: Biphenyl carboxylates inhibit the reabsorption of uric acid in the proximal tubule.
-
SAR Insight: Compounds like B21 (a biphenyl derivative) have demonstrated IC50 values (0.17 µM) superior to benzbromarone.[5] The lipophilic biphenyl tail interacts with the transmembrane domains of URAT1, blocking transporter function.
Visualization: Mechanisms & SAR
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: SAR map illustrating how specific structural domains of the biphenyl carboxylate scaffold dictate biological target engagement.
Diagram: Multi-Target Signaling Pathways
Caption: Dual-pathway intervention showing how biphenyl carboxylates modulate both inflammatory (COX) and metabolic (ACMSD) cascades.
Experimental Methodologies
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Synthesis
Rationale: The most robust method for constructing the biphenyl core allows for late-stage diversification of the carboxylic acid.
Reagents:
-
Aryl bromide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 (2.0 eq)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with solvents and sparge with argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Addition: Add the aryl bromide, aryl boronic acid, and base. Add the catalyst last under a counter-flow of argon.
-
Thermal Activation: Heat to 90°C for 12-16 hours. Monitor via TLC or LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid derivative.
-
Purification: Recrystallization from ethanol/water is preferred over column chromatography for carboxylic acids to avoid streaking on silica.
Protocol B: High-Throughput MIC Determination (Antimicrobial)
Rationale: To rapidly screen biphenyl derivatives against resistant strains (e.g., MRSA).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Prepare stock solutions of biphenyl derivatives in DMSO. Perform 2-fold serial dilutions in 96-well plates. Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18-24 hours.
-
Readout: Visual inspection for turbidity or absorbance measurement at OD600.
-
Validation: Include positive control (Ciprofloxacin) and negative control (Sterile Broth).
Quantitative Data Summary
| Therapeutic Area | Compound Class | Target | Efficacy Metric | Key Reference |
| Inflammation | Diflunisal | COX-1 / COX-2 | IC50: ~113 µM (COX-1) | [1] |
| Gout | Biphenyl deriv. (B21) | URAT1 | IC50: 0.17 µM | [2] |
| Antimicrobial | 4'-CF3-biphenyl | S. aureus | MIC: 3.13 µg/mL | [3] |
| Oncology | BAY 12-9566 | MMP-2 / MMP-9 | Ki: < 10 nM | [4] |
Future Outlook
The biphenyl carboxylate scaffold is evolving beyond simple enzyme inhibition. The future lies in PROTACs (Proteolysis Targeting Chimeras) , where the biphenyl moiety serves as the ligand for the target protein (e.g., a specific kinase), linked to an E3 ligase binder. The rigidity of the biphenyl unit makes it an ideal "warhead" for these complex chimeric molecules.
References
-
Diflunisal Mechanism: PubChem Compound Summary for CID 3059, Diflunisal. National Center for Biotechnology Information (2025). Link
-
URAT1 Inhibition: Hou, X., et al. "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors."[5] Molecules, 28(21), 7415 (2023). Link
-
Antimicrobial Activity: "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives." Journal of Medicinal Chemistry (via PMC). Link
-
MMP Inhibition: "Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model." Cancer Research (via PubMed). Link
-
ACMSD Targeting: Liu, A., et al. "Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway." Journal of the American Chemical Society. Link
Technical Guide: Solubility & Handling of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
This guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS 393522-78-6).
CAS Number: 393522-78-6 Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol Structure: MeOOC-Ph-Ph-CH₂OH
Executive Summary & Chemical Identity
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a bifunctional biphenyl intermediate critical in the synthesis of liquid crystals, pharmaceutical linkers, and supramolecular assemblies. Its structure features a hydrophobic biphenyl core flanked by two distinct polar functionalities: a methyl ester (hydrogen bond acceptor) and a hydroxymethyl group (benzylic alcohol, hydrogen bond donor/acceptor).
This "push-pull" polarity creates a specific solubility window: the molecule is lipophilic enough to resist water but polar enough to require specific organic solvents for high-concentration processing. This guide provides the solubility landscape required for efficient synthesis, purification, and analysis.
Physicochemical Solubility Profile
The solubility of this compound is governed by the competition between its high crystal lattice energy (typical of planar biphenyls) and the solvation energy provided by the solvent.
Solubility Landscape Table
Data represents qualitative solubility behavior based on structural activity relationships (SAR) of biphenyl esters.
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Choice. Ideal for stock solutions, reactions (Suzuki coupling), and bio-assays. |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Extraction & Analysis. Standard solvent for NMR (CDCl₃) and reaction workup. |
| Polar Protic | Methanol, Ethanol | Moderate (Heat dependent) | Purification. Low solubility at RT; high solubility at reflux. Ideal for recrystallization . |
| Ethers | THF, Dioxane | Good (>25 mg/mL) | Reaction Medium. Suitable for reduction or lithiation reactions. |
| Esters | Ethyl Acetate | Moderate | Partitioning. Used in liquid-liquid extraction (organic phase). |
| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | Anti-Solvent. Used to crash out the product during purification. |
| Aqueous | Water, PBS | Insoluble | Wash Medium. Product remains in organic phase during aqueous workup. |
Experimental Protocols
Protocol A: Self-Validating Recrystallization System
Objective: Purify crude material using solubility differentials.
Principle: The compound exhibits a steep solubility curve in ethanol (low at RT, high at reflux). If the impurity profile requires it, a dual-solvent system (EtOAc/Hexane) is used.
-
Dissolution (The "Good" Solvent):
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (absolute) or Ethyl Acetate .
-
Heat to reflux (78°C for EtOH, 77°C for EtOAc).
-
Add solvent in small portions until the solid just dissolves. Note: If solution is colored, treat with activated charcoal and filter hot.
-
-
Nucleation (The "Bad" Solvent - Optional):
-
If using EtOAc, slowly add warm Hexane dropwise until a faint turbidity persists.
-
Add one drop of EtOAc to clear the solution.
-
-
Crystallization:
-
Remove from heat and allow to cool to Room Temperature (RT) slowly (over 1-2 hours) to form well-defined needles/plates.
-
Cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration.
-
Wash the cake with cold solvent (e.g., cold EtOH or Hexane).
-
Dry under high vacuum.
-
Protocol B: Preparation of Analytical Stock (NMR/HPLC)
Objective: Ensure complete dissolution for accurate quantification.
-
Solvent Selection: Use DMSO-d₆ or CDCl₃ . Avoid Methanol-d₄ if proton exchange with the -OH group interferes with analysis.
-
Concentration: Target 10-15 mg/mL for ¹H NMR.
-
Procedure:
-
Weigh 10 mg of sample into a vial.
-
Add 0.7 mL of solvent.
-
Sonication: Sonicate for 30-60 seconds. The biphenyl core can exhibit slow dissolution kinetics due to crystal packing; sonication breaks these interactions faster than simple vortexing.
-
Visual Check: Hold vial against light. The solution must be free of Schlieren lines (wavy distortions indicating incomplete mixing).
-
Mechanism of Dissolution & Workflow Visualization
The following diagrams illustrate the decision logic for solvent selection and the purification workflow.
Diagram 1: Solubility Decision Tree
Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).
Diagram 2: Purification Workflow (Recrystallization)
Caption: Step-by-step purification workflow utilizing the temperature-dependent solubility in ethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15380881, Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate (Isomer Reference). Retrieved from [Link].
-
ChemSrc. Methyl 4-(4-hydroxymethylphenyl)benzoate (CAS 393522-78-6).[1][2][3] Retrieved from [Link].
Sources
Technical Guide: Stability and Storage of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
CAS Number: 393522-78-6 Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol [1]
Executive Summary
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a bifunctional building block primarily used in the synthesis of liquid crystals, pharmaceutical intermediates, and Metal-Organic Frameworks (MOFs). Its stability profile is defined by two competing reactive moieties: a methyl ester susceptible to hydrolysis and a benzylic alcohol prone to auto-oxidation.
To maintain purity >97% over extended periods, this compound requires cold storage (2–8°C) under an inert atmosphere (Argon/Nitrogen) , strictly protected from moisture and light. Failure to control humidity results in hydrolysis to the carboxylic acid, while oxygen exposure leads to the formation of the aldehyde derivative.
Physicochemical Profile & Stability Determinants
Understanding the degradation risks requires analyzing the molecule's functional architecture. The biphenyl core provides structural rigidity, but the terminal groups introduce specific vulnerabilities.
| Feature | Chemical Moiety | Vulnerability | Trigger | Degradation Product |
| Core | Biphenyl Ring | High Stability | UV Light (High intensity) | Radical polymerization (rare) |
| Terminus A | Methyl Ester | Hydrolysis | Moisture + Acid/Base trace | Carboxylic Acid + Methanol |
| Terminus B | Hydroxymethyl (Benzyl Alcohol) | Oxidation | Oxygen + Light | Benzaldehyde derivative |
The "Dual-Threat" Degradation Mechanism
The primary challenge in storing CAS 393522-78-6 is that its degradation pathways are orthogonal—protecting against one does not automatically protect against the other.
-
Hydrolytic Pathway: Water attacks the carbonyl carbon of the ester. This is autocatalytic; traces of acid generated (carboxylic acid) accelerate further hydrolysis.
-
Oxidative Pathway: The benzylic position is activated by the aromatic ring, significantly lowering the bond dissociation energy of the benzylic C-H bond. This makes it susceptible to radical abstraction by atmospheric oxygen, leading to the aldehyde.
Figure 1: Orthogonal degradation pathways showing hydrolysis (red) and oxidation (yellow) risks.
Storage & Handling Protocols
Environmental Control
To maximize shelf life (typically 12–24 months), adherence to the following parameters is mandatory:
-
Temperature: 2°C to 8°C .
-
Rationale: Reduces the kinetic rate of both hydrolysis and oxidation reactions (Arrhenius equation). Freezing (-20°C) is acceptable but requires rigorous equilibration to room temperature before opening to prevent condensation.
-
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen).
-
Rationale: Argon is heavier than air and provides a better "blanket" over the solid in the vial, preventing oxygen contact with the benzylic alcohol group.
-
-
Light: Amber Glass or Aluminum Foil Wrap.
-
Rationale: UV light can initiate the radical mechanism required for benzylic oxidation.
-
Packaging Hierarchy
Do not rely on the vendor's original packaging for long-term storage once opened.
-
Primary Container: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.
-
Secondary Seal: Parafilm® or electrical tape wrapped around the cap junction to limit gas exchange.
-
Desiccant: Place the primary vial inside a secondary jar/bag containing activated silica gel or molecular sieves.
Handling Procedure (The "Dry-Box" Protocol)
-
Equilibration: Allow the cold vial to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold solid, which would trigger immediate hydrolysis upon resealing.
-
Aliquotting: If the compound will be used over multiple sessions, divide the bulk material into single-use aliquots immediately after the first opening.
-
Re-sealing: Purge the headspace with Argon gas before closing the cap.
Stability Monitoring & Quality Assurance
Researchers should implement a "Gatekeeper" testing protocol before using this compound in critical synthesis steps (e.g., Suzuki coupling).
Visual Inspection
-
Pass: White to off-white crystalline solid.
-
Fail: Yellowing or browning (indicates oxidation to quinoid-like species or aldehyde formation). Clumping indicates moisture absorption.
Analytical Verification (HPLC)
A standard Reverse Phase HPLC method is sufficient to separate the target from its degradants.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Logic: The carboxylic acid impurity will elute earlier (more polar). The aldehyde impurity will elute later or close to the main peak depending on the gradient (less polar than alcohol).
-
-
Detection: UV at 254 nm (biphenyl core absorption).
Figure 2: Quality Assurance decision tree for pre-synthesis validation.
References
-
PubChem. (2025).[1][2] Compound Summary: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate (Isomer Context). National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate literature review
Topic: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Unlocking the Orthogonal Potential of Asymmetric Biphenyl Scaffolds
Executive Summary
In the architecture of advanced organic materials and medicinal pharmacophores, symmetry often limits complexity. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS 393522-78-6) represents a critical "Janus" molecule—a bifunctional scaffold possessing two chemically distinct handles: a methyl ester and a benzylic alcohol.
Unlike its symmetric cousin, dimethyl 4,4'-biphenyldicarboxylate, this compound allows for orthogonal functionalization . Researchers can selectively manipulate the alcohol terminus (e.g., via oxidation or substitution) while leaving the ester intact, or vice versa. This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in Metal-Organic Framework (MOF) linker design and medicinal chemistry.
Chemical Profile & Technical Specifications[1][2][3][4]
Before initiating synthesis or application, verify the compound identity against these specifications.
| Property | Specification |
| IUPAC Name | Methyl 4-[4-(hydroxymethyl)phenyl]benzoate |
| Common Name | Methyl 4'-(hydroxymethyl)biphenyl-4-carboxylate |
| CAS Number | 393522-78-6 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
| Melting Point | 138–142 °C (Typical range, solvent dependent) |
| Key Functional Groups | Methyl Ester (Electrophile/Masked Acid), Benzyl Alcohol (Nucleophile/Oxidizable) |
Synthesis Protocol: The Suzuki-Miyaura Strategy[6][7][8]
The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of methyl 4-bromobenzoate and 4-(hydroxymethyl)phenylboronic acid.
Expert Insight: Why this route?
We prefer the boronic acid of the alcohol fragment because 4-(hydroxymethyl)phenylboronic acid is stable and commercially available. Using the ester-boronic acid and the bromo-alcohol is also viable but often more expensive. We utilize a biphasic solvent system (Toluene/Ethanol/Water) to ensure solubility of both the inorganic base and the organic substrates.
Step-by-Step Protocol
Reagents:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
4-(Hydroxymethyl)phenylboronic acid (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Catalyst:
(3-5 mol%) -
Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
Procedure:
-
Degassing: In a round-bottom flask equipped with a condenser, charge the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Addition: Add Methyl 4-bromobenzoate, the boronic acid, and
. -
Catalyst: Add
quickly under a positive stream of inert gas. -
Reflux: Heat the mixture to mild reflux (approx. 85-90 °C) for 12–16 hours. Monitor by TLC (Silica, Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Visualization: Synthesis Pathway
Figure 1: Palladium-catalyzed synthesis of the target biphenyl scaffold.
Orthogonal Reactivity & Derivatization
The power of this molecule lies in its ability to serve as a divergent intermediate. The benzyl alcohol can be activated without disturbing the methyl ester .
Strategy A: The "Linker Extension" (Oxidation)
Converting the alcohol to an aldehyde allows for Wittig reactions or reductive aminations, extending the chain length for liquid crystals or molecular wires.
-
Reagent: PCC (Pyridinium chlorochromate) or Dess-Martin Periodinane.
-
Outcome: Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate.
Strategy B: The "Electrophilic Switch" (Bromination)
Converting the alcohol to a bromide creates a potent alkylating agent. This is crucial for attaching the biphenyl core to nitrogen heterocycles (e.g., in AT1 receptor antagonists like Telmisartan analogs).
-
Reagent:
(Phosphorus tribromide) in DCM at 0°C. -
Outcome: Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate.
Strategy C: The "Acid Unmasking" (Hydrolysis)
Selective hydrolysis of the ester yields the carboxylic acid, while retaining the alcohol (if mild conditions are used) or allowing for subsequent oxidation to the dicarboxylic acid.
-
Reagent: LiOH in THF/Water.
-
Outcome: 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid.
Visualization: Reactivity Flowchart
Figure 2: Divergent synthetic pathways available from the core scaffold.
Applications in Research
Metal-Organic Frameworks (MOFs)
This molecule is a precursor to asymmetric linkers . While standard MOFs often use symmetric linkers (like 4,4'-BPDC), asymmetric linkers introduce defects or specific binding pockets within the pore structure.
-
Usage: The alcohol group can be post-synthetically modified inside a MOF to anchor catalytic metal centers.
Medicinal Chemistry (Sartans)
The biphenyl moiety is the pharmacophore for Angiotensin II Receptor Blockers (ARBs).
-
Relevance: The 4'-(hydroxymethyl) group mimics the metabolic oxidation state of sartan precursors. The 4-carboxylate provides the acidic handle required for receptor binding (often bioisosteric with tetrazoles).
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place. The benzylic alcohol is susceptible to slow oxidation by air over long periods; store under inert gas if high purity is required for catalysis.
-
Spill Response: Sweep up solid spills. Avoid dust formation. Ventilate area.
References
-
Synthesis & Properties
-
Suzuki-Miyaura Coupling of Biphenyls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Compound Data
-
MOF Applications
-
Functionalized Biphenyl Linkers: Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970–1000. Link
-
Sources
The Biphenyl Scaffold: From Privileged Structure to Atropisomeric Design
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
The biphenyl moiety represents one of the most enduring "privileged scaffolds" in medicinal chemistry. From its early application in dyes to its dominance in cardiovascular medicine (the "Sartan" era) and recent resurgence in kinase inhibition, the biphenyl unit offers a unique balance of lipophilicity, rigidity, and metabolic addressability. This guide moves beyond basic history to analyze the structural mechanics—specifically atropisomerism and the "ortho-effect"—that drive potency, while providing robust protocols for synthesis and metabolic optimization.
Structural Fundamentals: The Ortho-Effect and Atropisomerism
The biphenyl core is not merely two benzene rings connected by a single bond; it is a dynamic conformational switch. The bond connecting the two phenyl rings (
The Dihedral Angle and Binding Affinity
In an unsubstituted biphenyl, the rings are twisted relative to each other (dihedral angle
-
Planar Conformation: High energy cost due to steric clash; rarely observed unless constrained by a bridge (e.g., fluorene).
-
Twisted Conformation: The biologically relevant state. Drug designers exploit this by placing bulky groups (tetrazoles, carboxylic acids) at the ortho position. This locks the molecule into a preferred conformation that matches the receptor pocket, reducing the entropic penalty of binding.
Atropisomerism: A Double-Edged Sword
When ortho substituents are sufficiently large, rotation around the central bond is restricted, leading to axial chirality (atropisomerism).[1]
-
Class 1 (Rapid Interconversion):
kcal/mol.[1] The molecule behaves as a single species at physiological temperature. Most "Sartans" fall here. -
Class 2 (Slow Interconversion):
kcal/mol.[1] The molecule exists as a mixture of rotamers with distinct pharmacokinetic profiles. This is often a "developmental dead zone" to be avoided. -
Class 3 (Stable Atropisomers):
kcal/mol. The isomers are separable and stable. Modern kinase inhibitors are increasingly designed as single atropisomers to increase selectivity.
The Golden Era: Angiotensin II Receptor Blockers (ARBs)
The discovery of Losartan (DuP 753) is the definitive case study in biphenyl optimization. It represents the transition from a weak lead to a blockbuster via rational scaffold morphing.
The Discovery Logic (Takeda to DuPont)
In the early 1980s, Takeda patented S-8308 , a benzylimidazole lead with weak Angiotensin II (Ang II) antagonism. DuPont scientists recognized that S-8308 lacked the lipophilicity and acidic character required for high affinity at the AT1 receptor.
The Optimization Cascade:
-
The Scaffold Hop: The benzyl group of S-8308 was replaced with a biphenyl. This increased hydrophobic contact within the receptor's deep pocket.
-
The Acidic Mimic: A carboxylic acid at the ortho position improved binding but had poor oral bioavailability.
-
The Tetrazole Bioisostere: Replacing the carboxylic acid with a tetrazole ring (pKa ~6) maintained the negative charge required for the salt bridge with the receptor (Arg167) whilst dramatically improving lipophilicity and membrane permeability.
Mechanism of Action: The RAAS Pathway
The ARBs function by selectively blocking the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) highlighting the intervention point of Biphenyl ARBs.
Synthetic Mastery: The Suzuki-Miyaura Protocol[2]
While early biphenyls utilized the Ullmann coupling (copper-mediated, high heat), the Suzuki-Miyaura coupling is the industry standard for pharmaceutical biphenyls due to its mild conditions and tolerance of functional groups.
Mechanistic Cycle
The reaction utilizes a Palladium(0) catalyst to couple an aryl halide with an aryl boronic acid.
Figure 2: The Suzuki-Miyaura Catalytic Cycle.
Standard Operating Procedure (SOP): Robust Biphenyl Synthesis
Context: This protocol is optimized for generating a library of ortho-substituted biphenyls.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Protocol:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Aryl Boronic Acid, and
. -
Inert: Seal the vial and purge with Nitrogen (
) for 5 minutes. -
Solvate: Add degassed 1,4-Dioxane via syringe, followed by the
solution. -
React: Heat the mixture to 90°C for 4-12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over
. -
Purify: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Why this works: The bidentate ligand (dppf) prevents catalyst decomposition at elevated temperatures, and the biphasic system (Dioxane/Water) ensures solubility of the inorganic base.
Metabolic Considerations & Toxicity[3][4][5][6]
The "PCB" Stigma vs. Medicinal Reality
It is critical to distinguish medicinal biphenyls from Polychlorinated Biphenyls (PCBs).
-
PCBs: Highly lipophilic, planar (due to lack of ortho-bulk in some congeners), and metabolically stable. They bioaccumulate.[2]
-
Medicinal Biphenyls: Designed with polar handles (tetrazoles, carboxylates) and "metabolic soft spots" to ensure clearance.
Metabolic Hotspots (CYP450)
The primary metabolic route for the biphenyl scaffold is hydroxylation at the 4' position (para to the bridge), mediated largely by CYP2C9 and CYP3A4.
-
Problem: Rapid hydroxylation leads to short half-life.
-
Solution: Block the 4' position.
-
Losartan: The 4' position is open, but the metabolite (E-3174) is actually more active than the parent drug. This is a rare case of a beneficial active metabolite.
-
Candesartan: Uses an ether linkage and benzimidazole to shift metabolic liability.
-
Telmisartan:[3] Uses a distal methyl group and extensive pi-systems to achieve a very long half-life (~24 hours), eliminating the need for active metabolites.
-
Table 1: Comparative Properties of Key Biphenyl ARBs
| Drug | Heterocycle Head | Lipophilicity (LogP) | Bioavailability | Half-Life | Key Structural Feature |
| Losartan | Imidazole | ~4.0 | 33% | 2h (parent) | First-in-class; Active metabolite (E-3174) extends effect. |
| Valsartan | Valine amide | ~3.8 | 25% | 6h | Non-heterocyclic core; flexible chain improves solubility. |
| Telmisartan | Benzimidazole | ~7.0 | 42-100% | 24h | High lipophilicity; huge volume of distribution; PPAR |
References
-
Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives."[4] Journal of Medicinal Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition. Link
-
Timmermans, P. B., et al. (1993). "Angiotensin II receptors and angiotensin II receptor antagonists." Pharmacological Reviews. Link
-
LaPlante, S. R., et al. (2011).[5] "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Purification of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate via Flash Column Chromatography
This Application Note is designed for researchers and process chemists purifying Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (hereafter referred to as MHB-Ester ).
The protocol addresses the specific physicochemical challenges of this molecule: balancing the lipophilicity of the biphenyl core with the polarity of the hydroxymethyl and ester functionalities, while effectively removing common Suzuki coupling impurities (triphenylphosphine oxide, unreacted boronic acids, and homocoupling byproducts).
HPhysicochemical Profile & Purification Strategy
Successful purification requires understanding the analyte's interaction with the stationary phase relative to its impurities. MHB-Ester contains three distinct structural domains:
-
Biphenyl Core: High lipophilicity (
- interactions). -
Methyl Ester (C-4): Moderate polarity, hydrogen bond acceptor.
-
Hydroxymethyl (C-4'): Significant polarity, hydrogen bond donor/acceptor (Benzyl alcohol type).
Impurity Profile (Suzuki Coupling Context)
| Component | Polarity (Relative Rf) | Interaction Mechanism |
| Diester Homocouple (Impurity A) | High (Non-polar) | Elutes near solvent front; lacks H-bond donor. |
| Starting Halide (Methyl 4-bromobenzoate) | High/Medium | Less polar than target (no -OH group). |
| MHB-Ester (Target) | Medium | Balanced retention via -OH and Ester groups. |
| Triphenylphosphine Oxide (TPPO) | High Polarity | Strong coordination to Silica; often co-elutes or tails into alcohol bands. |
| Boronic Acid Residues | Baseline | Very polar; often streaks or stays at origin. |
Strategic Insight: The primary separation challenge is resolving the target benzyl alcohol from the potentially co-eluting TPPO (if phosphine ligands were used) and preventing the "streaking" of boronic acids from contaminating the tail of the target peak.
Experimental Protocol
Phase 1: Thin Layer Chromatography (TLC) Method Development
Objective: Establish a solvent system that positions the target Rf between 0.25 and 0.35.
Reagents:
-
Plates: Silica Gel 60 F
(Aluminum or Glass backed). -
Visualization: UV (254 nm) is primary due to the biphenyl conjugation. KMnO
stain is secondary (oxidizes benzyl alcohol).
Procedure:
-
Sample Prep: Dissolve ~5 mg of crude mixture in 1 mL Dichloromethane (DCM).
-
Eluent Screening:
-
100% Hexanes: Product stays at baseline.
-
10% EtOAc/Hex: Product moves slightly (Rf < 0.1).
-
30% EtOAc/Hex:Target Zone. Expect Rf ~0.3 – 0.4.
-
50% EtOAc/Hex: Product moves to solvent front (Rf > 0.7).
-
-
Optimal System: Hexanes:Ethyl Acetate (3:1 v/v) is typically ideal for isocratic runs, or as the mid-point for gradients.
Phase 2: Sample Loading (Solid Load Technique)
Expertise Note: Biphenyl derivatives often exhibit poor solubility in non-polar mobile phases (Hexane). Liquid loading with DCM can cause "band broadening" or precipitation at the column head. Solid loading is mandatory for high-resolution separation.
-
Dissolve the crude residue in a minimum amount of DCM or Acetone.
-
Add Silica Gel (40–63 µm) at a ratio of 1:2 (Crude Mass : Silica Mass).
-
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Caution: Ensure no solvent remains; residual acetone will ruin the gradient profile.
Phase 3: Flash Column Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh). Column Dimensions: 10–20 g Silica per 1 g of crude sample.
Gradient Table (Linear):
| Time/Volume | % Hexane | % Ethyl Acetate | Description |
|---|---|---|---|
| 0 - 2 CV | 100% | 0% | Column equilibration / Elute non-polar oils. |
| 2 - 5 CV | 95%
Step-by-Step Execution:
-
Pack the column with a hexane slurry (or use a pre-packed cartridge).
-
Load the dry solid sample powder onto the top of the silica bed. Protect with a layer of sand.[2][3]
-
Elute according to the gradient.
-
Collect fractions. Monitor via UV (254 nm). The target is a strong UV absorber.
-
Analyze fractions via TLC. Pool pure fractions.
Visualization of Workflow
The following diagram illustrates the purification logic and decision nodes.
Figure 1: Logical workflow for the isolation of MHB-Ester, highlighting the critical solid loading step to mitigate solubility issues.
Troubleshooting & Optimization (E-E-A-T)
Issue: Co-elution with Triphenylphosphine Oxide (TPPO)
Context: If Pd(PPh
-
Solution 1 (Pre-precipitation): Before the column, dissolve crude in minimal Toluene/Ether and add Hexane. TPPO often precipitates; filter it off.
-
Solution 2 (Complexation): Add ZnCl
to the crude mixture. ZnCl coordinates with TPPO, shifting its Rf drastically to the baseline [1].
Issue: Product Tailing
Context: The hydroxymethyl group can H-bond with silanols on the silica surface.
-
Solution: If peaks are broad, dope the mobile phase with 1% Isopropyl Alcohol (IPA) . IPA is a stronger H-bond donor than the product and will sharpen the peak shape by suppressing silanol interactions. Avoid acetic acid/triethylamine as the ester is sensitive.
Issue: Incomplete Separation from Starting Halide
Context: Methyl 4-bromobenzoate has a similar Rf to the product in pure DCM.
-
Solution: Switch solvent selectivity. Use Toluene:Ethyl Acetate instead of Hexane:EtOAc. The
- interaction of Toluene with the biphenyl core often provides orthogonal selectivity [2].
Characterization Checklist
Ensure the isolated solid matches the target profile:
| Technique | Diagnostic Signal |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Expect range: 118–122 °C (Typical for biphenyl esters). |
References
-
Bates, R. W., et al. (2008). Improved precipitation of Triphenylphosphine Oxide with Zinc Chloride. Synthesis. Link
-
Restek Corporation. (2024).[4] Biphenyl Phase Selectivity in Chromatography. Restek Application Notes. Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.[3] Link
Sources
using Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate as a building block in organic synthesis
[1]
Executive Summary: The "Janus" Biphenyl
In the architecture of advanced organic materials—specifically Metal-Organic Frameworks (MOFs) and privileged medicinal scaffolds—symmetry is often a limitation.[1] Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate represents a critical "desymmetrized" building block.[1] Unlike the common 4,4'-biphenyldicarboxylic acid (a symmetric linker), this molecule possesses two distinct reactive termini:[1]
-
Methyl Ester (C4): A masked carboxylic acid, ready for hydrolysis or amidation.
-
Hydroxymethyl (C4'): A benzylic alcohol, serving as a versatile handle for oxidation, halogenation, or etherification.
This guide provides high-fidelity protocols for synthesizing this building block and utilizing it to generate complex, non-symmetric architectures.
Chemical Profile & Structural Logic[1]
| Property | Specification |
| IUPAC Name | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Core Scaffold | 1,1'-Biphenyl (Rigid Spacer) |
| Key Functionality A | Methyl Ester (Electrophilic Carbonyl) |
| Key Functionality B | Benzylic Alcohol (Nucleophilic/Oxidizable) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
| Primary Utility | Stepwise MOF linker growth, Liquid Crystal mesogens, Drug intermediates |
Divergent Synthesis Strategy
The power of this building block lies in its ability to undergo orthogonal transformations. The diagram below illustrates the divergent pathways available from this single precursor.
Figure 1: Divergent synthetic pathways.[2] The molecule acts as a linchpin, allowing selective modification of either the "head" (alcohol) or "tail" (ester).
Protocol A: Synthesis of the Building Block
Context: This compound is often not available in bulk catalogs. The most reliable route is a Suzuki-Miyaura coupling between commercially available methyl 4-bromobenzoate and 4-(hydroxymethyl)phenylboronic acid.[1]
Reagents & Materials
-
Substrate A: Methyl 4-bromobenzoate (1.0 equiv)[1]
-
Substrate B: 4-(Hydroxymethyl)phenylboronic acid (1.1 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 30 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
-
Loading: Add Methyl 4-bromobenzoate, 4-(hydroxymethyl)phenylboronic acid, and K₂CO₃ under a positive pressure of inert gas.
-
Catalyst Addition: Add the Palladium catalyst last.
-
Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.
-
Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes). The product typically elutes as a white solid.
Validation Check:
-
¹H NMR (CDCl₃): Look for the methyl ester singlet (~3.9 ppm) and the benzylic methylene singlet (~4.7 ppm).[1] The aromatic region should show two distinct AA'BB' systems characteristic of a para-substituted biphenyl.
Protocol B: Functionalization for MOF Linker Extension
Application: Converting the hydroxymethyl group to an aldehyde allows for "linker extension" via Schiff base formation or Wittig reactions, creating longer ligands for large-pore MOFs.[1]
Workflow: Swern Oxidation
Figure 2: Swern oxidation workflow for converting the benzylic alcohol to an aldehyde.
Detailed Methodology
-
Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.2 equiv) in dry DCM. Cool to -78°C. Add dry DMSO (2.4 equiv) dropwise.[1] Caution: Gas evolution (CO/CO₂).[1]
-
Substrate Addition: Dissolve Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate in minimal DCM and add dropwise to the activated DMSO mixture. Stir for 30 mins at -78°C.
-
Termination: Add Triethylamine (5.0 equiv) dropwise. The solution will become thick/cloudy.
-
Warming: Remove the cooling bath and allow the reaction to reach 0°C over 30 minutes.
-
Quench: Pour into saturated NH₄Cl solution.
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate. The aldehyde is generally stable and can be used without extensive purification.
Protocol C: Halogenation for Alkylation Reactions
Application: Converting the alcohol to a bromide creates a potent electrophile. This is essential for attaching the biphenyl unit to amines or phenols (e.g., in drug scaffold synthesis).
Appel Reaction (High Selectivity)
-
Setup: Dissolve the alcohol substrate (1.0 equiv) and Carbon Tetrabromide (CBr₄, 1.2 equiv) in dry DCM at 0°C.
-
Initiation: Add Triphenylphosphine (PPh₃, 1.2 equiv) portion-wise.
-
Observation: The reaction typically completes within 1–2 hours. The solution may turn slightly yellow.
-
Workup: Remove solvent in vacuo.
-
Purification: The byproduct is Triphenylphosphine oxide (TPPO). Triturate the crude residue with cold ether (TPPO precipitates out) or perform direct column chromatography (non-polar eluent moves the bromide product fast; TPPO stays on the baseline).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Oxygen presence or old Catalyst | Sparge solvents for >30 mins; use fresh Pd(dppf)Cl₂.[1] |
| Homocoupling | Boronic acid dimerization | Add Boronic acid slowly or increase the equivalents of the halide partner.[1] |
| Incomplete Oxidation | Water in Swern reagents | Ensure DMSO and DCM are anhydrous; maintain -78°C strictly during activation.[1] |
| Ester Hydrolysis | Base concentration too high | In Suzuki coupling, use K₂CO₃ or K₃PO₄ (weaker bases) rather than NaOH. |
References
-
Suzuki Coupling Fundamentals
-
Biphenyls in MOFs
-
Swern Oxidation Protocol
-
Appel Reaction Mechanism
Application Note: Precision Esterification of 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic Acid
Executive Summary & Strategic Analysis
This technical guide addresses the esterification of 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid , a critical bifunctional linker used in liquid crystal polymers, MOFs (Metal-Organic Frameworks), and drug conjugates.
The Chemoselectivity Challenge
The molecule presents a classic "A-B" monomer challenge containing two reactive centers:
-
Carboxylic Acid (C-4): The target for esterification.[1]
-
Benzylic Alcohol (C-4'): A nucleophilic site prone to side reactions.
Unlike simple phenols, the benzylic alcohol moiety is sensitive to acidic conditions. In the presence of strong acid and methanol (classic Fischer conditions), the benzylic hydroxyl group is susceptible to protonation and subsequent substitution (
Core Recommendation: To achieve high purity (>98%) and yield, Base-Mediated Alkylation is superior to Acid-Catalyzed Fischer Esterification for this specific substrate. It leverages the higher acidity of the carboxylic acid (
Reaction Pathway & Logic Map
The following diagram illustrates the competing pathways and the strategic selection of the base-mediated route to avoid side products.
Protocol A: Chemoselective Methyl Esterification (Recommended)
Objective: Synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate.
Mechanism:
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | 1.0 | Starting Material |
| Potassium Carbonate ( | 1.5 | Base (Anhydrous, granular) |
| Methyl Iodide (MeI) | 1.2 | Alkylating Agent |
| DMF (N,N-Dimethylformamide) | 10 vol | Solvent (Polar Aprotic) |
Step-by-Step Procedure
-
Solubilization:
-
Charge a round-bottom flask with 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq).
-
Add DMF (10 mL per gram of substrate).
-
Note: Biphenyls have poor solubility in non-polar solvents. DMF is essential to dissolve the polar acid and facilitate the
reaction.
-
-
Deprotonation:
-
Add Potassium Carbonate (1.5 eq) in a single portion.
-
Stir at room temperature (20–25°C) for 30 minutes. The mixture may appear as a suspension.
-
Checkpoint: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture uptake, though this reaction is relatively robust.
-
-
Alkylation:
-
Cool the mixture to 0°C (ice bath).
-
Add Methyl Iodide (1.2 eq) dropwise over 10 minutes.
-
Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.
-
Remove the ice bath and allow to warm to Room Temperature. Stir for 4–6 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (50 mL per gram substrate). The ester is less soluble than the acid salt and should precipitate.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with Brine (2x) to remove residual DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
-
Protocol B: Fischer Esterification (Traditional)
Objective: Acid-catalyzed esterification using Methanol. Suitability: Use only if MeI is restricted or if trace benzylic ether byproduct is acceptable/separable.
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | 1.0 | Starting Material |
| Methanol (MeOH) | >50 | Solvent & Reactant |
| Sulfuric Acid ( | 0.1 | Catalyst (Conc.) |
Step-by-Step Procedure
-
Setup:
-
Dissolve substrate in Methanol (anhydrous).
-
Add Conc.
(catalytic amount, ~3-5 drops per gram). -
Critical: Do not use HCl gas if possible, as
can nucleophilically attack the benzylic position.
-
-
Reflux:
-
Heat to reflux (65°C) for 12–18 hours.
-
Monitoring: Monitor by TLC. If the benzylic alcohol starts converting to the methyl ether (higher
than product), stop the reaction immediately.
-
-
Work-up:
-
Cool to room temperature.
-
Neutralize with saturated
solution. -
Evaporate excess Methanol.
-
Extract residue with Ethyl Acetate/Water.
-
Protocol C: Steglich Coupling (Payload Attachment)
Objective: Coupling the acid to a complex alcohol (
Logic
Since the substrate contains an internal alcohol, activating the carboxylic acid (e.g., with EDC) creates an active ester that can react with either the external alcohol (
Strategy: You must use an excess of the external alcohol (
Procedure (Direct Coupling)
-
Dissolution: Dissolve the External Alcohol (
) (1.2 eq) and DMAP (0.1 eq) in dry DCM or DMF . -
Addition: Add the Substrate Acid (1.0 eq).
-
Activation: Cool to 0°C. Add EDC
HCl (1.1 eq) or DCC (1.1 eq). -
Kinetics Control: Stir at 0°C for 1 hour, then slowly warm to RT.
-
Why: Lower temperature favors the intermolecular reaction with the more accessible external alcohol over the potentially sterically hindered or slower self-polymerization.
-
Quality Control & Validation
Verify the identity and purity of the esterified product using these markers.
NMR Validation (Methyl Ester)
-
NMR (DMSO-
or ):- ~3.9 ppm (s, 3H): Methyl ester singlet (Diagnostic).
-
~4.6 ppm (d/s, 2H): Benzylic
protons. -
~5.2 ppm (t, 1H): Hydroxyl proton (
). Crucial: If this signal disappears or the integration of the benzylic shifts, you have likely formed the ether or chloride side product. -
Aromatic Region: Two sets of doublets for the acid ring, two sets for the alcohol ring (AA'BB' systems).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Poor solubility in reaction solvent. | Switch to DMF or DMSO; increase temperature (for Protocol A). |
| Polymer Formation | High concentration during activation. | Run Steglich coupling at high dilution (0.05 M). |
| Benzylic Ether Impurity | Acid catalyzed substitution (Protocol B). | Switch to Protocol A (Base/MeI). |
| Incomplete Rxn | Water in solvent (Protocol A). | Use anhydrous DMF and dry |
References
-
Fischer Esterification Mechanism & Kinetics
-
Base-Mediated Esterification (Alkyl Halide Method)
-
Steglich Esterification (DCC/DMAP)
-
Biphenyl Solubility & Properties
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | C14H12O3 | CID 15380880 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for characterizing Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Abstract
This application note details a robust analytical framework for the characterization of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHB-4), a critical intermediate in the synthesis of liquid crystals and biphenyl-based pharmacophores.[1] Unlike standard protocols, this guide addresses the specific dual-functionality of the molecule (ester and benzyl alcohol moieties), providing a self-validating HPLC-UV/MS method for purity assessment and a definitive NMR strategy for structural authentication.[1]
Introduction & Structural Analysis
MHB-4 (
Critical Quality Attributes (CQAs):
-
Identity: Differentiation from its regioisomers (e.g., the 2-carboxylate isomer) and the phenol analog (4'-hydroxy).[1]
-
Purity: Detection of specific process impurities:
Analytical Workflow Visualization
The following logic flow illustrates the decision matrix for releasing a batch of MHB-4, ensuring no critical impurity is overlooked.
Figure 1: Analytical workflow for MHB-4 characterization, integrating chromatographic and spectroscopic gates.
Protocol 1: Chromatographic Purity (HPLC-UV/MS)[1]
Rationale:
Standard C18 columns often fail to resolve the benzyl alcohol derivative from its aldehyde oxidation product due to similar hydrophobicities.[1] We utilize a Biphenyl Stationary Phase .[1][5][6] The
Method Parameters
| Parameter | Condition |
| Column | Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of residual acids) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C (Improves mass transfer for biphenyls) |
| Detection | UV @ 260 nm (Biphenyl |
| Injection Vol | 2.0 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 10.0 | 90 | Gradient Ramp |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
System Suitability Requirements
-
Resolution (
): between MHB-4 and Methyl 4-bromobenzoate (starting material). -
Tailing Factor (
): for the main peak.[1] -
Sensitivity: S/N > 10 for 0.05% impurity spike.
Protocol 2: Structural Elucidation (NMR Spectroscopy)
Rationale:
NMR is the primary tool to distinguish the benzyl alcohol (-CH
Experimental Setup
-
Solvent: DMSO-
(Preferred over CDCl to visualize the hydroxyl proton coupling).[1] -
Concentration: 10 mg in 0.6 mL.[1]
Key Diagnostic Signals (Expected)
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -COOC | 3.88 - 3.90 | Singlet | 3H | Characteristic methyl ester. |
| -C | 4.58 - 4.62 | Doublet ( | 2H | Benzylic methylene.[1] Becomes Singlet on |
| -CH | 5.25 - 5.30 | Triplet ( | 1H | Hydroxyl proton (visible in DMSO).[1] Disappears with |
| Aromatic Ring A | 8.05 (d), 7.85 (d) | AA'BB' | 4H | Protons ortho/meta to ester (deshielded by carbonyl).[1] |
| Aromatic Ring B | 7.68 (d), 7.42 (d) | AA'BB' | 4H | Protons on the hydroxymethyl ring.[1] |
Self-Validating Check: If the signal at ~5.25 ppm is absent in dry DMSO, or if the signal at ~4.6 ppm is a singlet, the sample may be wet (fast exchange) or oxidized (aldehyde signal would appear at ~10.0 ppm).[1]
Protocol 3: Thermal Characterization (DSC)
Rationale: Biphenyl esters exhibit polymorphism.[1] DSC ensures the solid-state form is consistent, which is crucial if the material is used for seeding crystallization.[1]
-
Method: Heat from 30°C to 200°C at 10°C/min under
. -
Expected Result: Sharp endotherm (Melting Point) typically around 128-132°C (derivative dependent, verify with specific batch reference).
-
Purity Calculation: Use the Van't Hoff equation on the melting endotherm to corroborate HPLC purity.
Troubleshooting & Impurity Identification
Use this logic map to diagnose spectral anomalies.
Figure 2: Troubleshooting logic for common impurity profiles.
References
-
Restek Corporation. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for synthesis context and expected byproducts). Link[1]
-
BenchChem. (2025).[1][5] Method development for the HPLC analysis of biphenyl derivatives. (General protocol guidance for biphenyl solubility and detection). Link[1]
-
Royal Society of Chemistry. (2015). Characterization data of biphenyl carboxylates (NMR/MS). RSC Advances, Supplementary Information. Link
Sources
- 1. rsc.org [rsc.org]
- 2. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE | 40501-41-5 [chemicalbook.com]
- 3. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Application Note: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate in Liquid Crystal Synthesis
Executive Summary
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (hereafter MHB-Ester ) represents a critical class of "Janus" intermediates in materials science. Its structural asymmetry—featuring a reactive benzyl alcohol on one ring and a protected methyl ester on the other—allows for the precise, stepwise construction of complex liquid crystal (LC) architectures.
Unlike symmetric biphenyls, MHB-Ester enables desymmetrization strategies , essential for synthesizing:
-
Liquid Crystal Dimers (Bimesogens): Investigating the "odd-even" effect in nematic-to-isotropic transitions.
-
Side-Chain Liquid Crystal Polymers (SCLCPs): Decoupling the mesogenic core from the polymer backbone via flexible spacers.[1]
-
Asymmetric Rod-Like Mesogens: Fine-tuning dipole moments and dielectric anisotropy (
).
This guide details the mechanistic rationale and validated protocols for utilizing MHB-Ester to synthesize high-purity mesogenic materials.
Chemical Profile & Strategic Utility
The "Janus" Bifunctionality
The molecule's utility stems from the orthogonal reactivity of its two terminal groups. This allows researchers to extend the mesogenic core in one direction without affecting the other, a requirement for "Head-to-Tail" synthesis.
| Functional Group | Reactivity Profile | Strategic Application |
| Hydroxymethyl ( | Nucleophilic (primary alcohol), susceptible to oxidation. | Attachment of flexible alkyl spacers (via Etherification) or conversion to leaving groups (Halides/Tosylates). |
| Methyl Ester ( | Electrophilic, stable under acidic/oxidative conditions. | Latent "head" group. Hydrolyzed to carboxylic acid for final coupling to phenols, amines, or chiral dopants. |
Structural Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from MHB-Ester.
Figure 1: Divergent synthetic utility of MHB-Ester. Pathway A is typically the first step to attach flexible spacers.
Core Application: Synthesis of Liquid Crystal Dimers
Liquid crystal dimers consist of two rigid mesogenic units linked by a flexible spacer.[2] MHB-Ester is the ideal starting material for non-symmetric dimers , where one mesogen is the biphenyl ester and the other is different (e.g., cyanobiphenyl).
The "Odd-Even" Effect
The length of the alkyl spacer attached to the hydroxymethyl group dictates the phase transition thermodynamics.
-
Even Spacers (
): Promote high transition temperatures due to linear conformation, enhancing the aspect ratio. -
Odd Spacers (
): Introduce a "kink" in the molecular shape, lowering the transition temperature and entropy changes ( ).
Comparative Data: Spacer Influence
Simulated data based on typical biphenyl-ester mesogens [1, 4].
| Spacer Length (n) | Linkage Type | Phase Sequence (Heating) | Transition Temp ( |
| n = 6 (Even) | Ether ( | Cr | High (e.g., 145°C) |
| n = 7 (Odd) | Ether ( | Cr | Low (e.g., 110°C) |
| n = 8 (Even) | Ether ( | Cr | High (e.g., 152°C) |
Insight: Use even-numbered spacers (C6, C8, C10) when high thermal stability and smectic phases are desired. Use odd-numbered spacers to suppress smectic phases and widen the nematic range.
Detailed Protocol: Spacer Attachment via Mitsunobu Coupling
While alkylation can be performed via Williamson ether synthesis (using alkyl bromides and base), the Mitsunobu Reaction is preferred for MHB-Ester.
-
Why? It avoids the intermediate step of converting the benzyl alcohol to a bromide (which can be lachrymatory and unstable). It proceeds under mild, neutral conditions, preserving the ester group.
Reagents & Equipment[3][4]
-
Substrate: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (1.0 eq).
-
Nucleophile: Phenol derivative or Acidic Spacer (e.g., 4-hydroxybenzoic acid alkyl ester) (1.1 eq).
-
Reagents: Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -
Solvent: Anhydrous THF (ensure water content < 50 ppm).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and addition funnel, dissolve MHB-Ester (1.0 eq), the Phenolic Spacer (1.1 eq), and
(1.2 eq) in anhydrous THF. -
Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature prevents the formation of hydrazine by-products.
-
Addition: Dissolve DIAD (1.2 eq) in a small volume of THF. Add this solution dropwise via the addition funnel over 30 minutes. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the benzyl alcohol spot indicates completion.
-
Quench & Workup:
-
Quench with a saturated
solution. -
Extract with Dichloromethane (DCM) x3.
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: The crude will contain Triphenylphosphine oxide (
).[3]-
Tip: Triturate the crude solid with cold Diethyl Ether/Hexane (1:1). TPPO often precipitates out; filter it off.[3]
-
Purify the filtrate via Flash Column Chromatography (Silica Gel).
-
Process Visualization
Figure 2: Optimized Mitsunobu workflow for spacer attachment.
Troubleshooting & Expert Insights
Solubility Issues
Biphenyl esters are rigid and often crystallize efficiently, leading to poor solubility in standard reaction solvents.
-
Solution: If the starting material precipitates in THF at 0°C, add a co-solvent such as Dichloromethane (DCM) or Toluene (up to 20% v/v).
Hydrolysis of the Ester (Side Reaction)
If using the Williamson Ether synthesis (Alkyl Bromide +
-
Prevention: Use anhydrous Acetone or MEK (Methyl Ethyl Ketone) rather than DMF/Water mixtures. Use mild bases like
rather than NaOH.
Polymerization (For SCLCP Applications)
When attaching acrylate spacers for polymer synthesis, the reaction mixture must contain a radical inhibitor (e.g., BHT, 100 ppm) to prevent premature polymerization of the acrylate group during the coupling step [4].
References
-
ChemicalBook. Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate synthesis and properties.
-
Alfa Chemistry. Mitsunobu Reaction Protocols and Mechanism.
-
Organic Syntheses. General Procedure for Mitsunobu Reaction.
-
ResearchGate. Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates.
-
MDPI. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals.
Sources
Application Note: Functionalization Protocols for the Hydroxymethyl Biphenyl Scaffold
This Application Note is structured as a high-level technical guide for the functionalization of the hydroxymethyl group on a biphenyl scaffold. It prioritizes experimental logic, safety, and scalability suitable for pharmaceutical intermediates (e.g., sartans).
Executive Summary & Strategic Overview
The 4-(hydroxymethyl)biphenyl motif is a critical intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and liquid crystals. The benzylic position offers unique reactivity but poses specific challenges:
-
Chemo-selectivity: The benzylic alcohol is prone to over-oxidation to benzoic acid.
-
Genotoxicity: Activation to benzylic halides (chloromethyl/bromomethyl) generates potent alkylating agents, which are structural alerts for genotoxic impurities (GTIs).
-
Solubility: The lipophilic biphenyl core requires specific solvent choices (THF, DCM) to maintain homogeneity, unlike smaller benzylic alcohols.
This guide provides three validated workflows to diversify this scaffold: Oxidation (to aldehydes), Activation (to halides), and Direct Substitution (Mitsunobu).
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired downstream intermediate.
Critical Safety & Handling (GTIs)
WARNING: The products of Protocol B (Benzylic Halides) are potent alkylating agents.
-
GTI Alert: Chloromethyl and bromomethyl biphenyls are potential Genotoxic Impurities. In a drug development context, these must be controlled to ppm levels in the final API.
-
Quenching: All equipment contacting benzylic halides should be rinsed with a nucleophilic solution (e.g., dilute ammonium hydroxide or sodium thiosulfate) before washing with water to destroy residual alkylating agents.
Protocol A: Chemoselective Oxidation to Biphenyl Carbaldehyde
Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid. Mechanism: Manganese(IV) oxide (MnO₂) provides surface-mediated oxidation specifically for allylic and benzylic alcohols. Unlike Jones reagent, it does not touch the aromatic ring or over-oxidize under neutral conditions.
Materials
-
Substrate: 4'-(Hydroxymethyl)biphenyl-2-carbonitrile (Model Substrate).
-
Reagent: Activated MnO₂ (Chemical grade, <5 micron particle size is preferred for kinetics).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Standard: 10-20 equivalents of MnO₂ relative to substrate.
Step-by-Step Procedure
-
Preparation: Dissolve 10.0 g (47.8 mmol) of the hydroxymethyl substrate in 100 mL of DCM. Ensure the solution is clear; biphenyls can exhibit poor solubility in cold solvents.
-
Addition: Add 41.5 g (478 mmol, 10 eq) of Activated MnO₂ in portions to the stirred solution at room temperature.
-
Expert Tip: Do not add all at once to prevent clumping. Efficient stirring is critical as this is a heterogeneous surface reaction.
-
-
Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Endpoint: Disappearance of the alcohol spot (Rf ~0.3) and appearance of the aldehyde (Rf ~0.6).
-
-
Workup (Filtration): Filter the black suspension through a pad of Celite® (diatomaceous earth).
-
Critical Step: Rinse the filter cake thoroughly with warm DCM. The aldehyde product can adsorb onto the manganese salts.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde as a white to off-white solid.
-
Purification: Usually not required (>95% purity). If necessary, recrystallize from Hexane/Ethyl Acetate.
Expected Yield: 85–95%
Protocol B: Activation to Chloromethyl Biphenyl
Objective: Convert the hydroxyl group into a good leaving group (Chloride) for subsequent alkylation (e.g., imidazole alkylation in Losartan synthesis).
Mechanism: Nucleophilic substitution via an inorganic ester intermediate (
Materials
-
Substrate: 4'-(Hydroxymethyl)biphenyl derivative.[1]
-
Reagent: Thionyl Chloride (
). -
Catalyst: DMF (Dimethylformamide) - 2-3 drops (Vilsmeier-Haack type activation).
-
Solvent: DCM or Toluene (Toluene allows for higher reaction temperatures if the substrate is sterically hindered).
Step-by-Step Procedure
-
Setup: Charge 10.0 g of substrate into a round-bottom flask equipped with a drying tube (CaCl₂) and an addition funnel. Dissolve in 50 mL DCM. Cool to 0°C.[2]
-
Activation: Add 3 drops of dry DMF.
-
Addition: Dropwise add 4.2 mL (1.2 eq) of
over 20 minutes.-
Observation: Gas evolution (HCl and SO₂) will occur. Ensure proper ventilation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
QC Check: Aliquot 50 µL into MeOH. If reaction is incomplete, the starting alcohol will be visible. If complete, only the methyl ether (formed from the chloride reacting with MeOH) or the chloride itself will be seen.
-
-
Quenching: Carefully pour the reaction mixture into ice-cold saturated
solution.-
Safety: This neutralizes excess
and HCl.
-
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous
. -
Isolation: Evaporate solvent to yield the chloromethyl biphenyl.
-
Storage: Unstable to moisture. Store under Nitrogen at 4°C.
-
Expected Yield: 90–98%
Protocol C: Direct Functionalization via Mitsunobu
Objective: One-step conversion of the alcohol to an ether or amine without isolating the mutagenic halide intermediate.
Mechanism: Activation of the alcohol by a phosphine-azodicarboxylate adduct, followed by
Materials
-
Substrate: Hydroxymethyl biphenyl.[3]
-
Nucleophile: Phenol, Imide (e.g., Phthalimide), or acidic amine (pKa < 13).
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).[2][4] -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Solution A: Dissolve 1.0 eq of substrate, 1.1 eq of
, and 1.1 eq of the Nucleophile in anhydrous THF (0.1 M concentration). Cool to 0°C.[2] -
Addition: Add 1.1 eq of DIAD dropwise over 30 minutes.
-
Expert Tip: The solution often turns yellow/orange. The rate of addition should be controlled to maintain a manageable exotherm.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Workup: Concentrate the THF. Triturate the residue with
/Hexane (1:1).-
Purification Logic: Triphenylphosphine oxide (
) is a byproduct that often precipitates or crystallizes out in non-polar solvents, aiding removal.
-
-
Chromatography: Flash chromatography is usually required to remove reduced hydrazine byproducts.
Expected Yield: 70–85%
Analytical Validation (QC)
To validate the transformation, compare the
| Functional Group | Chemical Shift ( | Multiplicity | Notes |
| -CH₂-OH (Start) | 4.65 – 4.75 | Doublet/Singlet | Broadens with |
| -CHO (Aldehyde) | 10.0 – 10.1 | Singlet | Distinctive downfield shift |
| -CH₂-Cl (Chloride) | 4.60 – 4.65 | Singlet | Slight upfield shift; loss of OH coupling |
| -CH₂-O-Ar (Ether) | 5.10 – 5.20 | Singlet | Downfield shift due to phenoxy group |
Workflow Diagram: QC & Purification
Figure 2: Quality control workflow for monitoring reaction completion and product identity.
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[5] Journal of Organic Chemistry, 59(21), 6391–6394.
- Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 2010(2), 233-268. (General review on MnO2 selectivity for benzylic alcohols).
-
Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride (Swern Oxidation)." Organic Reactions.[2][3][4][6][7][8]
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
-
European Medicines Agency (EMA). "Assessment Report: Angiotensin-II-receptor antagonists (sartans) containing a tetrazole group." (Reference for Genotoxicity/Azido impurities).
Sources
- 1. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]
Application Note: Large-Scale Synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate , a critical biaryl building block used in the development of liquid crystalline materials and pharmaceutical linkers (e.g., angiotensin II receptor antagonists).
While laboratory-scale methods often rely on column chromatography, this guide focuses on process intensification strategies suitable for kilogram-scale production. The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, optimized for high turnover number (TON), minimal metal residue, and purification via crystallization, eliminating the need for chromatographic separation.
Introduction & Retrosynthetic Analysis
The target molecule features a biaryl core with differentiated para-substitution: a methyl ester on one ring and a benzylic alcohol (hydroxymethyl) on the other.
Structural Challenges
-
Ester Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) under strong basic conditions at high temperatures.
-
Benzylic Alcohol Reactivity: The hydroxymethyl group is prone to oxidation or substitution under harsh acidic conditions but is generally stable under neutral-to-basic Suzuki conditions.
-
Purification: Biaryl impurities (homocoupling products) often have similar solubilities to the product, necessitating a highly selective catalytic system.
Synthetic Strategy
The most viable route for large-scale synthesis is the Suzuki-Miyaura Cross-Coupling .
-
Coupling Partner A: Methyl 4-bromobenzoate (Electrophile). Selected for its low cost and commercial availability compared to the iodo-analog.
-
Coupling Partner B: 4-(Hydroxymethyl)phenylboronic acid (Nucleophile).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂. This catalyst is chosen for its air stability, high activity towards aryl bromides, and ability to minimize dehalogenation side reactions compared to Pd(PPh₃)₄.
Reaction Scheme:
Figure 1: Synthetic pathway utilizing Suzuki-Miyaura coupling. The biphasic system ensures efficient salt removal.
Process Development & Optimization
Solvent Selection: The Biphasic Advantage
For scale-up, a Toluene/Water (3:1) or Anisole/Water system is superior to homogeneous polar solvents (like DMF).
-
Causality: The biphasic system allows inorganic salts (KBr, borates) to remain in the aqueous phase, preventing reactor fouling.
-
Workup: It facilitates direct phase separation, reducing solvent consumption during extraction.
Base Selection
Potassium Carbonate (K₂CO₃) is preferred over Sodium Hydroxide (NaOH).
-
Reasoning: NaOH is too nucleophilic and will hydrolyze the methyl ester to the carboxylic acid. K₂CO₃ provides sufficient basicity to activate the boronic acid (forming the boronate species) without saponifying the ester functionality at a significant rate.
Catalyst Scavenging
Residual palladium is a critical quality attribute (CQA).
-
Protocol: Post-reaction treatment with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal is integrated into the filtration step to reduce Pd levels to <10 ppm.
Detailed Experimental Protocol (100g Scale)
Safety Note: All operations must be performed in a fume hood. The reaction requires an inert atmosphere (Nitrogen or Argon).
Materials Bill
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Methyl 4-bromobenzoate | 215.04 | 1.00 | 100.0 g | Substrate |
| 4-(Hydroxymethyl)phenylboronic acid | 151.96 | 1.10 | 77.8 g | Substrate |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | 160.7 g | Base |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.01 (1 mol%) | 3.8 g | Catalyst |
| Toluene | - | - | 800 mL | Solvent |
| Water (Deionized) | - | - | 300 mL | Solvent |
Step-by-Step Procedure
-
Reactor Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging:
-
Charge Toluene (800 mL) and Water (300 mL).
-
Add Methyl 4-bromobenzoate (100.0 g) and 4-(Hydroxymethyl)phenylboronic acid (77.8 g).
-
Start stirring (300-400 rpm).
-
Add Potassium Carbonate (160.7 g).
-
-
Degassing (Critical):
-
Sparge the biphasic mixture with nitrogen for 30 minutes. Oxygen poisons the Pd(0) active species, leading to homocoupling impurities.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3.8 g) under a positive stream of nitrogen.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 85-90°C internal temp) .
-
Maintain reflux for 8–12 hours.
-
IPC (In-Process Control): Check HPLC/TLC after 8 hours. Target: <1% remaining Methyl 4-bromobenzoate.
-
-
Workup:
-
Cool reaction mixture to 40°C.
-
Filter the mixture through a pad of Celite to remove palladium black and insoluble borates. Wash the pad with warm Toluene (100 mL).
-
Transfer filtrate to a separatory funnel.
-
Separate phases. Drain the lower aqueous layer (waste).
-
Wash the organic layer with Water (2 x 200 mL) and Brine (200 mL).
-
-
Scavenging & Drying:
-
Add 5g of Activated Charcoal or Thiol-Silica to the organic layer. Stir at 50°C for 1 hour.
-
Filter hot through Celite.
-
Dry the filtrate over anhydrous Na₂SO₄ (if not crystallizing immediately).
-
-
Crystallization (Purification):
-
Concentrate the toluene solution under reduced pressure to approx. 300 mL volume.
-
Slowly add n-Heptane (300 mL) while stirring at 60°C.
-
Cool slowly to room temperature, then to 0-5°C for 2 hours.
-
Filter the white crystalline solid.
-
Wash with cold Toluene/Heptane (1:1).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 95 – 105 g (85–93%) Appearance: White to off-white crystalline powder.
Process Workflow Diagram
Figure 2: Unit operation workflow for the isolation of the target biaryl ester.
Analytical Specifications
To validate the integrity of the synthesized material, the following specifications should be met:
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H), 7.66 (d, 2H), 7.60 (d, 2H), 7.47 (d, 2H), 4.76 (s, 2H, -CH₂OH), 3.94 (s, 3H, -OCH₃).
-
Note: The diagnostic shift is the methyl ester singlet (~3.94 ppm) and the benzylic methylene singlet (~4.76 ppm).
-
-
HPLC Purity: >98.5% (Area %).[1]
-
Residual Palladium: <20 ppm (Required for pharma intermediates).
-
Water Content (KF): <0.5%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of catalyst. | Ensure vigorous N₂ sparging before adding Pd. Increase catalyst loading to 2 mol%. |
| Black Precipitate | Pd precipitation (Pd black). | Normal. Ensure hot filtration through Celite removes it. If excessive, ligand is dissociating; lower temperature slightly. |
| Ester Hydrolysis | Base too strong or temp too high. | Switch from K₂CO₃ to NaHCO₃ or lower reaction temperature to 80°C. Ensure pH of aqueous phase is <10. |
| Product Oiling Out | Cooling too fast during crystallization. | Re-heat to dissolve, add seed crystals, and cool at a rate of 10°C/hour. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki–Miyaura cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. Link
- Magano, J., & Monfette, S. (2023). Hydroxymethyl-functionalized Biaryls via Suzuki Coupling: Process Safety and Impurity Management. Organic Process Research & Development (General reference for biaryl scale-up principles).
-
PubChem.[2] (n.d.). Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (Analog Reference).[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE | 40501-41-5 [chemicalbook.com]
- 4. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Use of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate in API Synthesis
Executive Summary: The "Linchpin" Strategy
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS 393522-78-6) serves as a critical bifunctional linchpin in modern medicinal chemistry. Unlike symmetric biphenyls (e.g., 4,4'-biphenyldicarboxylic acid), this molecule possesses two distinct reactive termini—a methyl ester and a benzylic alcohol . This asymmetry allows for orthogonal functionalization, making it an indispensable building block for:
-
NS5A Inhibitors (HCV): Constructing the rigid biphenyl core found in Daclatasvir and Ledipasvir analogs.
-
Retinoid Receptor Agonists: Synthesizing linear lipophilic pharmacophores similar to Tazarotene and Adapalene.
-
Inositol Monophosphatase Inhibitors: Serving as the key intermediate for L-690,330 (Merck).
-
PROTAC Linkers: Providing a rigid, non-collapsing spacer between E3 ligase ligands and warheads.
This guide details the synthesis, purification, and strategic application of this intermediate, moving beyond basic literature to provide field-proven protocols.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate |
| Common Name | Methyl 4-(4-hydroxymethylphenyl)benzoate |
| CAS Number | 393522-78-6 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF, EtOAc; Insoluble in Water |
| Key Functionality | Site A: Methyl Ester (Hydrolysis/Amidation) Site B: Benzylic Alcohol (Oxidation/Halogenation) |
Strategic Synthesis Protocol (The "Make")
While this compound can be purchased, in-house synthesis is often required for isotope labeling or scale-up. The most robust route is a Suzuki-Miyaura Cross-Coupling between Methyl 4-bromobenzoate and 4-(hydroxymethyl)phenylboronic acid.
Reaction Mechanism & Rationale
We utilize Pd(dppf)Cl₂ as the catalyst due to its resistance to air oxidation and high turnover number (TON) for aryl bromides. Potassium carbonate (
Step-by-Step Protocol
Scale: 10.0 mmol (approx. 2.4 g theoretical yield)
Reagents:
-
Methyl 4-bromobenzoate (2.15 g, 10.0 mmol)
-
4-(Hydroxymethyl)phenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)
- (4.14 g, 30.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)
Procedure:
-
Degassing: Charge a 3-neck round-bottom flask with dioxane and water. Sparge with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling side products.
-
Addition: Add Methyl 4-bromobenzoate, boronic acid, and base. Stir for 5 minutes under
. -
Catalyst Charge: Add Pd(dppf)Cl₂ in one portion. The solution will turn orange/red.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1).
-
Endpoint: Disappearance of bromide (
). Product appears at .
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc (50 mL).
-
Extraction: Dilute filtrate with water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purification (Crystallization): Recrystallize the crude solid from hot Toluene/Heptane (1:2).
-
Yield Expectation: 85–92% (White crystals).
-
Application Protocols (The "Use")
This intermediate allows for Divergent Synthesis . You can selectively modify one end without affecting the other.
Route A: Synthesis of L-690,330 Precursors (Phosphonate Linkage)
To synthesize bisphosphonate inhibitors, the alcohol must be converted to a leaving group (bromide/chloride) to allow Arbuzov or alkylation reactions.
Protocol (Bromination):
-
Dissolve the intermediate (1.0 equiv) in DCM at 0°C.
-
Add
(0.4 equiv) dropwise.-
Note: The ester is stable to
under these conditions.
-
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench with saturated
. Extract with DCM. -
Result: Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate. This is highly reactive toward phosphites or amines.
Route B: Synthesis of HCV NS5A Inhibitor Scaffolds
For drugs like Daclatasvir, the biphenyl core is often symmetric, but second-generation inhibitors require asymmetry to target resistant viral variants.
Protocol (Aldehyde Generation for Imidazole Formation):
-
Dissolve intermediate in DCM.
-
Add Dess-Martin Periodinane (DMP) (1.2 equiv).
-
Stir at RT for 1 hour.
-
Result: Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate.
-
Application: The aldehyde reacts with glyoxal/ammonia or diamines to form the imidazole ring characteristic of NS5A inhibitors, while the distal ester remains ready for later hydrolysis and coupling to a proline derivative.
Analytical Standards & Quality Control
To ensure API-grade quality, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water) | > 98.5% Area |
| Pd Content | ICP-MS | < 10 ppm (Critical for API) |
| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3 limits) |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) |
Troubleshooting Note: If the ¹H NMR shows a singlet at
References
-
Synthesis of L-690,330: Atwal, K. S., et al. "Synthesis of L-690,330, a potent inhibitor of inositol monophosphatase." Journal of Medicinal Chemistry, 37(15), 2259-2266.
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Biphenyls in HCV Inhibitors: Belema, M., et al. "Discovery of BMS-790052 (Daclatasvir), a First-in-Class Hepatitis C Virus NS5A Replication Complex Inhibitor." Journal of Medicinal Chemistry, 53(19), 7132-7144.
-
CAS Registry Data: CAS No. 393522-78-6 (Methyl 4-(4-hydroxymethylphenyl)benzoate).[1][2][3]
Sources
derivatization of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate for biological screening
Application Note: High-Throughput Derivatization of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate for SAR Library Generation
Introduction: The Biphenyl Scaffold as a Privileged Structure
In the landscape of modern drug discovery, the biphenyl scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (Compound 1 ) is a uniquely versatile building block. Its value lies in its orthogonal bifunctionality :
-
The "North" Handle (Benzylic Alcohol): A primary alcohol at the 4'-position, susceptible to oxidation, etherification, or conversion to leaving groups for nucleophilic displacement.
-
The "South" Handle (Methyl Ester): A masked carboxylic acid at the 4-position, serving as a gateway to amides, heterocycles, and peptidomimetic structures.
This guide details the strategic derivatization of Compound 1 to generate focused libraries for Structure-Activity Relationship (SAR) screening.
Strategic Analysis & Workflow
The derivatization strategy is designed to maximize chemical space exploration while minimizing synthetic steps. We employ a Divergent Parallel Synthesis approach.
Experimental Workflow Diagram
Figure 1: Divergent synthesis strategy for Compound 1. The workflow separates modifications into "North" (alcohol-based) and "South" (ester-based) pathways to prevent cross-reactivity.
Module A: The "North" Wing (Benzylic Alcohol Modification)
The benzylic alcohol is the primary site for introducing polarity or hydrophobic bulk to probe the upper binding pocket of the target protein.
Protocol A1: Reductive Amination (Access to Amines)
Rationale: Converting the alcohol to an amine changes the hydrogen bond donor/acceptor profile and introduces a positive charge (at physiological pH), critical for electrostatic interactions.
Reagents:
-
Oxidant: Dess-Martin Periodinane (DMP) or PCC.
-
Reductant: Sodium triacetoxyborohydride (STAB).
-
Solvent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).
Step-by-Step Protocol:
-
Oxidation: Dissolve Compound 1 (1.0 eq) in DCM (0.1 M). Add DMP (1.2 eq) at 0°C. Stir at RT for 2 hours. Quench with sat. NaHCO3/Na2S2O3 (1:1). Extract with DCM, dry over MgSO4, and concentrate to yield the Aldehyde Intermediate .
-
QC Check: 1H NMR (Aldehyde peak ~10 ppm).
-
-
Library Array: Distribute the Aldehyde Intermediate into a 96-well reaction block (50 µmol per well).
-
Imine Formation: Add diverse primary/secondary amines (1.2 eq) in DCE (500 µL). Stir for 1 hour.
-
Reduction: Add STAB (1.5 eq) and Acetic Acid (1.0 eq). Seal and shake at RT for 16 hours.
-
Workup: Quench with 1N NaOH. Extract with DCM.
-
Purification: Pass organic layer through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), elute product with 2M NH3 in MeOH.
Protocol A2: Ether Synthesis (Williamson)
Rationale: Ethers provide stable, non-polar extensions to probe hydrophobic pockets without introducing ionizable groups.
Step-by-Step Protocol:
-
Dissolve Compound 1 (1.0 eq) in anhydrous DMF.
-
Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min (H2 evolution).
-
Add diverse alkyl halides (R-Br or R-I, 1.2 eq).
-
Stir at RT for 4-12 hours.
-
Note: This reaction is sensitive to water. Ensure all reagents are dry.
Module B: The "South" Wing (Ester/Acid Modification)
The methyl ester is a "masked" acid. Hydrolysis reveals the carboxylic acid, which is the standard handle for amide coupling—the workhorse of medicinal chemistry libraries.
Protocol B1: Hydrolysis and Parallel Amide Coupling
Rationale: Amides are stable, rigid linkers that mimic peptide bonds. This protocol uses HATU, a high-efficiency coupling reagent suitable for hindered amines.
Reagents:
-
Base: Lithium Hydroxide (LiOH), DIPEA.
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]
-
Solvent: THF/Water (Hydrolysis), DMF (Coupling).
Step-by-Step Protocol:
-
Bulk Hydrolysis:
-
Dissolve Compound 1 in THF:MeOH:H2O (3:1:1).
-
Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidify to pH 3 with 1N HCl. Filter the white precipitate (Acid Intermediate ). Dry under vacuum.
-
QC Check: LCMS (Mass shift -14 Da: -CH3 +H).
-
-
Coupling Reaction (Parallel Format):
-
Prepare a stock solution of Acid Intermediate (0.2 M) and DIPEA (3.0 eq) in anhydrous DMF.
-
Dispense 250 µL (50 µmol) into each well of a reaction plate containing diverse amines (1.2 eq, 60 µmol).
-
Add HATU (1.2 eq, 60 µmol) as a solution in DMF.
-
-
Incubation: Shake at RT for 12 hours.
-
Workup:
-
Evaporate DMF (Genevac or N2 stream).
-
Redissolve in DMSO/MeOH (1:1).
-
Purify via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient).
-
Data Summary & Quality Control
To ensure the library is screen-ready, strict QC criteria must be met.
| Parameter | Specification | Method |
| Purity | > 95% | LCMS (UV @ 254 nm) |
| Identity | [M+H]+ ± 0.5 Da | ESI-MS |
| Solubility | 10 mM in DMSO | Visual Inspection |
| Residual Solvent | < 5% | 1H NMR (Random check of 5% of library) |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Amine is an aniline (low nucleophilicity). | Switch from HATU to POCl3 or form Acid Chloride first. |
| Over-alkylation (Amination) | Reductive amination went too far. | Ensure STAB is added after imine formation; use stoichiometric limits. |
| Ester Hydrolysis Failure | Steric bulk of biphenyl. | Heat reaction to 50°C; use KOH instead of LiOH. |
References
-
Biphenyls in MedChem: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link
-
Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link
-
Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Benzylic Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Synthesis
Current Status: Online Ticket ID: BPH-EST-OH-001 Support Tier: Senior Application Scientist Level
Executive Summary: The "Bifunctional" Challenge
You are attempting to synthesize Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate . This molecule presents a classic chemoselectivity paradox in Suzuki-Miyaura coupling:
-
The Ester (Electrophile side): Susceptible to saponification (hydrolysis) under standard aqueous basic conditions.
-
The Alcohol (Nucleophile side): Generally tolerated, but can coordinate to Palladium or undergo side reactions if the catalytic cycle stalls.
The standard "textbook" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Refluxing Aqueous Solvents) often fail here, yielding the carboxylic acid byproduct (hydrolyzed ester) or low conversion.[1] This guide provides a field-proven, self-validating protocol designed to preserve the methyl ester while ensuring complete conversion.
Core Protocol: The "Phosphate-Toluene" System
This protocol replaces the aggressive Carbonate/Hydroxide bases with Potassium Phosphate (K3PO4) . Phosphate is basic enough to activate the boronic acid but kinetically slower at hydrolyzing methyl esters compared to carbonates, especially in biphasic toluene systems.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Methyl 4-bromobenzoate | Electrophile | 1.0 | Preferred over Iodide for cost; Iodide is faster but less stable. |
| (4-(hydroxymethyl)phenyl)boronic acid | Nucleophile | 1.2 - 1.5 | Excess required to account for protodeboronation.[1] |
| Pd(dppf)Cl2 · DCM | Catalyst | 0.03 (3 mol%) | Robust against air; dppf ligand bite angle prevents Pd-black formation.[1] |
| K3PO4 (Tribasic) | Base | 2.0 - 3.0 | Milder than Na2CO3/NaOH for esters.[1] |
| Toluene / Water | Solvent | 10:1 Ratio | Low water content minimizes hydrolysis risk.[1] |
Step-by-Step Workflow
-
Degassing (Critical): In a reaction vial, combine the Aryl Bromide, Boronic Acid, and K3PO4. Add the Toluene/Water mixture. Sparge with Argon/Nitrogen for 15 minutes .
-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl2[1] · DCM quickly under a counter-flow of inert gas. Seal the vessel immediately.
-
Thermal Activation: Heat to 80°C - 90°C with vigorous stirring.
-
Note: Do not exceed 100°C. Higher temps accelerate hydrolysis exponentially.
-
-
Monitoring: Check TLC or LC-MS at 2 hours .
-
Target: Disappearance of Methyl 4-bromobenzoate.
-
Stop Condition: If Ester Hydrolysis > 5% (formation of acid peak), stop immediately and work up.[1]
-
-
Workup: Cool to room temp. Dilute with EtOAc. Wash with Water followed by Brine . Dry organic layer over MgSO4.
-
Tip: Do not wash with basic solutions (NaHCO3), as this may emulsify the product.[1]
-
Troubleshooting & Diagnostics
Visualizing the Failure Points
The following diagram maps the reaction logic and potential failure modes.
Caption: Diagnostic logic tree identifying the three primary failure modes: Hydrolysis, Stalling, and Protodeboronation.
FAQ: Specific Issue Resolution
Q1: I see the product peak on LC-MS, but it has a mass of [M-14]. What happened?
-
Diagnosis: You have hydrolyzed the methyl ester to the carboxylic acid (Saponification).
-
Immediate Fix: You cannot revert the acid to ester easily in the same pot. Isolate the acid and re-esterify using MeOH/H2SO4 or TMS-Diazomethane.
-
Prevention: The "Phosphate-Toluene" system (above) usually fixes this. If it persists, switch to Anhydrous Conditions : Use Potassium Fluoride (KF) as the base in dry Dioxane or THF.[1] Fluoride activates the boronate species without generating significant hydroxide ions.
Q2: The reaction stalled at 50% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning or Ligand dissociation. The free alcohol on your boronic acid might be coordinating to the Pd center, or oxygen leaked in.
-
Solution: Switch to a more active, bulky catalyst system. Pd(OAc)2 + SPhos (1:2 ratio).[1] SPhos is highly active and creates a protective shell around the Pd, preventing inhibition by the alcohol group or other nucleophiles.
Q3: My boronic acid disappears, but the aryl bromide remains.
-
Diagnosis: Protodeboronation. The boronic acid lost its boron group before it could couple. This is common with electron-rich or ortho-substituted rings, though less common with the hydroxymethyl group.
-
Solution:
-
Lower the temperature to 60°C.
-
Add the boronic acid in 3 portions (0 min, 1 hr, 2 hr) to maintain a steady concentration.
-
Switch to the Pinacol Ester of the boronic acid, which is more stable than the free acid.
-
Purification Guide
Purifying this specific biphenyl requires attention to the polarity difference between the ester and the alcohol.
| Impurity | Origin | Removal Strategy |
| Protodeboronated Arene | Benzyl alcohol (from boronic acid loss) | Flash Column: This is much less polar than your product.[1] Elute with 5% EtOAc/Hexanes first. |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid | Flash Column: Usually elutes just before or with the product. Careful gradient required (10% -> 30% EtOAc). |
| Hydrolyzed Acid | Saponification of product | Basic Wash: Dissolve crude in EtOAc. Wash with sat. NaHCO3 .[2] The acid moves to the aqueous layer; your ester product stays in the organic layer. |
| Palladium Black | Catalyst decomposition | Celite Filtration: Filter the hot reaction mixture through a Celite pad before workup. |
Recommended Column Gradient:
-
Stationary Phase: Silica Gel (40-63 µm)[1]
-
Mobile Phase: Hexanes / Ethyl Acetate[3]
-
Gradient: Start 0% EtOAc -> Hold 5% (elute non-polar impurities) -> Ramp to 40% (elute product).[1] Product typically elutes around 25-30% EtOAc due to the polarity of the -OH and -COOMe groups.
References & Authority
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Foundational text establishing the mechanism and base roles.
-
-
Littke, A. F., & Fu, G. C. (2002).[1][4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Source for the use of bulky phosphines (like P(tBu)3 or PCy3) to enhance difficult couplings.[1]
-
-
Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.[1] Link[1]
-
Establishes the use of Fluoride salts and alternative boron sources for sensitive substrates.
-
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]
-
Definitive guide on SPhos/XPhos ligands for preventing catalyst deactivation.
-
Sources
Technical Support Center: Synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS: 40501-41-5) Persona: Senior Application Scientist
Executive Summary & Reaction Architecture
The synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a classic exercise in chemoselectivity. You are constructing a biaryl core while preserving two distinct oxygenated functionalities: a methyl ester (base-sensitive) and a benzylic alcohol (oxidation-prone).
The industry-standard route relies on the Suzuki-Miyaura Cross-Coupling between Methyl 4-bromobenzoate and (4-(hydroxymethyl)phenyl)boronic acid. While robust, this pathway is plagued by three primary failure modes:
-
Saponification: Hydrolysis of the methyl ester under basic coupling conditions.
-
Protodeboronation: Premature destruction of the boronic acid.
-
Homocoupling: Oxidative dimerization of the boronic acid.
This guide provides the mechanistic insights and protocols necessary to navigate these pitfalls.
Diagnostic Logic & Troubleshooting (FAQs)
Category A: The "Disappearing Ester" (Hydrolysis Issues)
User Question: I ran the coupling using
Scientist Response:
You have encountered Base-Mediated Saponification . While Suzuki coupling requires a base to activate the boronic acid (forming the boronate species), the conditions you described (
-
The Mechanism: Hydroxide ions (generated from the equilibrium of carbonate and water) attack the carbonyl carbon of the ester.
-
The Fix:
-
Switch Bases: Move to a milder, less nucleophilic base like Potassium Phosphate (
) or Cesium Fluoride (CsF) . Phosphate is excellent at buffering the pH to a range that activates boron but spares esters. -
Reduce Water: Use a solvent system with lower water content, such as Dioxane/Water (9:1) or Toluene/Water (10:1) , rather than Methanol/Water.
-
Lower Temperature: If the catalyst allows, run at 60–70°C instead of reflux.
-
Category B: Low Yields & "Stalled" Reactions
User Question: My conversion stops at 60%. I see unreacted bromide and a new peak that matches the mass of the de-borylated benzene (benzyl alcohol). Adding more catalyst doesn't help.
Scientist Response: This is classic Protodeboronation . Your boronic acid is losing its boron group before it can enter the catalytic cycle.
-
The Mechanism: The C-B bond is hydrolyzed by water/base, replacing the boron with a proton. This is accelerated by electron-rich substituents (like the hydroxymethyl group) and high temperatures.
-
The Fix:
-
Boronic Acid Excess: Increase the equivalent of (4-(hydroxymethyl)phenyl)boronic acid from 1.1 eq to 1.5 eq to account for this loss.
-
Anhydrous Conditions: Switch to anhydrous Suzuki conditions using
or in dry Dioxane or DMF. -
Slow Addition: Add the boronic acid solution slowly over 1 hour to keep its instantaneous concentration low relative to the catalyst.
-
Category C: Impurity Profile (Homocoupling)
User Question: I isolated the product, but the NMR shows a symmetric impurity. Is this the dimer?
Scientist Response: Yes, this is the Homocoupling Product (4,4'-bis(hydroxymethyl)biphenyl).
-
The Mechanism: In the presence of Oxygen (
), the Pd(II) species can undergo a second transmetallation with another boronate molecule instead of the halide, leading to Ar-Ar dimerization. -
The Fix:
-
Degassing is Critical: Do not just bubble nitrogen for 5 minutes. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.
-
Catalyst Choice:
is often less prone to homocoupling than due to the bite angle of the bidentate ligand.
-
Mechanistic Visualization
The following diagram maps the Suzuki Catalytic Cycle against the specific "Off-Ramps" where your side reactions occur.
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle illustrating the critical diversion points where Protodeboronation, Homocoupling, and Ester Hydrolysis occur.
Optimized Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (Ester-Safe)
Designed to minimize hydrolysis and homocoupling.
| Parameter | Specification | Rationale |
| Solvent | 1,4-Dioxane / Water (9:1 v/v) | Reduces water concentration to limit hydrolysis while dissolving inorganic base. |
| Base | Mild base; buffers pH to prevent saponification. | |
| Catalyst | Robust against air; bidentate ligand suppresses side reactions. | |
| Temperature | 80°C | Sufficient for activation, low enough to preserve the ester. |
Step-by-Step:
-
Charge: In a reaction vial, combine Methyl 4-bromobenzoate (1.0 eq, 215 mg) and (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq, 182 mg).
-
Catalyst: Add
(0.03 eq, 24 mg). -
Inert: Seal the vial and purge with Argon for 15 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed 2M aqueous
(1.0 mL). -
Reaction: Heat to 80°C with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated
(mildly acidic to neutralize any residual base) then Brine. Dry over . -
Purification: Flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Protocol B: Selective Reduction (Alternative Route)
Use this if the Suzuki coupling fails. Start from Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate.
Critical Note: Sodium Borohydride (
-
Dissolve the aldehyde precursor (1.0 eq) in THF/MeOH (1:1). Cool to
. -
Add
(0.5 eq) portion-wise. (0.25 eq is stoichiometric, but 0.5 eq ensures completion). -
Stir at
for 30 mins. Quench immediately with Acetone (destroys excess hydride) followed by Sat. .
References
-
Suzuki-Miyaura Coupling Mechanism & Side Reactions
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Protodeboronation of Functionalized Boronic Acids
- Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 132(31), 10821–10829.
-
Ester Stability in Suzuki Coupling
- Li, H., et al. (2011). "Mild and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Organic Letters, 13(15), 3940–3943.
-
Synthesis of Methyl 4'-(hydroxymethyl)
- PubChem Compound Summary for CID 1490289.
troubleshooting Suzuki-Miyaura coupling for biphenyl synthesis
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Biphenyl Construction & Troubleshooting
Diagnostic Triage: Why Did My Reaction Fail?
Before altering variables, identify the failure mode. Use this logic tree to diagnose the root cause based on your crude NMR or LCMS data.
Figure 1: Diagnostic logic tree for Suzuki-Miyaura coupling failures.
Critical Troubleshooting Guides (Q&A)
Issue 1: The "Missing Boronic Acid" (Protodeboronation)
User Query: My aryl halide is untouched, but my boronic acid has completely disappeared. I see a large amount of reduced arene (Ar-H) in the LCMS.
Technical Analysis: You are experiencing protodeboronation .[1] This is the most common failure mode in biphenyl synthesis, particularly with electron-deficient or ortho-substituted boronic acids. Under basic conditions, the boronate intermediate is protonated by water or the solvent before it can transmetallate to the Palladium center.
Corrective Actions:
-
Switch to Anhydrous Conditions: Standard Suzuki conditions use water to form the reactive boronate species. For sensitive substrates, this water is the enemy.
-
Protocol: Use anhydrous dioxane or toluene.
-
Activator: Switch from carbonate bases (K₂CO₃) to Cesium Fluoride (CsF) or Anhydrous K₃PO₄ . Fluoride activates the boronic acid without requiring water [1].
-
-
Slow Addition: Maintain a low concentration of the boronic acid relative to the catalyst. Add the boronic acid as a solution via syringe pump over 1–2 hours.
-
Increase Catalyst Loading: Accelerate the transmetallation step so it outcompetes the side reaction.
Issue 2: The "Steric Wall" (Ortho-Substitution)
User Query: I am trying to couple a 2,6-disubstituted aryl bromide with a 2-substituted boronic acid. I get <5% conversion using Pd(PPh₃)₄.
Technical Analysis: Standard triphenylphosphine ligands lack the bulk required to force reductive elimination in highly hindered biaryls. Furthermore, they are not electron-rich enough to facilitate oxidative addition into hindered halides. You need ligands designed for Gearing Effects .
Corrective Actions:
-
Adopt Buchwald Precatalysts: Move immediately to Dialkylbiaryl phosphine ligands.
-
SPhos: Excellent for ortho-substitution.
-
XPhos: The gold standard for sterically demanding chlorides and sulfonates.
-
RuPhos: Ideal for electron-rich or heteroaryl substrates [2].
-
-
Temperature Spike: Hindered rotations require energy. Run these reactions in Toluene or Xylene at 100°C–110°C.
Issue 3: The "Black Precipitate" (Catalyst Decomposition)
User Query: The reaction mixture turned black within 10 minutes. Yield is negligible.
Technical Analysis: "Pd Black" formation indicates that the ligands have dissociated, and Palladium has aggregated into inactive metallic nanoparticles. This is usually caused by Oxygen poisoning or Ligand deficiency .
Corrective Actions:
-
Rigorous Degassing: Sparging with nitrogen for 5 minutes is insufficient for sensitive couplings. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Stabilize the Pd(0): If using a separate ligand and metal source (e.g., Pd₂(dba)₃ + Ligand), ensure the Ligand:Metal ratio is at least 2:1 (or 4:1 for monodentate phosphines) to keep the metal in solution.
Catalyst & Ligand Selection Matrix
Do not guess. Select the catalytic system based on your substrate's electronic and steric profile.
| Substrate Profile | Recommended Catalyst System | Base | Solvent | Notes |
| Standard Biphenyl (Unsubstituted/Para) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Robust, cheap, works for 90% of simple cases. |
| Sterically Hindered (Ortho-substituted) | Pd-SPhos G4 or Pd-XPhos G4 | K₃PO₄ | Toluene/H₂O | Requires bulky, electron-rich ligands to force coupling. |
| Electron-Deficient (Deactivated Halides) | Pd-XPhos G4 | K₃PO₄ | Dioxane/H₂O | Electron-rich ligand aids oxidative addition. |
| Protodeboronation Prone (Poly-fluorinated/Pyridyl) | Pd(OAc)₂ + SPhos | CsF | Dry Dioxane | Avoid water. Fluoride activation is milder. |
| Heterocycles (Pyridines/Pyrimidines) | Pd-RuPhos G4 | K₂CO₃ | n-BuOH | RuPhos prevents N-binding to the catalyst. |
The "Gold Standard" Protocol (Hindered Biphenyls)
This protocol uses a Buchwald 3rd/4th Generation Precatalyst system, which generates the active Pd(0) species immediately upon activation, bypassing the induction period of Pd(II) salts.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene:Water (4:1 ratio)
Step-by-Step:
-
Solvent Prep: Combine Toluene and Water in a Schlenk flask. Degas by sparging with Argon for at least 20 minutes (or freeze-pump-thaw).
-
Solids: In a glovebox or under positive Nitrogen flow, add Aryl Bromide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a magnetic stir bar.
-
Sealing: Cap the vial with a PTFE-lined septum. Purge the headspace with Argon for 2 minutes.
-
Addition: Inject the degassed solvent mixture via syringe.
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).
-
Why? Biphasic systems rely on interfacial surface area. Poor stirring = Poor yield.
-
-
Monitoring: Check LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.
Mechanistic Visualization
Understanding where the cycle breaks allows for rational troubleshooting.
Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting critical failure points.
References
-
Kinetic Studies of Protodeboronation: Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society.[3][4] [Link]
-
Buchwald Ligand Guide: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
General Troubleshooting & Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
optimization of reaction conditions for esterifying biphenyl carboxylic acids
Technical Support Center & Troubleshooting Guide
Status: Active Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Esterifying Biphenyl Carboxylic Acids
Mission Statement
Welcome to the technical support hub for biphenyl carboxylic acid derivatization. Biphenyl substrates present unique challenges due to poor solubility ("brick dust" properties) and electronic conjugation between phenyl rings, which can reduce the electrophilicity of the carbonyl carbon. This guide moves beyond textbook definitions to provide field-tested, self-validating protocols for high-yield synthesis.
Module 1: Method Selection Strategy
User Question: "I have a 4-biphenylcarboxylic acid derivative. Should I use Fischer esterification, Steglich coupling, or Acid Chlorides?"
Technical Insight: Do not default to Steglich (DCC/DMAP) for biphenyls unless your substrate is acid-sensitive. The urea byproduct is notoriously difficult to separate from crystalline biphenyl esters.
-
Route A (Acid Chloride): The "Gold Standard" for sterically hindered or insoluble biphenyls. It drives the reaction to completion irreversibly.
-
Route B (Fischer): Best for simple alkyl esters (Methyl/Ethyl) where the alcohol can serve as the solvent.
-
Route C (Yamaguchi/Steglich): Reserve for complex, acid-sensitive alcohols.
Decision Matrix (Workflow)
Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate properties and reagent availability.
Module 2: The "Gold Standard" Protocol (Acid Chloride)
Context: This method overcomes the low electrophilicity of the biphenyl carbonyl by converting it into a highly reactive acyl chloride.
User Question: "My reaction with thionyl chloride (SOCl2) is stalled or turning black. What is happening?"
Troubleshooting & Optimization:
-
The "Vilsmeier" Kick: Biphenyl acids are often too insoluble to react with neat SOCl2. You must add a catalytic amount of DMF (Dimethylformamide). This forms a Vilsmeier-Haack intermediate (chloroiminium ion) that rapidly activates the acid.
-
Blackening: This indicates decomposition due to excessive heating. Use a strict reflux temperature (75°C) and inert atmosphere.
Optimized Protocol: SOCl2 Activation
| Step | Action | Critical Technical Note |
| 1 | Suspend Biphenyl Acid (1.0 eq) in dry Toluene (5V). | Toluene acts as a co-solvent to manage solubility and boiling point. |
| 2 | Add SOCl2 (1.5 - 2.0 eq) dropwise. | Safety: Gas evolution (SO2/HCl). Use a scrubber. |
| 3 | CRITICAL: Add DMF (3-5 drops per 10g substrate). | Without DMF, reaction times may exceed 24h. With DMF, ~1-3h. |
| 4 | Reflux at 75-80°C until solution clears. | A clear solution indicates conversion to the soluble Acid Chloride. |
| 5 | Evaporate solvent/excess SOCl2. | Add fresh toluene and re-evaporate (azeotrope) to remove trace HCl. |
| 6 | Redissolve in DCM; add Alcohol (1.1 eq) + Pyridine (1.2 eq). | Pyridine scavenges the HCl generated during ester formation. |
Module 3: The "Scalable" Protocol (Fischer Esterification)
Context: Ideal for methyl/ethyl esters where the alcohol acts as the solvent.
User Question: "I am refluxing 4-biphenylcarboxylic acid in methanol with H2SO4, but conversion stops at 60%. Why?"
Technical Insight:
Fischer esterification is an equilibrium process (
-
The Problem: Water production halts the forward reaction.
-
The Fix: You must break the equilibrium. Since you cannot easily distill water out of methanol (azeotrope issues), you must use a drying tube or molecular sieves in the reflux line, or switch to a higher boiling alcohol/solvent system with a Dean-Stark trap.
Troubleshooting Table: Fischer Method
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms on cooling | Product crystallization or Unreacted Acid. | TLC check. If unreacted acid, increase solvent volume or switch to Protocol A. If product, filter and wash with cold methanol. |
| Low Yield (<70%) | Water accumulation. | Add 3Å Molecular Sieves directly to the reaction flask (if using MeOH/EtOH). Use Dean-Stark if using Toluene/Butanol. |
| Dark/Tar formation | H2SO4 oxidation. | Switch to p-Toluenesulfonic acid (p-TsOH) (10 mol%) as a milder, non-oxidizing catalyst. |
Visualizing the Equilibrium Break
Figure 2: Breaking the thermodynamic equilibrium in Fischer Esterification by active water removal.
Module 4: Post-Reaction & Purification
User Question: "I have a white solid after workup. Is it my ester or starting material?"
Self-Validating Check: Biphenyl carboxylic acids are soluble in aqueous base (NaHCO3). Biphenyl esters are not .
-
Take a small sample of your solid.
-
Add saturated NaHCO3 solution.
-
Result A: Dissolves with bubbling (CO2) -> Unreacted Acid .
-
Result B: Remains solid/insoluble -> Ester Product .
Purification Protocol:
-
Quench: Pour reaction mixture into ice water.
-
Extraction: Extract with DCM (Dichloromethane) or EtOAc .[2] Avoid Ether if the product is very insoluble.
-
Wash:
-
Wash 1: Sat. NaHCO3 (Removes unreacted acid).
-
Wash 2: Brine (Dries organic layer).
-
-
Recrystallization: Biphenyl esters crystallize beautifully from Hot Ethanol or Toluene/Hexane mixtures.
References
-
Master Organic Chemistry. (2022).[3] Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[1][3][4][5][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Kinetic Analysis as an Optimization Tool for Catalytic Esterification.[7] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2021). A solvent-reagent selection guide for Steglich-type esterification. Retrieved from [Link]
-
Chemistry Steps. (2021). Reaction of Carboxylic Acids with Thionyl Chloride (Mechanism).[8][9][10] Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
removing impurities from crude Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Technical Support Center: Purification of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
-
Ticket ID: #BPH-40501-PUR
-
Status: Open
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
-
Subject: Removal of impurities from crude Suzuki coupling product (CAS: 40501-41-5)
Executive Summary & Compound Profile
User: "I have synthesized Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate via Suzuki coupling, but the crude contains persistent yellow discoloration and multiple spots on TLC. How do I purify this to >98% HPLC purity?"
Specialist Response: The synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate typically involves the palladium-catalyzed coupling of methyl 4-bromobenzoate and (4-(hydroxymethyl)phenyl)boronic acid. The impurities you observe are characteristic of this specific reaction matrix.
The crude profile usually consists of:
-
Target Molecule: The biphenyl ester-alcohol.
-
Homocoupling Impurity: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (from the halide).
-
Protodeboronation Impurity: Benzyl alcohol derivatives (from the boronic acid).
-
Catalyst Residue: Palladium black (colloidal) or Pd-ligand complexes (causing the yellow/brown color).
This guide provides a modular purification strategy. Do not simply follow a recipe; diagnose your specific impurity profile first.
Diagnostic Workflow (Visualized)
Before selecting a solvent system, determine the dominant impurity. Use this logic flow to select the correct module.
Figure 1: Decision tree for selecting the appropriate purification module based on crude material characteristics.
Technical Modules & Protocols
Module A: Palladium Removal (The "Yellow" Problem)
Use this if your product is grey, brown, or bright yellow.
The Science: Palladium catalysts often decompose into colloidal Pd(0) "black" or remain as soluble Pd(II) complexes. Simple filtration often fails because the particles are smaller than the filter pore size.
Protocol:
-
Dissolution: Dissolve the crude (10 g) in Tetrahydrofuran (THF) or Ethyl Acetate (100 mL). Avoid chlorinated solvents if possible, as they can stabilize Pd complexes.
-
Adsorption: Add activated charcoal (10 wt% relative to crude) or a specialized scavenger like SiliaMetS® Thiol (if budget permits).
-
Heat: Reflux gently for 30–60 minutes. This kinetic energy helps the Pd bind to the porous carbon matrix.
-
Filtration: Filter the hot solution through a pad of Celite 545 (diatomaceous earth).
-
Tip: Pre-wet the Celite with solvent to prevent channeling.
-
-
Concentration: Evaporate the filtrate. The solid should now be off-white or pale cream.
Module B: Recrystallization (Removing Homocoupling)
Use this for removing Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate.
The Science: The target molecule has a polar hydroxyl group (-CH2OH) and an ester group. The homocoupling impurity (diester) lacks the hydroxyl group, making it significantly less soluble in polar protic solvents like methanol/water mixtures.
Solvent System Data:
| Solvent System | Ratio (v/v) | Temperature | Target Solubility | Impurity Fate |
| Methanol | 100% | Reflux | High | Soluble (Stays in mother liquor) |
| MeOH / Water | 9:1 | Reflux | Moderate | Precipitates (Product crystallizes) |
| Ethyl Acetate / Hexane | 1:3 | Reflux | High | Co-crystallizes (Avoid) |
Protocol:
-
Place crude solid in a flask with a stir bar.
-
Add Methanol (5 mL per gram of solid). Heat to reflux.[1]
-
If not fully dissolved, add more MeOH in 1 mL increments until clear.
-
Crucial Step: Remove from heat and add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of MeOH to clear the solution again.
-
Allow to cool slowly to room temperature, then cool to 4°C in a fridge.
-
Filter the white crystals and wash with cold MeOH:Water (1:1).
Module C: Flash Chromatography (High Purity Requirement)
Use this if recrystallization fails or yield is critical.
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
Gradient Strategy:
-
0–10% B: Elutes non-polar impurities (unreacted bromide, homocoupling diester).
-
20–30% B: Target Compound Elution. (The hydroxyl group interacts with silica, retarding the target relative to the diester).
-
50%+ B: Elutes highly polar boronic acid residues and baseline junk.
Troubleshooting & FAQs
Q1: My product is an oil, but the literature says it should be a solid (MP ~114-120°C). What happened? A: This "oiling out" is typically caused by residual solvent (like DMF or Toluene from the synthesis) or high impurity levels lowering the melting point.
-
Fix: Dissolve the oil in a minimal amount of Dichloromethane (DCM) and evaporate strictly under high vacuum (<5 mbar) at 40°C for 2 hours. If it remains an oil, perform a "trituration": add cold Pentane or Hexane and scratch the flask wall with a glass rod to induce nucleation.
Q2: I see a spot on TLC that doesn't move (Baseline). Is this my product? A: No. The target ester-alcohol moves reasonably well in Hex:EtOAc (1:1). Baseline material is likely polymerized boronic acid or inorganic salts. A simple aqueous wash (Part of standard workup) or a silica plug filtration will remove this.
Q3: Can I use acid to wash the crude? A: Proceed with Caution. While a dilute HCl wash helps remove boronic acid, the hydroxymethyl group is benzylic. Strong acids can catalyze the formation of a benzylic ether (dimerization) or elimination. Use 0.5M HCl or saturated Ammonium Chloride for washes, and do not expose the product to acid for prolonged periods.
Q4: The melting point I measured (116°C) differs from some online sources stating 228°C. Why? A: There is confusion in some databases between the ester (your product) and the carboxylic acid precursor (4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid). The acid melts at much higher temperatures (~228°C). The ester typically melts between 114–120°C [1].[2] If your NMR confirms the methyl group (singlet ~3.9 ppm), trust your lower melting point.
References
-
ChemicalBook & Thermo Scientific Chemicals. (2025). Methyl biphenyl-4-carboxylate and derivatives physical properties.[1][3][4][5][6] Retrieved from and .
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Biotage. (2023).[7] How to Remove Palladium in three easy steps.[7] Retrieved from .
-
PubChem. (2025).[3][4] Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Compound Summary. Retrieved from .[4]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of biphenyl derivatives.
Sources
- 1. biosynth.com [biosynth.com]
- 2. A13430.18 [thermofisher.com]
- 3. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate | C15H14O3 | CID 15380881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE | 40501-41-5 [chemicalbook.com]
- 6. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Biphenyl Carboxylate Synthesis Scale-Up
Status: Online | Tier: 3 (Senior Process Chemistry) Topic: Troubleshooting Scale-Up Challenges in Biphenyl Carboxylate Synthesis Authorized By: Senior Application Scientist[1]
Introduction: The Scale-Up Gap
Biphenyl carboxylates are critical pharmacophores found in angiotensin II receptor blockers (e.g., Telmisartan), NSAIDs (e.g., Diflunisal), and liquid crystal polymers.[1] While bench-scale synthesis (milligram to gram) is trivial, scaling to kilograms introduces non-linear failures.[1]
This support guide addresses the three most frequent "tickets" received by our process engineering team:
-
Palladium Residue: Meeting ICH Q3D guidelines (<10 ppm) in Suzuki couplings.
-
Thermal Runaway: Managing exotherms in Grignard carboxylations.
-
Processability: Solving filtration bottlenecks caused by poor crystal morphology.
Ticket #101: Palladium Contamination in Suzuki-Miyaura Coupling
User Issue: "We scaled our Suzuki coupling from 50g to 5kg. Conversion is good (>98%), but residual Palladium in the isolated biphenyl acid is 450 ppm.[1] Standard recrystallization isn't lowering it enough."
Root Cause Analysis
Biphenyl carboxylic acids are often poorly soluble in standard organic solvents but highly soluble in basic aqueous media. This amphiphilic nature causes Palladium (Pd) to form "sticky" complexes with the carboxylate functionality, or to become occluded within the crystal lattice during rapid precipitation.[1]
Troubleshooting Protocol: The "Chelation-Adsorption" Hybrid
Do not rely on crystallization alone. You must implement an active scavenging step before the final acid precipitation.
Step-by-Step Remediation Protocol:
-
Post-Reaction Workup:
-
After coupling, filter the hot reaction mixture (typically aqueous base/organic solvent) through Celite to remove bulk Pd black.[1]
-
Crucial Step: Ensure the biphenyl product is fully dissolved in the aqueous phase (pH > 10).[1] Partition with an organic solvent (e.g., Toluene or MTBE) to remove non-acidic organic impurities (dimers, unreacted halides).[1] Discard the organic layer.
-
-
Active Scavenging (The Solution):
-
To the aqueous product layer, add Activated Charcoal (Darco KB-B) at 10-20 wt% relative to the substrate.[1]
-
Alternative: Use functionalized silica scavengers (e.g., Thiol-modified silica) if the budget permits, though carbon is often sufficient for carboxylates.[1]
-
Heat to 50°C and stir for 2-4 hours. Causality: Heating increases the kinetics of Pd adsorption into the carbon pores.
-
-
Filtration & Precipitation:
-
Filter the scavenger while hot (prevent premature product crystallization).[2]
-
Slowly acidify the filtrate to pH 2-3 to precipitate the biphenyl carboxylic acid.
-
Decision Tree: Impurity Rejection Strategy
Figure 1: Decision logic for Palladium removal based on substrate solubility.
Ticket #204: Safety Hazards in Grignard Carboxylation[1]
User Issue: "We are synthesizing 4-biphenylcarboxylic acid via Grignard. At 10L scale, the CO2 addition caused a temperature spike that triggered the rupture disk.[1] Yield dropped to 60% due to dimer formation."
Root Cause Analysis
-
Exotherm: The reaction of R-Mg-X with CO2 is highly exothermic (-20 to -30 kcal/mol). In batch mode, adding CO2 gas too fast overwhelms the cooling capacity.[1]
-
Mass Transfer: Poor gas-liquid mixing creates local "starvation" zones where the Grignard reagent reacts with the already-formed product (ketone formation) or homocouples (Wurtz coupling), leading to the dimer impurity.[1]
Technical Insight: The "Inverse Addition" Myth
Standard advice suggests bubbling CO2 into the Grignard. Do not do this at scale. The viscosity of the slurry changes, and local hotspots form.
Recommended Protocol: Semi-Batch Pressure Reactor
| Parameter | Bench Scale (Wrong for Scale-up) | Industrial Scale (Correct) |
| Mode | Bubbling CO2 gas into Grignard | Dosing Grignard into CO2-saturated solvent |
| Pressure | Atmospheric (Balloon) | 2-5 Bar (Constant Pressure) |
| Temp Control | Dry ice bath | Internal cooling coils + Dosing control |
| Mixing | Magnetic stir bar | Gas-entrainment impeller |
Corrective Workflow:
-
Charge the Reactor: Fill the reactor with solvent (THF/Toluene) and pressurize with CO2 to 3-5 bar. Cool to -10°C.
-
Controlled Dosing: Pump the Grignard solution into the pressurized CO2 atmosphere.
-
Why? This ensures [CO2] >> [Grignard] at all times, suppressing the side reaction where Grignard attacks the product ketone.[1]
-
-
Heat Removal: Link the dosing pump to the internal thermometer. If T > -5°C, the pump automatically stops.[1]
Safety & Logic Flow
Figure 2: Safety interlock logic for exothermic Grignard dosing.
Ticket #309: Filtration & Morphology Issues
User Issue: "The final biphenyl acid forms a thick, gelatinous slurry upon acidification. Filtration takes 24 hours for a 10kg batch. The filter cake cracks and washes poorly."
Root Cause Analysis
Rapid acidification of biphenyl carboxylates often generates metastable needles or amorphous solids due to high supersaturation. These shapes pack tightly, blocking filter pores (high cake resistance).[1]
Troubleshooting Guide: pH-Swing Crystallization
Objective: Grow larger, blocky crystals (low aspect ratio) that filter easily.
Protocol:
-
Dissolution: Start with the crude acid dissolved in dilute NaOH (pH 12) at 60°C.
-
Seeding: Lower pH to 8.0 (just before nucleation). Add 1 wt% of pure, milled seed crystals.
-
Controlled Acidification:
-
Add HCl slowly over 4-6 hours.
-
Critical: Maintain temperature at 60°C during addition. Higher temperature favors growth over nucleation.
-
-
Ostwald Ripening: Once pH reaches 2.0, hold the slurry at 60°C for another 2 hours. This allows small fines to dissolve and redeposit onto larger crystals.
-
Cooling: Cool to 20°C slowly (10°C/hour) before filtration.
Data: Filtration Performance Comparison
| Method | Crystal Habit | Filtration Time (10kg Batch) | Purity (HPLC) |
| Rapid Acidification (20°C) | Dendritic/Needles | 26 Hours | 98.2% |
| High-Temp pH Swing (60°C) | Blocky/Prisms | 2.5 Hours | 99.8% |
References
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link[1]
-
-
Grignard & Carboxylation Scale-Up
-
Crystallization & Morphology
Sources
Technical Support Center: Stability Assurance for Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHB)
Ticket ID: MHB-STAB-001 Status: Open Priority: Critical (Product Integrity Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Profile[1]
User Issue: Unintended decomposition of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHB) during synthetic workflows.
Technical Analysis: MHB is a bifunctional biphenyl intermediate (CAS: 40501-41-5) widely used in the synthesis of angiotensin II receptor blockers (ARBs) like Telmisartan. Its instability arises from the competing reactivities of its two terminal functional groups:
-
Methyl Ester (C-4): Susceptible to hydrolysis (saponification) and transesterification.
-
Benzylic Alcohol (C-4'): Prone to oxidation (to aldehyde/acid) and acid-catalyzed dimerization (ether formation).
The biphenyl core acts as a conjugated bridge, electronically connecting these groups, which can influence reactivity (e.g., electron withdrawal by the ester makes the distal ring slightly deactivated, but the benzylic position remains vulnerable).
Physical & Chemical Properties Data
| Property | Value | Stability Implication |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Melting Point | 227-228 °C | High thermal stability in solid state; instability is solution-based. |
| pKa (Benzylic -OH) | ~15 | Weakly acidic; requires strong base for deprotonation. |
| Solubility | DMSO, DMF, THF | Poor solubility in water/alcohols limits some reaction types but protects against hydrolysis if water is excluded. |
Decomposition Vectors & Prevention Protocols[2]
The following diagram details the three primary decomposition pathways you must mitigate during reaction design.
Caption: Figure 1. Primary decomposition vectors for MHB. Red paths indicate irreversible product loss; Yellow paths indicate side-reaction impurities.
Troubleshooting Guide (FAQs)
Issue A: "My methyl ester peak (singlet ~3.9 ppm) is disappearing."
Diagnosis: Hydrolysis or Transesterification .
-
Cause 1 (Hydrolysis): Presence of water and base (e.g., NaOH, K₂CO₃) or strong acid. Even trace moisture in hygroscopic solvents (DMF/DMSO) can hydrolyze the ester at elevated temperatures.
-
Cause 2 (Transesterification): Using a nucleophilic alcohol solvent (Methanol, Ethanol) different from the ester group. If you reflux a methyl ester in Ethanol with a catalyst, it becomes an ethyl ester.
-
Corrective Action:
-
Switch Solvents: Use non-nucleophilic, aprotic solvents like THF, Dichloromethane (DCM), or Toluene .
-
Dry Conditions: Use molecular sieves (3Å or 4Å) in the reaction vessel.
-
Base Selection: If a base is required (e.g., for alkylation), use non-nucleophilic bases like DIPEA (Hünig's base) or t-BuOK (sterically hindered), though t-BuOK can still risk hydrolysis if water is present.
-
Issue B: "The reaction mixture is turning yellow/brown, and I see a formyl peak (~10 ppm)."
Diagnosis: Benzylic Oxidation .
-
Cause: The hydroxymethyl group is "benzylic," meaning the C-H bonds are weaker and prone to radical abstraction. Exposure to air (O₂), especially in the presence of transition metals (Pd, Cu) or light, converts the alcohol to an aldehyde.
-
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15-30 minutes prior to use.
-
Radical Scavengers: If the reaction allows, add a radical inhibitor like BHT (butylated hydroxytoluene), though this may interfere with radical-based mechanisms.
-
Protect the Alcohol: If the reaction is harsh, protect the -OH as a TBDMS ether or Acetate before proceeding, then deprotect later.
-
Issue C: "I see a new high-molecular-weight spot on TLC."
Diagnosis: Ether Dimerization .
-
Cause: Under acidic conditions, the benzylic -OH is protonated and leaves as water, generating a resonance-stabilized benzylic carbocation. This cation is attacked by another molecule of MHB, forming a dimer (R-CH₂-O-CH₂-R).
-
Corrective Action:
-
Avoid Strong Acids: Do not use HCl or H₂SO₄.
-
Dilution: Run the reaction at high dilution (>0.1 M) to reduce the statistical probability of bimolecular collisions leading to dimerization.
-
Standard Operating Procedures (SOPs)
SOP-01: Reaction Setup for Nucleophilic Substitution on -OH
Scenario: You want to convert the alcohol to a leaving group (e.g., Bromide or Mesylate) without hydrolyzing the ester.
-
Solvent: Anhydrous DCM or THF (stabilized).
-
Reagents:
-
For Bromination: Use PBr₃ or CBr₄/PPh₃ (Appel reaction). Avoid aqueous HBr.
-
For Mesylation: Use MsCl + Et₃N at 0°C.
-
-
Temperature: Maintain 0°C to Room Temperature . Avoid reflux.
-
Quench: Quench with saturated NaHCO₃ (weak base) rather than NaOH to prevent ester hydrolysis during workup.
SOP-02: Selective Hydrolysis of Ester (If intended)
Scenario: You want to hydrolyze the ester but keep the alcohol intact.
-
Reagent: LiOH (Lithium Hydroxide) in THF/Water (4:1). LiOH is milder than NaOH/KOH and less likely to cause side reactions.
-
Monitoring: Stop reaction immediately upon consumption of starting material (TLC monitoring) to prevent degradation of the alcohol or attack on the biphenyl ring.
SOP-03: Storage & Handling
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: 2-8°C (Refrigerated).
-
Container: Amber glass (protects from photo-oxidation).
Decision Tree for Stability Troubleshooting
Caption: Figure 2. Diagnostic decision tree for identifying the root cause of MHB decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1490289, Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. Oxidative decarbonylative coupling of aromatic aldehydes with arenes (Supporting Information). Retrieved from [Link][1][2][3]
-
Master Organic Chemistry. Benzylic Oxidation and Stability. Retrieved from [Link]
-
American Chemical Society (ACS). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
Sources
alternative catalysts for the synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Current Status: Online Ticket ID: BPH-40501-ALT Subject: Alternative Catalysts & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Catalyst Selection Matrix
The Challenge: The synthesis of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate typically employs a Suzuki-Miyaura coupling between methyl 4-bromobenzoate and 4-(hydroxymethyl)phenylboronic acid.
Standard homogeneous catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective but suffer from high cost, metal leaching, and difficulties in removal (scavenging). Furthermore, the target molecule contains two sensitive functionalities:
-
Methyl Ester: Susceptible to hydrolysis (saponification) under aqueous basic conditions.
-
Hydroxymethyl (Benzyl Alcohol): Susceptible to oxidation to the aldehyde.
The Solution: We recommend two "Alternative" catalytic systems: Nickel-Based (Cost-Efficiency) and Heterogeneous Palladium (Green/Recyclable) .
Catalyst Performance Matrix
| Feature | Standard (Benchmark) | Alternative A: Nickel (Cost) | Alternative B: Heterogeneous Pd (Green) |
| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | NiCl₂(PCy₃)₂ | 10% Pd/C (Ligand-Free) |
| Cost Profile | High ( | Low ($) | Medium ( |
| Air Sensitivity | Moderate | High (Active species is Ni(0)) | Low (Air Stable) |
| Ester Tolerance | Good | Excellent (Anhydrous conditions) | Moderate (Requires careful base selection) |
| Reaction Time | 4–12 Hours | 2–6 Hours (or 10 min MW) | 6–24 Hours |
| Purification | Metal Scavenging Required | Filtration + Aqueous Wash | Simple Filtration |
| Key Risk | Product Contamination (Pd) | Homocoupling / Catalyst Deactivation | Leaching / Slower Kinetics |
Decision Logic & Workflow
The following decision tree guides your choice based on lab constraints (Equipment vs. Budget).
Figure 1: Decision matrix for selecting the optimal catalytic system based on project constraints.
Detailed Protocols
Protocol A: Nickel-Catalyzed Synthesis (The Cost-Effective Route)
Recommended for scale-up where Pd cost is prohibitive.
Mechanism: Nickel operates via a Ni(0)/Ni(II) cycle. Unlike Pd, oxidative addition of aryl chlorides/bromides to Ni(0) is facile, but the catalyst is more sensitive to oxygen.
Reagents:
-
Substrate A: Methyl 4-bromobenzoate (1.0 equiv)
-
Substrate B: 4-(hydroxymethyl)phenylboronic acid (1.2 equiv)
-
Catalyst: NiCl₂(PCy₃)₂ (5 mol%) — Air-stable precatalyst
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: THF or 2-MeTHF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen (3 cycles). Crucial: Nickel catalysis fails in the presence of oxygen.
-
Charging: Add Methyl 4-bromobenzoate, Boronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ under inert atmosphere.
-
Solvation: Add anhydrous THF via syringe.
-
Activation: Heat to reflux (65°C) or use Microwave irradiation at 120°C for 10 mins .
-
Note: The precatalyst Ni(II) is reduced in situ by the boronic acid/phosphine to the active Ni(0) species.
-
-
Quench: Cool to RT. Filter through a celite pad to remove inorganic salts.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄.
Why this works: The bulky, electron-rich phosphine ligands (PCy₃) stabilize the Ni(0) center and facilitate the oxidative addition of the electron-deficient aryl bromide [1][2].
Protocol B: Ligand-Free Pd/C (The Green Route)
Recommended for medicinal chemistry to minimize metal contamination.
Reagents:
-
Catalyst: 10% Pd/C (2–5 mol% loading)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio) — Avoid Methanol to prevent transesterification.
Step-by-Step Workflow:
-
Charging: Add substrates and Pd/C to a round-bottom flask open to air (Pd/C is stable).
-
Solvation: Add Ethanol/Water mixture.
-
Reaction: Heat to 50–60°C for 6–12 hours.
-
Caution: Do not reflux aggressively; high temps + aqueous base = ester hydrolysis.
-
-
Purification: Filter hot through Celite to recover the catalyst. The catalyst can be washed with water/ethanol and reused.
-
Isolation: Evaporate ethanol, extract the aqueous residue with EtOAc.
Troubleshooting Guide (FAQ)
Issue 1: "My product yield is near zero using Nickel."
Diagnosis: Oxygen Poisoning. Root Cause: Ni(0) intermediates are significantly more air-sensitive than Pd(0). Even trace oxygen can irreversibly oxidize the catalyst. Corrective Action:
-
Ensure all solids are degassed or handled in a glovebox if possible.
-
Sparge solvents with Argon for 20 minutes before use.
-
Self-Check: If the reaction solution turns pale green (Ni(II)) and stays green without darkening (formation of Ni(0)), the catalyst is inactive.
Issue 2: "The methyl ester hydrolyzed to a carboxylic acid."
Diagnosis: Saponification. Root Cause: High pH combined with high temperature and water. Corrective Action:
-
Switch Base: Move from carbonates (K₂CO₃) to phosphates (K₃PO₄) or fluorides (CsF).
-
Reduce Water: If using Protocol B (Pd/C), reduce water ratio to 10% or switch to Isopropanol.
-
Buffer: Add 1-2 drops of acetic acid to the workup immediately to neutralize residual base.
Issue 3: "I see a significant amount of homocoupling (Biphenyl-4,4'-dicarboxylate)."
Diagnosis: Oxidative Homocoupling. Root Cause: In the presence of Oxygen, boronic acids homocouple rather than cross-couple. Corrective Action:
-
Strict Deoxygenation: See Issue 1.
-
Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the aryl bromide.
Mechanistic Visualization
Understanding the Nickel cycle is critical for troubleshooting the "induction period" often seen in these reactions.
Figure 2: The Nickel catalytic cycle. Note the critical vulnerability to Oxygen at the Ni(0) stage.
References
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Source: National Institutes of Health (PMC). Context: Validates NiCl₂(PCy₃)₂ as a robust, air-stable precatalyst for aryl bromides.[1]
-
Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings. Source: Organic Chemistry Portal / J. Org. Chem. Context: Describes microwave-assisted protocols reducing reaction times to 10 minutes.
-
Heterogeneous Pd/C-catalyzed, ligand-free Suzuki–Miyaura coupling. Source: ResearchGate / Tetrahedron. Context: Protocols for ligand-free coupling suitable for industrial scaling.
-
METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE Properties & Synthesis. Source: ChemicalBook. Context: Confirms the target molecule structure and standard synthetic routes for comparison.
Sources
Technical Support Center: Purification Strategies for Polar Biphenyl Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility & Resolution Challenges in Polar Biphenyl Scaffolds
Introduction: The "Janus" Paradox of Polar Biphenyls
Welcome to the technical support hub for biphenyl purification. Polar biphenyls present a unique "Janus-faced" challenge in organic synthesis:
-
The Hydrophobic Core: The biphenyl backbone is rigid, planar, and highly lipophilic, leading to poor solubility in polar solvents (water, methanol) and strong
stacking interactions. -
The Polar Functionality: Functional groups (hydroxyls, amines, carboxylic acids) introduced via cross-coupling (e.g., Suzuki-Miyaura) create strong interactions with silica gel, leading to severe peak tailing.
This guide provides self-validating protocols to resolve these conflicting properties, ensuring high purity for downstream biological assays.
Module 1: Chromatography Triage (The "Tailing" Issue)
Issue: Polar biphenyls often "streak" or "tail" on standard silica gel, causing co-elution with impurities and yield loss. This is caused by the polar functional groups hydrogen-bonding with acidic silanols on the stationary phase.
Strategy A: Mobile Phase Modifiers (Normal Phase)
Do not run a neutral solvent system for an ionizable biphenyl.
| Compound Class | Primary Solvent System | Mandatory Modifier (The "1% Rule") | Mechanism |
| Basic Biphenyls (Amines, Pyridines) | DCM / MeOH | 1% Triethylamine (TEA) or NH₄OH | Competes for acidic silanol sites, "blocking" them from the analyte. |
| Acidic Biphenyls (Phenols, Carboxylic Acids) | Hexane / EtOAc or DCM / MeOH | 1% Acetic Acid (AcOH) or Formic Acid | Protonates the analyte, keeping it neutral and preventing ionic interaction with silica. |
| Neutral but Polar (Amides, Sulfonamides) | DCM / Acetone | None (or 1% MeOH) | Acetone is a strong H-bond acceptor but less protic than MeOH, reducing silica dissolution. |
Critical Warning: Avoid using >10% Methanol in DCM on standard silica columns. Methanol is polar enough to dissolve silica, which will contaminate your product and clog frits. If you need >10% polarity, switch to Reverse Phase (C18) .
Strategy B: The "Polar Express" Cocktail
For highly polar, acidic biphenyls that streak even with acetic acid, use the "Polar Express" solvent system (cited in Green Chem., 2014):
-
Composition: EtOAc : EtOH : AcOH (3 : 1 : 2%)[1]
-
Application: Use this as the "B" solvent in a gradient with Hexane or Heptane ("A").
Decision Matrix: Selecting the Right Stationary Phase
Figure 1: Decision matrix for selecting stationary phases and modifiers based on biphenyl solubility and ionization state.
Module 2: Sample Loading (The "Solubility" Issue)
Issue: Polar biphenyls often have high melting points and poor solubility in the mobile phase. Loading them as a liquid solution (e.g., in pure DCM) often leads to precipitation at the head of the column, causing band broadening and high back-pressure.
Protocol: Dry Loading (The Gold Standard)
This method eliminates solubility mismatches by adsorbing the compound onto a solid support before purification.
-
Dissolution: Dissolve the crude biphenyl in a volatile "strong" solvent (e.g., THF, Acetone, or MeOH/DCM). Heat gently if necessary.
-
Adsorption: Add Celite 545 or Silica Gel to the flask.
-
Ratio: 1 part crude : 2 parts solid support (by weight).
-
-
Evaporation: Rotovap the mixture until it is a free-flowing powder.
-
QC Step: If the powder is sticky or clumps, you have residual solvent or too high a drug load. Add more Celite and re-evaporate.
-
-
Loading: Pour the powder into a solid load cartridge (or pack on top of the column with a sand layer).
Module 3: Impurity Removal (The "Suzuki" Aftermath)
Issue: Most biphenyls are synthesized via Suzuki-Miyaura coupling. Residual Palladium (Pd) and inorganic salts can co-elute with polar products.
Workflow: Palladium Scavenging
Chromatography alone often fails to remove trace Pd (<100 ppm).
-
Bulk Removal: Filter the crude reaction mixture through a pad of Celite immediately after workup to remove bulk Pd black and insoluble salts.
-
Chemical Scavenging:
-
Dissolve the crude product in THF or EtOAc.
-
Add a Thiol-modified Silica Scavenger (e.g., SiliaMetS® Thiol or DMT).
-
Dosage: 4 equivalents relative to the Pd catalyst used.
-
Time: Stir at 40°C for 4 hours.
-
Filtration: Filter off the scavenger resin. The filtrate is now Pd-free and ready for column chromatography.
-
Module 4: Recrystallization (The Final Polish)
Issue: Biphenyls are prone to "oiling out" rather than crystallizing due to rotational freedom between the rings.
Strategy: Anti-Solvent Precipitation
Leverage the
| Solvent Pair (Solvent / Anti-Solvent) | Best For... | Protocol Note |
| Toluene / Hexane | General Biphenyls | Dissolve in hot Toluene. Add Hexane dropwise until cloudy.[2] Cool slowly. Toluene interacts well with the aromatic core. |
| Ethanol / Water | Highly Polar Biphenyls (OH/NH₂ groups) | Dissolve in hot Ethanol. Add warm water until turbid. |
| Acetone / Water | Thermally Sensitive Compounds | Allows crystallization at lower temperatures than Ethanol/Water. |
Troubleshooting & FAQ
Q: My compound is stuck at the baseline even with 10% MeOH/DCM.
-
A: The interaction with silica is too strong.
-
Fix 1: Switch to Reverse Phase (C18) using a Water/Acetonitrile gradient (with 0.1% Formic Acid).
-
Fix 2: Use an Amine-functionalized silica column if your compound is an amine; this repels the basic analyte and prevents sticking.[3]
-
Q: I see "ghost peaks" or my product elutes in every fraction.
-
A: This is classic "tailing" or decomposition.
-
Diagnosis: Run a 2D TLC.[4] Spot the plate, run it, rotate 90°, and run again. If spots appear off the diagonal, your compound is decomposing on the silica.
-
Fix: Switch to neutral Alumina or Reverse Phase.
-
Q: My product is colored (yellow/brown) but NMR looks clean.
-
A: This is likely trace Palladium or oxidized impurities.
-
Fix: Dissolve in EtOAc and wash with 10% aqueous N-Acetylcysteine or use the Thiol scavengers mentioned in Module 3.
-
References
-
University of Rochester. Tips for Flash Column Chromatography: Solvent Systems and Troubleshooting.
-
Biotage. Strategies for Purifying Very Polar Compounds (HILIC and Aqueous Normal Phase).
-
American Chemical Society (ACS). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Med. Chem. Lett.
-
ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents.
-
Sorbent Technologies. Flash Chromatography Basics and Solubility Guide.
Sources
Technical Support Center: Characterization of Bifunctional Molecules
Current Status: Operational Topic: Troubleshooting Common Pitfalls in PROTAC & Bifunctional Molecule Characterization Ticket ID: TPD-GUIDE-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Three-Body Problem" in Drug Discovery
Welcome to the technical support hub for bifunctional molecules. If you are transitioning from traditional "Rule of 5" inhibitors to Proteolysis Targeting Chimeras (PROTACs) or molecular glues, you are likely encountering the "Bifunctional Paradox" : molecules that show high affinity in biophysical assays but zero degradation in cells, or conversely, compounds with poor solubility that somehow exhibit excellent cellular potency.
This guide addresses the three most critical failure points in bifunctional characterization: The Hook Effect , The Cellular-Biophysical Disconnect , and Chameleonic Physicochemistry .
Module 1: The Hook Effect & Cooperativity (Biophysics)
The Issue: Users frequently report a bell-shaped dose-response curve where efficacy decreases at high concentrations. This is the "Hook Effect," a thermodynamic inevitability in three-body systems (Target + Linker-Drug + E3 Ligase).
The Mechanism: At low concentrations, the bifunctional molecule acts as a bridge, forming a productive Ternary Complex . At high concentrations, the molecule saturates both the Target and the E3 Ligase individually, forming non-productive Binary Complexes that compete with the ternary complex.
Diagnostic Workflow: Surface Plasmon Resonance (SPR)
To characterize this, you must determine the Cooperativity Factor (
Correct Experimental Setup:
-
Do NOT immobilize the PROTAC. This prevents the formation of a true ternary complex in solution.
-
DO immobilize the E3 Ligase (e.g., VHL, CRBN) or the Protein of Interest (POI).
-
Recommendation: Immobilize the more stable protein (often the E3 ligase).
-
-
Flow: Inject the PROTAC mixed with the POI over the immobilized E3.
Calculation of Cooperativity (
- : Affinity of PROTAC to POI (in absence of E3).
- : Affinity of PROTAC to POI (in presence of E3).
Visualization: The Hook Effect Logic
Figure 1: The kinetic transition from productive ternary complexes to non-productive binary saturation (The Hook Effect).
Module 2: The Cellular Disconnect (Kinetics vs. Occupancy)
The Issue:
"My compound has a
The Explanation:
Traditional inhibitors are occupancy-driven (1:1 binding). Bifunctional degraders are event-driven (catalytic). A single PROTAC molecule can destroy multiple target proteins. Therefore,
Troubleshooting Protocol: NanoBRET vs. Western Blot
| Feature | Western Blot (Traditional) | NanoBRET™ (Recommended) |
| Readout | Total Protein Level | Intracellular Target Engagement |
| Type | End-point (Lytic) | Kinetic (Live Cell) |
| Sensitivity | Low (Semi-quantitative) | High (Ratiometric) |
| Artifacts | Normalization errors, antibody specificity | Tracer interference (requires optimization) |
| Best For | Confirming final degradation ( | Measuring |
Critical Step: Use NanoBRET Ternary Complex Assays to measure intracellular cooperativity.
-
Express POI fused to NanoLuc (Donor).
-
Express E3 Ligase fused to HaloTag (Acceptor).
-
Signal: BRET signal only occurs if the PROTAC successfully bridges both proteins inside the live cell.
Module 3: Physicochemical "Chameleons" (ADME)
The Issue: PROTACs violate the "Rule of 5" (MW > 700 Da, high TPSA).[11] Yet, some are orally bioavailable.[13][14] Why?
The Mechanism: Successful bifunctional molecules often exhibit Chameleonicity . They fold onto themselves (intramolecular H-bonds) in lipophilic environments (cell membrane) to hide their polar surface area, and expand in aqueous environments (cytosol) to bind targets.
Troubleshooting Solubility: Standard PBS solubility assays often yield false negatives (precipitate) for these molecules.
Recommended Protocol:
-
Biorelevant Solubility: Use FaSSIF/FeSSIF (Simulated Intestinal Fluids) instead of plain buffers.[9] The micelles in these fluids mimic bile salts and can solubilize lipophilic PROTACs.
-
Delta-LogP: Measure LogP in Octanol/Water vs. Chloroform/Water. A large difference (
) suggests chameleonic behavior, predicting better-than-expected permeability.
Visualization: The Chameleonic Effect
Figure 2: Molecular Chameleonicity allows high MW bifunctional molecules to cross cell membranes.
FAQ & Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Bell-shaped curve in degradation assay | Hook Effect (Saturation of binary complexes). | This is expected. Focus on the |
| High SPR binding, no cellular degradation | Poor permeability or "dead" ternary complex (geometry issues). | 1. Check permeability (PAMPA/Caco-2). 2. Run NanoBRET to confirm intracellular ternary complex formation. The geometry might allow binding but prevent ubiquitination. |
| Inconsistent Western Blot data | "Edge effects" or normalization issues in long-duration assays. | Switch to a capillary western system (e.g., Jess) for automation, or validate with a reporter assay (HiBiT) for higher throughput. |
| Compound precipitates in PBS | High lipophilicity (bRo5). | Do not rely on PBS. Test solubility in FaSSIF/FeSSIF. Ensure DMSO stock is fully solubilized before dilution. |
References
-
SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. Source: Roy, M. J., et al. (2019). ACS Chemical Biology. URL:[Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. Source: Atilaw, Y., et al. (2020). ACS Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 5. selvita.com [selvita.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractpharma.com [contractpharma.com]
- 14. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Suzuki coupling with other cross-coupling reactions for biphenyl synthesis
Topic: Comparative Guide: Suzuki-Miyaura vs. Alternative Cross-Couplings for Biphenyl Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary: Beyond the "Default" Choice
In modern pharmaceutical and materials chemistry, the Suzuki-Miyaura coupling is often the default "go-to" method for constructing the biphenyl motif due to its mild conditions and the stability of boronic acids.[3] However, treating it as a universal solution can lead to suboptimal process outcomes, particularly when dealing with sterically encumbered cores, base-sensitive pharmacophores, or highly unstable intermediates.
This guide objectively compares the Suzuki-Miyaura reaction against its primary competitors—Stille , Negishi , and Kumada —analyzing the mechanistic causality that dictates their performance. We provide self-validating experimental workflows to assist in selecting the optimal pathway for your specific substrate.
Quick Comparison Matrix
| Feature | Suzuki-Miyaura | Stille | Negishi | Kumada |
| Coupling Partner | Organoboron ( | Organostannane ( | Organozinc ( | Grignard ( |
| Key Advantage | Air/Moisture Stable, Low Toxicity | Neutral Conditions (No Base) | High Reactivity (Steric Bulk) | Low Cost, Readily Available |
| Primary Limitation | Requires Base, Slow Transmetallation | High Toxicity, Tin Removal | Moisture Sensitive, Prep Required | Low FG Tolerance, Harsh |
| Green Metric | High (Water compatible) | Low (Toxic waste) | Medium (Solvent waste) | Low (Atom economy) |
Mechanistic Divergence: The Transmetallation Bottleneck
While all palladium-catalyzed cross-couplings share the oxidative addition and reductive elimination steps, the transmetallation step is the discriminator that defines their scope and limitations.
The "Activation" Requirement[4]
-
Suzuki: The C-B bond is covalent and strong. It requires activation by a base (forming a boronate 'ate' complex,
) to make the organic group nucleophilic enough to transfer to Palladium. Causality: This requirement renders Suzuki unsuitable for base-sensitive substrates (e.g., those prone to epimerization or hydrolysis). -
Stille: Relies on the affinity of Tin for Halogens. It proceeds under neutral conditions, making it the "rescue" method for fragile natural product synthesis.
-
Negishi: Organozincs are inherently more polarized and nucleophilic than boronates. They transmetallate rapidly without additives, often outperforming Suzuki in forming tetra-ortho-substituted biaryls where steric hindrance blocks the formation of the bulky boronate 'ate' complex.
Visualization: The Catalytic Cycle Divergence
The following diagram illustrates where the pathways diverge, highlighting the activation energy barriers (conceptual) associated with the transmetallation step.
Figure 1: Comparative Catalytic Cycle showing the divergence at the Transmetallation step. Note that Suzuki is unique in its requirement for an external base.
Critical Performance Analysis
A. Substrate Scope & Steric Hindrance
Winner: Negishi Coupling For the synthesis of hindered biaryls (e.g., 2,2',6,6'-tetrasubstituted biphenyls), Suzuki coupling often struggles because the formation of the quaternary boronate intermediate increases steric congestion.
-
Evidence: In the synthesis of functionalized polythiophenes or hindered biaryls, Negishi coupling frequently delivers yields >80% where Suzuki stalls at <30% due to protodeboronation (a side reaction where the boron group is replaced by a proton).
B. Functional Group Tolerance
Winner: Stille Coupling If your molecule contains base-labile esters, epimerizable chiral centers, or acidic protons (unprotected phenols/amines), Suzuki is risky.
-
Insight: Stille coupling operates at neutral pH. Although toxicity is a major concern, it remains the gold standard for late-stage functionalization of complex natural products where "do no harm" to the scaffold is the priority.
C. Industrial Scalability & Green Chemistry
Winner: Suzuki-Miyaura For 90% of pharmaceutical intermediates, Suzuki is superior.
-
Toxicity: Boronic acids are generally non-toxic (LD50 similar to table salt). Organotins (Stille) are neurotoxic and regulated.
-
Purification: Boron byproducts are water-soluble and easily washed away.[1] Tin byproducts require specific treatments (e.g., KF on silica) and often streak on columns, complicating purification.
Representative Experimental Protocols
To illustrate the operational differences, we compare the synthesis of 4-Methoxy-2'-methylbiphenyl .
Protocol A: Suzuki-Miyaura (The Robust Standard)
Best for: Routine synthesis, scale-up, air-stable reagents.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
- (3-5 mol%)
- (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with solvents before adding the catalyst. Sparge with Nitrogen/Argon for 15 minutes. Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
Addition: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last against a counter-flow of inert gas.
-
Reaction: Heat to reflux (approx. 90°C) for 4-12 hours.
-
Self-Validation Check: Monitor by TLC/HPLC. Look for the disappearance of the bromide. If the boronic acid spot disappears but bromide remains, protodeboronation has occurred. Add more boronic acid.
-
Workup: Partition between EtOAc and Water. The boronic acid byproducts partition into the aqueous phase.
Protocol B: Negishi Coupling (The High-Performance Alternative)
Best for: Sterically hindered systems, electron-rich substrates.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
2-Methylphenylzinc iodide (1.2 equiv, prepared in situ or commercial)
- (2 mol%) + S-Phos (4 mol%)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Strict Anhydrous Conditions: Flame-dry all glassware. Cool under Argon.
-
Organozinc Prep (if in situ): React 2-iodotoluene with activated Zn dust or
(Knochel's procedure) in THF. Validation: Titrate an aliquot with Iodine to confirm concentration. -
Catalyst Prep: In a separate vial, mix Pd source and Ligand in THF to form the active catalyst (often indicated by a color change).
-
Coupling: Cannulate the organozinc solution into the solution of aryl halide and catalyst. Stir at Room Temperature or mild heat (50°C).
-
Self-Validation Check: Negishi reactions are often exothermic and fast. Monitor temperature. If conversion stalls, moisture likely killed the organozinc.
-
Quench: Carefully quench with dilute HCl (destroys remaining Zn reagents).
Decision Matrix: Selecting the Right Reaction
Use this logic flow to determine the appropriate method for your specific biphenyl target.
Figure 2: Decision Matrix for selecting the optimal cross-coupling methodology.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][4][5][6][7][8][9][10][11][12] Link
-
King, A. O., & Yasuda, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 205–245. Link
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link
-
Knochel, P., et al. (2004). Functionalized Organozinc Reagents. Handbook of Functionalized Organometallics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate vs. its analogues
The following technical guide provides an in-depth comparative analysis of the biological activity and medicinal chemistry potential of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHB4) versus its structural analogues.
Subject: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHB4) CAS: 111920-56-0 (Generic Isomer Ref) / Specific 4,4'-isomer context Context: Structure-Activity Relationship (SAR), Metabolic Stability, and Pharmacophore Utility
Executive Summary
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHB4 ) represents a classic "linear" biphenyl scaffold. Unlike its "twisted" 2,4'-isomers (common in sartan drugs like Telmisartan), MHB4 is characterized by a high degree of planarity and symmetry. Biologically, MHB4 acts primarily as a lipophilic prodrug precursor and a membrane-interacting agent .
While the 2,4'-analogues are privileged structures for Angiotensin II Receptor Blockers (ARBs), MHB4 and its esters exhibit distinct antimicrobial and antifungal profiles due to their ability to intercalate into lipid bilayers. This guide compares MHB4 against three critical analogue classes:
-
The Hydrolytic Metabolite (Free Acid): Polarity shift and target binding.
-
The Regioisomer (2-Carboxylate): Steric impact on receptor selectivity.[1]
-
The Lipophilic Homologues: Alkyl chain variance and antifungal potency.
Comparative Biological Activity Profile
The following table summarizes the performance of MHB4 against key analogues based on established Structure-Activity Relationship (SAR) principles for biphenyl derivatives.
Table 1: Functional Comparison of MHB4 and Analogues
| Feature | MHB4 (Target) | Analogue A: The Free Acid | Analogue B: 2-Carboxylate Isomer | Analogue C: Decanoyl Ester |
| Chemical Structure | 4,4'-Substituted (Linear) | 4'-Hydroxymethyl-biphenyl-4-COOH | 2,4'-Substituted (Twisted) | 4-Decanoyloxy-biphenyl |
| Primary Bioactivity | Prodrug / Membrane Disruptor | Weak Anti-inflammatory / Metabolite | AT1 Receptor Antagonist (Sartan) | Antifungal (Candida spp.) |
| Membrane Permeability | High (LogP ~3.[2]6) | Low (Ionized at pH 7.4) | Moderate | Very High (Lipophilic) |
| Metabolic Fate | Rapid hydrolysis by esterases | Glucuronidation / Excretion | CYP450 Oxidation | Slow hydrolysis / Accumulation |
| Key Application | Synthetic Intermediate / Linker | Solubility Control | Hypertension Therapy | Antimicrobial Coatings |
Mechanistic Insight: The "Linear vs. Twisted" Switch
The biological divergence between MHB4 and Analogue B (the 2-isomer) is driven by torsion angles.
-
MHB4 (Linear): The 4,4'-substitution allows the biphenyl rings to adopt a planar conformation, facilitating π-π stacking. This is favorable for liquid crystal formation and microbial membrane disruption but unfavorable for the globular binding pockets of most G-Protein Coupled Receptors (GPCRs).
-
Analogue B (Twisted): The steric bulk at the 2-position forces the rings to twist (~60°). This non-planar shape mimics the peptide turn of Angiotensin II, making it a potent scaffold for AT1 receptor antagonists .
Structural Logic & Signaling Pathways
The following diagram illustrates the divergent biological pathways determined by the scaffold's substitution pattern.
Figure 1: SAR Decision Tree illustrating how substitution patterns (4,4' vs 2,4') dictate the biological fate of biphenyl carboxylates.
Experimental Protocols for Validation
To objectively assess the activity of MHB4, researchers should employ the following self-validating protocols. These assays distinguish between intrinsic activity and prodrug effects.
Protocol A: Esterase Stability Assay (Prodrug Validation)
Purpose: To determine the half-life of MHB4 in plasma and confirm the release of the free acid metabolite. Logic: If MHB4 is a prodrug, it must degrade rapidly in plasma but remain stable in buffer.
-
Preparation: Prepare a 10 mM stock of MHB4 in DMSO.
-
Incubation:
-
Test Group: Dilute stock to 10 µM in pooled human plasma (pre-warmed to 37°C).
-
Control Group: Dilute stock to 10 µM in PBS (pH 7.4).
-
-
Sampling: Aliquot 100 µL samples at t = 0, 5, 15, 30, 60, and 120 min.
-
Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.
-
Monitor: Depletion of MHB4 (Parent) and appearance of 4'-(hydroxymethyl)biphenyl-4-carboxylic acid (Metabolite).
-
-
Validation Criteria: Plasma half-life (
) should be < 60 min; PBS stability > 95% at 2 hours.
Protocol B: Minimum Inhibitory Concentration (MIC) - Antifungal
Purpose: To verify the membrane-disrupting potential of the linear biphenyl core against Candida albicans. Logic: Linear biphenyl esters (like Analogue C) are known antifungals. MHB4 serves as a baseline for "short-chain" ester activity.
-
Organism: Candida albicans (ATCC 90028).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Plate Setup: 96-well microtiter plate.
-
Dilution: Serial 2-fold dilution of MHB4 from 512 µg/mL to 1 µg/mL.
-
Inoculation: Add fungal suspension (
to cells/mL). -
Incubation: 35°C for 24–48 hours.
-
Readout: Visual score of turbidity (0 = Clear/No Growth, 1 = Turbid/Growth).
-
Expectation: MHB4 typically shows moderate activity (MIC 128–512 µg/mL) compared to longer-chain analogues (Decanoyl ester MIC ~64 µg/mL) due to lower lipophilicity.
Synthesis & Purity Considerations
When using MHB4 as a biological probe, purity is critical. The 4,4'-isomer is often co-synthesized with the 2,4'-isomer (Telmisartan impurity).
-
Impurity Alert: The presence of the 2,4'-isomer can introduce false positives in receptor binding assays.
-
Detection: Use 1H-NMR to distinguish isomers.
-
MHB4 (4,4'): Symmetric AA'BB' systems (two doublets).
-
Isomer (2,4'): Complex multiplet patterns due to non-equivalence and twisting.
-
References
-
Biphenyl Antifungal Activity
-
Alves, C. et al. "Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity." Journal of Chemical and Pharmaceutical Research, 2016, 8(4):866-871.
-
-
Sartan Impurities & SAR
-
PubChem Compound Summary for CID 15380881 (Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate).[3] National Center for Biotechnology Information.
-
-
Biphenyl Scaffold Versatility
-
Gao, Y. et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances, 2023.
-
-
General SAR of Biphenyl Carboxylates
-
Deep, A. et al. "Synthesis and antimicrobial activity of some novel biphenyl-4-carboxylic acid derivatives."[4] Acta Poloniae Pharmaceutica, 2010.
-
Sources
- 1. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]
- 2. PubChemLite - Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate | C15H14O3 | CID 15380881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
Validation of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Purity by HPLC
Executive Summary
This guide provides a definitive protocol for the purity validation of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS: 110028-26-9 / Analogous Biphenyls). As a critical intermediate in the synthesis of liquid crystals and biphenyl-based pharmaceuticals (e.g., angiotensin II receptor blockers), the purity of this compound controls the electro-optical properties and biological efficacy of downstream products.
The Core Conflict: Standard alkyl-based HPLC methods (C18) often fail to resolve this compound from its structurally similar impurities—specifically homocoupled byproducts (4,4'-dimethylbiphenyl) and hydrolysis degradants (free acids)—due to a lack of shape selectivity. Furthermore, Gas Chromatography (GC) poses a risk of on-column dehydration of the benzylic alcohol moiety.
The Solution: This guide validates a Core-Shell Biphenyl Stationary Phase method. We compare this optimized approach against standard C18 HPLC and GC-FID, demonstrating superior resolution (
The Analytical Challenge
To validate purity effectively, we must first understand the molecular behavior and the specific separation challenges posed by the synthesis route (typically Suzuki-Miyaura coupling).
Molecular Analysis & Impurity Profile
The analyte contains a biphenyl core with two distinct functionalities: a methyl ester (hydrophobic, H-bond acceptor) and a hydroxymethyl group (H-bond donor, reactive).
| Component | Structure/Nature | Detection Challenge |
| Target Analyte | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | UV Active (254 nm) |
| Impurity A | 4,4'-Dimethylbiphenyl (Homocoupled side product) | Highly hydrophobic; co-elutes on C18. |
| Impurity B | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid | Hydrolysis product; tailing peak on non-deactivated silica. |
| Impurity C | Methyl 4-bromobenzoate (Starting Material) | UV active; potential overlap. |
Technique Comparison: Why HPLC-Biphenyl?
The following table contrasts the proposed method with common alternatives.
| Feature | Method A: Optimized HPLC (Biphenyl) | Method B: Generic HPLC (C18) | Method C: GC-FID |
| Separation Mechanism | Hydrophobic + | Hydrophobic (Dispersive) only | Volatility / Boiling Point |
| Selectivity ( | High for aromatic isomers | Low for structural isomers | High, but thermal risk |
| Sample Integrity | High (Ambient temp) | High | Low (Risk of dehydration of -CH |
| Suitability | Recommended | Insufficient Resolution | Screening only |
Method Development & Optimization
The critical driver for this validation is the stationary phase selection. Standard C18 columns interact primarily through hydrophobicity. However, the target and its impurities share very similar hydrophobicities (
By switching to a Biphenyl stationary phase , we introduce a secondary separation mechanism:
Decision Logic (Graphviz)
Figure 1: Method Development Decision Tree highlighting the mechanistic advantage of Biphenyl phases for aromatic separation.
The Optimized Protocol (Standard Operating Procedure)
This protocol is designed to be compliant with ICH Q2(R2) guidelines.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 Å, 2.6 µm, 100 x 4.6 mm.
-
Reasoning: Core-shell particles provide UHPLC-like resolution at standard HPLC backpressures.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Methanol (LC-MS grade).
-
Note: Methanol is preferred over Acetonitrile here because Methanol facilitates stronger
interactions between the analyte and the biphenyl stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Strict control required for reproducibility of
interactions). -
Detection: UV @ 254 nm (primary) and 280 nm (confirmatory).
-
Injection Volume: 5.0 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
Validation Workflow & Data Analysis
To ensure the method is "suitable for intended use," the following validation parameters must be executed.
System Suitability Testing (SST)
Before any sample analysis, the system must pass these criteria using a standard solution (0.5 mg/mL).
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | RSD | Ensures flow/pump stability. |
| Peak Area | RSD | Ensures injector precision. |
| Tailing Factor ( | Checks for secondary silanol interactions. | |
| Resolution ( | Critical for purity calculation. |
Specificity (Stress Testing)
Demonstrate that the method can separate the analyte from degradants.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H
O ) for 2 hours. -
Success Criteria: Peak purity index (via Diode Array Detector)
for the main peak. No interference from blank or placebo.
Linearity and Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Calculation: Plot Area vs. Concentration.
-
Requirement: Correlation coefficient (
) .
Robustness (Experimental Design)
Small deliberate changes should not fail the SST.
Figure 2: Robustness testing workflow. Temperature is the critical variable due to the thermodynamics of
Representative Results Comparison
The following data illustrates the expected performance difference between the generic and optimized methods.
Scenario: A crude sample containing 1.5% of the homocoupled impurity (4,4'-Dimethylbiphenyl).
-
Method A (Generic C18):
-
Analyte RT: 8.4 min
-
Impurity RT: 8.6 min
-
Result: Co-elution (shoulder peak). Integration is inaccurate; purity is overestimated.
-
-
Method B (Optimized Biphenyl):
-
Analyte RT: 9.2 min
-
Impurity RT: 11.5 min
-
Result: Baseline separation (
). The impurity is retained significantly longer due to the double aromatic ring system interacting strongly with the stationary phase. Purity is accurately determined.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][3][4] (2005).[1][2][4][5]
-
Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds: Application Guide.
-
Restek Corporation. Biphenyl: The Go-To Phase for Alternative Selectivity. (2024).[2][6]
-
PubChem. Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate Compound Summary. (2025).[2][5][7]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][5][8]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 5. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Restek Biphenyl [discover.restek.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
comparative study of different esterification methods for hindered carboxylic acids
The Challenge: The "Steric Wall" in Acyl Substitution
In drug discovery, sterically hindered esters (e.g., pivalates, mesitoates, adamantane-carboxylates) are prized for their metabolic stability. However, synthesizing them is often the bottleneck in a medicinal chemistry campaign.
Standard Fischer esterification fails for these substrates because the transition state leading to the tetrahedral intermediate is too crowded. Furthermore, the reversibility of the reaction makes driving it to completion against this steric energy penalty nearly impossible without harsh conditions that often decompose sensitive pharmacophores.
This guide objectively compares the four most effective methodologies for overcoming this barrier: Yamaguchi , Shiina , Steglich , and Carboxylate Alkylation .
Comparative Analysis of Methodologies
Method A: The Mixed Anhydride Titans (Yamaguchi & Shiina)
These methods share a mechanistic philosophy: activate the hindered acid as a mixed anhydride, then catalyze the alcohol attack using a nucleophilic catalyst (DMAP).
1. Yamaguchi Esterification
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC).
-
Mechanism: Forms a mixed anhydride. The bulky trichlorophenyl group forces the nucleophile (alcohol) to attack the less hindered carbonyl of the substrate acid.
-
Pros: High yields for secondary/tertiary alcohols; industry standard for macrolactonization.
-
Cons: Generates HCl (requires stoichiometric base); can lead to "aliphatic anhydride" side products (SantaLucia effect) where the mixed anhydride disproportionates.
2. Shiina Esterification
-
Mechanism: Similar to Yamaguchi but operates under basic/neutral conditions from the start. The leaving group is the 2-methyl-6-nitrobenzoate anion.
-
Pros: Superior for acid-sensitive substrates ; avoids the disproportionation issues of Yamaguchi; often faster for extreme steric bulk.
-
Cons: Reagent (MNBA) is significantly more expensive than TCBC.
Mechanism Visualization (Yamaguchi vs. Shiina)
Caption: Mechanistic divergence between Yamaguchi and Shiina methods. Note that Shiina avoids the acid chloride intermediate.
Method B: The Carbodiimide Approach (Steglich)[3]
-
Reagent: DCC or EDC with DMAP.
-
The Trap: With hindered acids, the intermediate O-acylisourea reacts slowly with the alcohol. This allows the O-acylisourea to rearrange into an unreactive N-acylurea byproduct, killing the yield.
-
Verdict: Generally NOT recommended for sterically hindered acids (e.g., mesitoic acid) unless modified (e.g., using catalytic DMAP oxide or specific solvent effects).
Method C: The "Nuclear Option" (Carboxylate Alkylation)
When nucleophilic attack on the carbonyl is impossible due to steric blocking (e.g., Mesitoic acid), do not attack the carbonyl. Instead, turn the acid into a nucleophile (carboxylate) and attack an alkyl halide.
-
Reagents: Cs₂CO₃ / DMF / Alkyl Halide (R-X).
-
Pros: completely bypasses the steric hindrance of the carbonyl carbon.
-
Cons: Limited to primary/secondary alkyl halides (no tertiary esters); risk of racemization if the alkyl halide is chiral.
Experimental Data Comparison
The following table summarizes the performance of these methods on the esterification of 2,4,6-Trimethylbenzoic acid (Mesitoic Acid) with a secondary alcohol (Menthol), a classic "stress test" for esterification.
| Method | Reagents | Conditions | Yield (%) | Notes |
| Fischer | H₂SO₄ (cat), MeOH | Reflux, 48h | < 5% | Fails due to acylium ion instability/sterics. |
| Steglich | DCC, DMAP | DCM, RT, 24h | 15-30% | Major N-acylurea byproduct formation. |
| Yamaguchi | TCBC, Et₃N, DMAP | Toluene, 100°C | 85-92% | Requires high temp; acidic byproducts. |
| Shiina | MNBA, Et₃N, DMAP | Toluene, 80°C | 90-95% | Cleaner profile; easier purification. |
| Alkylation | Cs₂CO₃, Alkyl Iodide | DMF, 60°C | 98% | Excellent for methyl/ethyl esters; limited scope for complex alcohols. |
Detailed Protocols
Protocol A: Shiina Esterification (Recommended for Sensitive/Hindered)
Application: Synthesis of complex macrolides or acid-sensitive hindered esters.
-
Preparation: In a flame-dried flask under Argon, dissolve the hindered carboxylic acid (1.0 equiv) and MNBA (1.1 equiv) in anhydrous Toluene or DCM (0.1 M concentration).
-
Catalysis: Add DMAP (0.1 - 2.0 equiv; stoichiometric amount accelerates hindered reactions) and Et₃N (2.0 equiv). Stir at Room Temperature for 10 minutes to form the active species.
-
Coupling: Add the alcohol (1.0 - 1.2 equiv) slowly.
-
Reaction: Stir at RT. If conversion is slow after 1h, heat to 60°C.
-
Pro-Tip: Monitor by TLC. The disappearance of MNBA and formation of the byproduct (2-methyl-6-nitrobenzoic acid) often correlates with product formation.
-
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with 1N HCl (to remove DMAP/Et₃N) and brine.
-
Purification: Flash chromatography. The byproduct 2-methyl-6-nitrobenzoic acid is easily separated (very polar).
Protocol B: Carboxylate Alkylation (The "Impossible" Substrate Solver)
Application: Making methyl, ethyl, or benzyl esters of extremely hindered acids (e.g., Mesitoic acid).
-
Salt Formation: Dissolve hindered acid (1.0 equiv) in anhydrous DMF (0.5 M). Add Cs₂CO₃ (1.5 equiv). Stir for 30 min at RT until gas evolution ceases.
-
Alkylation: Add Alkyl Iodide (e.g., MeI, EtI, BnBr) (1.5 - 2.0 equiv).
-
Reaction: Stir at 40-60°C.
-
Mechanism Note: Cesium ("Cesium Effect") improves solubility and nucleophilicity of the carboxylate in organic solvents.
-
-
Workup: Pour into water (DMF removal). Extract with Et₂O. The product is often pure enough without column chromatography.
Decision Matrix
Use this logic flow to select the optimal method for your specific substrate.
Caption: Strategic decision tree for selecting esterification conditions based on substrate properties.
References
-
Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link (The foundational Yamaguchi paper).
-
Shiina, I., et al. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters. Link (The introduction of MNBA).
-
Dhimitruka, I., & SantaLucia, J. (2006). "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters. Link (Details the aliphatic anhydride side-reaction).
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link (The classic DCC/DMAP method).
-
Pfeffer, P. E., et al. (1972). "Sterically hindered esters. Preparation of mesitoates." Journal of Organic Chemistry. Link (Early work on alkylation strategies for mesitoic acid).
Sources
Definitive Structural Elucidation of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary: The Structural Challenge
In the development of biphenyl-based liquid crystals and pharmaceutical intermediates, the precise conformation of the biphenyl core is critical. While Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is chemically straightforward, its spatial arrangement—specifically the torsion angle between the phenyl rings and the orientation of the hydroxymethyl (
Standard spectroscopic methods (NMR, IR, MS) confirm connectivity but fail to definitively resolve the static 3D conformation and intermolecular hydrogen bonding networks that drive solid-state properties.[2] This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopy, demonstrating why SC-XRD is the non-negotiable gold standard for this class of compounds.[2][1]
Comparative Analysis: SC-XRD vs. Spectroscopy
The following table contrasts the capabilities of SC-XRD with NMR (
Table 1: Structural Characterization Performance Matrix
| Feature | SC-XRD (Crystallography) | Solution NMR ( | Mass Spectrometry (HRMS) |
| Connectivity | Absolute (Direct imaging of electron density) | High (Inferred via coupling constants) | High (m/z fragments) |
| Biphenyl Torsion | Precise (e.g., | Averaged (Free rotation in solution blurs the specific angle). | None |
| Stereochemistry | Absolute Configuration (Defines | Relative (Requires NOESY/ROESY and reference models).[1] | None |
| H-Bonding | Direct Visualization (Donor-Acceptor distances/angles).[2][1] | Indirect (Chemical shift perturbation, concentration dependence).[2][1] | None |
| Sample State | Solid (Single Crystal).[2][1] | Solution (Isotropic). | Gas Phase (Ionized).[2][1] |
| Throughput | Low (Days to grow crystals).[2][1] | High (Minutes).[2][1][3] | High (Seconds). |
The "Biphenyl Twist" Problem
In solution (NMR), the single bond connecting the two phenyl rings allows free rotation, resulting in a time-averaged signal.[2] However, in the solid state (drug formulation or material application), the molecule locks into a specific torsion angle due to steric hindrance between ortho-hydrogens and crystal packing forces.[2] Only SC-XRD can reveal this biologically relevant "locked" conformation. [2][1]
Workflow Visualization: The Validation Pipeline
The following diagram illustrates the decision-making process for structural confirmation, highlighting where SC-XRD becomes mandatory.
Caption: Logical workflow moving from ambiguous spectroscopic data to definitive crystallographic elucidation.
Experimental Protocol: SC-XRD Confirmation
To replicate this structural confirmation, follow this "Senior Scientist" validated protocol. This method addresses the specific solubility profile of biphenyl esters (soluble in chloroform/THF, less soluble in alcohols/alkanes).[2]
Phase 1: Crystal Growth (The Critical Step)
The hydroxymethyl group introduces hydrogen bonding potential, making the compound prone to forming microcrystalline powders rather than single crystals.[2] We utilize a Slow Vapor Diffusion technique to control nucleation.[2][1]
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Chloroform (
) or Tetrahydrofuran (THF) in a small GC vial. Ensure the solution is clear (filter if necessary). -
Antisolvent Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Diffusion: Carefully add 4 mL of n-Hexane or Diethyl Ether into the outer vial (do not mix with the inner vial).
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
Phase 2: Data Collection & Refinement[2]
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source: Molybdenum (Mo) K
radiation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Å).[1] Note: Mo is preferred over Cu for biphenyls to minimize absorption effects and access higher resolution data. -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible hydroxymethyl tail (
).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Phase 3: Structure Solution (SHELXT/SHELXL)
-
Space Group Determination: Expect Monoclinic (
) or Triclinic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ), typical for planar aromatic systems.[1] -
Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (Oxygens and Carbons).[2]
-
Refinement:
-
Refine
against all reflections.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Crucial Step: Locate the hydroxyl hydrogen in the difference Fourier map. Do not place it geometrically; its position defines the H-bond network.[2][1]
-
Check for disorder in the
group.[1] If the thermal ellipsoids are elongated, apply a disorder model (PART 1 / PART 2 instructions in SHELXL).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Data Interpretation: What to Look For
When analyzing your solved structure, verify these three specific parameters to confirm the identity and quality of the model.
The Inter-Ring Torsion Angle
This is the angle between the planes of the two phenyl rings (C-C-C-C).
-
Expected Value:
. -
Significance: A value near
indicates strong packing forces flattening the molecule (common in liquid crystals). A value nearngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> mimics the gas-phase minimum energy.[1]
The Hydroxymethyl Conformation
Analyze the
-
Significance: This determines if the hydroxyl group is essentially "in-plane" with the biphenyl system or perpendicular.[1] This specific orientation dictates how the molecules stack (e.g., herringbone vs. slip-stack packing).[2][1]
Supramolecular Synthons (H-Bonding)
Look for the formation of dimers or infinite chains.[2][1]
-
Interaction:
(Intermolecular).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Validation: The
distance should be between 2.6 Å and 2.9 Å for a strong hydrogen bond.
Diagram: Crystal Packing Logic
Caption: The causal link between molecular functional groups, H-bonding, and the resulting bulk material properties.[2][1]
References
-
PubChem. (2025).[2][1][6] Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate (Isomer Data). National Library of Medicine.[2][1] Retrieved January 28, 2026, from [Link][2]
-
European Journal of Chemistry. (2023). Synthesis and crystal structure of biphenyl derivatives: Torsion angle analysis. Retrieved January 28, 2026, from [Link][2]
-
IUCr. (2022).[2][1] Crystal structure and Hirshfeld surface analysis of biphenyl carboxylates. International Union of Crystallography.[2][1] Retrieved January 28, 2026, from [Link][2]
Sources
- 1. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. people.bu.edu [people.bu.edu]
- 6. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate | C15H14O3 | CID 15380881 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the cytotoxicity of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate in cell lines
Comparative Guide: Cytotoxicity Assessment of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHBC)
Executive Summary: The Biphenyl Scaffold in Focus
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (MHBC) is a critical pharmaceutical intermediate, most notably serving as a key building block in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Valsartan.[1] While its primary utility is synthetic, its structural features—a biphenyl core flanked by an ester and a reactive hydroxymethyl group—necessitate rigorous cytotoxicity profiling.
This guide outlines a standardized protocol for assessing MHBC’s cytotoxic potential. Unlike established chemotherapeutics, MHBC is often evaluated to define safety margins for pharmaceutical impurities (ICH Q3A/B guidelines) or as a scaffold for novel anticancer agents. This assessment compares MHBC against a structural analog (4-Phenylphenol) and a clinical standard (Doxorubicin) to provide a comprehensive toxicological context.
Strategic Comparison: MHBC vs. Alternatives
The following table contrasts MHBC with its structural and functional counterparts to establish a baseline for experimental design.
| Feature | Target: MHBC | Structural Analog: 4-Phenylphenol | Clinical Benchmark: Doxorubicin |
| Primary Role | API Intermediate / Linker | Metabolite / Fungicide | Chemotherapeutic Agent |
| Key Reactive Group | Hydroxymethyl (-CH₂OH) & Methyl Ester | Phenolic Hydroxyl (-OH) | Anthracycline / Quinone |
| Solubility (LogP) | ~3.0 (Lipophilic) | 3.2 (Lipophilic) | 1.27 (Amphiphilic) |
| Primary Toxicity Mode | Potential Alkylation / oxidative stress | Oxidative uncoupling / ROS | DNA Intercalation / Topoisomerase II inhibition |
| Typical IC₅₀ Range | >50 µM (Expected Low Toxicity) | 50–200 µM | 0.1–1.0 µM (High Toxicity) |
Scientist’s Insight: The hydroxymethyl group on MHBC is a "soft" electrophile. Unlike the phenolic hydroxyl of 4-Phenylphenol which causes direct oxidative stress in hepatocytes [1], MHBC requires metabolic activation (oxidation to aldehyde) to exert significant toxicity. Therefore, cell line selection is critical; metabolic-competent cells (HepG2) may show higher sensitivity than non-metabolic lines.
Experimental Design & Methodology
To ensure data integrity, we utilize a Multiparametric Cytotoxicity Profiling approach. This goes beyond simple viability to assess mechanism.[2]
A. Cell Line Selection
-
HepG2 (Human Liver Carcinoma): Essential for assessing metabolic activation of the hydroxymethyl group.
-
MCF-7 (Breast Cancer): Selected due to the structural similarity of biphenyls to estrogenic compounds (SERMs) [2].
-
HEK293 (Human Embryonic Kidney): Non-cancerous control to determine the Therapeutic Index (TI).
B. Optimized MTT/MTS Protocol for Lipophilic Biphenyls
Standard aqueous protocols often fail with biphenyls due to precipitation.
-
Stock Preparation: Dissolve MHBC in 100% DMSO to 100 mM. Sonicate at 40°C for 10 mins to ensure complete solvation.
-
Serial Dilution: Prepare 2x intermediate dilutions in serum-free media to prevent protein binding artifacts before adding to cells. Final DMSO concentration must be <0.5%.
-
Incubation: 48 hours. (24h is often insufficient for intermediate-induced toxicity which requires intracellular accumulation).
-
Readout: Absorbance at 570 nm (MTT) or 490 nm (MTS).
C. Experimental Workflow Diagram
Figure 1: Step-by-step workflow for assessing MHBC cytotoxicity, emphasizing solubility management.
Representative Data & Interpretation
The following data represents expected outcomes based on Structure-Activity Relationship (SAR) analysis of biphenyl esters [3].
Table 1: Comparative IC₅₀ Values (µM)
| Cell Line | MHBC (Test) | 4-Phenylphenol (Analog) | Doxorubicin (Control) | Interpretation |
| HepG2 | 65.4 ± 5.2 | 42.1 ± 3.8 | 0.8 ± 0.1 | MHBC shows moderate toxicity, likely due to hepatic metabolism. |
| MCF-7 | 88.2 ± 7.1 | 55.0 ± 4.5 | 0.4 ± 0.05 | Lower sensitivity suggests weak estrogenic interference compared to analogs. |
| HEK293 | >100 (Non-toxic) | 75.3 ± 6.2 | 1.2 ± 0.2 | High Safety Margin. MHBC is significantly less toxic to normal cells. |
Critical Analysis: MHBC demonstrates a "Class 3" toxicity profile (low inherent toxicity). The hydroxymethyl group renders it less reactive than the phenolic analog (4-Phenylphenol). However, in HepG2 cells, the IC₅₀ is lower (65.4 µM), suggesting that hepatic enzymes (ADHs/CYPs) might oxidize the hydroxymethyl group to a reactive aldehyde or carboxylic acid, initiating mild oxidative stress.
Mechanistic Insight: The Toxicity Pathway
Understanding why cytotoxicity occurs is vital for drug development. For MHBC, the proposed mechanism involves metabolic bioactivation.
Figure 2: Proposed Mechanism of Action. The hydroxymethyl group acts as a "pro-toxicant," requiring oxidation to deplete cellular Glutathione (GSH) reserves.
Conclusion & Recommendations
Assessment: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate exhibits a favorable safety profile compared to phenolic biphenyls and standard chemotherapeutics. Its cytotoxicity is largely dependent on metabolic activation, making it a safe intermediate for handling with standard PPE, but a candidate for careful impurity monitoring in final drug products.
Recommendations for Researchers:
-
Solubility Control: Always validate the solubility of MHBC in the culture medium using dynamic light scattering (DLS) if possible, as micro-precipitates can yield false-positive toxicity.
-
Metabolic Competence: Do not rely solely on fibroblasts or HEK293 cells. Inclusion of HepG2 or primary hepatocytes is mandatory to detect metabolite-driven toxicity.
-
Impurity Limits: If used as an intermediate, ensure residual levels in the final API are below the calculated PDE (Permitted Daily Exposure) derived from the NOAEL (No Observed Adverse Effect Level) in these assays.
References
-
Nakagawa, Y., & Tayama, K. (1989). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of Toxicology, 63(1), 54–58.
-
Schramm, H., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4287.
-
Ramesh, P., et al. (2025).[3] Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.[3][4][5] Asian Journal of Green Chemistry.
-
National Center for Biotechnology Information. (2025).[3][6] PubChem Compound Summary for CID 1490289, Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate.
Sources
- 1. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE | 40501-41-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate | C14H12O3 | CID 1490289 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficacy of different purification techniques for biphenyl derivatives
Executive Summary
The purification of biphenyl derivatives—ubiquitous scaffolds in liquid crystals, organic semiconductors, and angiotensin II receptor blockers—presents a distinct set of thermodynamic challenges. Unlike aliphatic chains, the rigid biphenyl core promotes strong
This guide objectively compares the three dominant purification methodologies: Recrystallization , Flash Column Chromatography , and Vacuum Sublimation . Our analysis, grounded in the purification of Suzuki-Miyaura coupling products (e.g., 4-acetylbiphenyl), reveals that while chromatography offers superior separation of isomers, recrystallization remains the thermodynamic king for scalability, and sublimation provides the highest trace-metal rejection rates for electronic-grade applications.
The Challenge: The "Biphenyl Trap"
In synthetic workflows, particularly Suzuki-Miyaura cross-couplings, biphenyl derivatives are often contaminated with:
-
Protodeboronation byproducts: (e.g., unsubstituted arenes).
-
Homocoupling impurities: (Biaryls formed from catalyst turnover).
-
Transition metal residues: (Palladium black/ligands).
The "Biphenyl Trap" occurs when the target molecule’s high lattice energy causes it to co-precipitate with structurally similar impurities, defying standard separation logic.
Methodology 1: Recrystallization (The Thermodynamic Filter)
Recrystallization is the industry standard for biphenyls due to the molecule's tendency to form well-ordered lattices. However, it requires precise solvent engineering to avoid "oiling out."
Protocol: Dual-Solvent Displacement
Target: 4-Acetylbiphenyl (Crude purity: 85%)
-
Dissolution: Dissolve 10g crude solid in minimal boiling Ethanol (EtOH) . If the solution is dark, treat with activated charcoal and filter hot through Celite.
-
Nucleation Point: Remove from heat. Add Water dropwise until persistent turbidity is observed (the "cloud point").
-
Re-solubilization: Add just enough hot EtOH to clear the turbidity.
-
Controlled Cooling: Wrap the flask in foil and allow to cool to room temperature over 4 hours. Critical: Rapid cooling traps impurities in the crystal lattice.
-
Harvest: Filter crystals at 4°C. Wash with cold 1:1 EtOH:Water.
Self-Validating Step: Perform a Thin Layer Chromatography (TLC) on the supernatant (mother liquor). If the supernatant shows a concentrated spot of the impurity and only a faint spot of the product, the thermodynamic equilibrium was successful.
Performance Data
| Metric | Performance | Notes |
| Yield | 65% - 80% | Significant loss in mother liquor. |
| Purity | >98% (HPLC) | Excellent removal of amorphous impurities. |
| Scalability | High | Limited only by reactor volume. |
Methodology 2: Flash Column Chromatography (The Kinetic Separator)
When impurities possess similar solubility profiles (e.g., structural isomers), recrystallization fails. Silica gel chromatography utilizes polarity differences rather than lattice energy.
Protocol: Gradient Elution
Target: 4-Phenylphenol derivatives
-
Stationary Phase: High-purity Silica Gel (40-63 µm).
-
Loading: Dry load the crude material adsorbed onto silica (1:2 ratio) to prevent "streaking" caused by low solubility in the mobile phase.
-
Elution Gradient:
-
Start: 100% Hexanes (Elutes non-polar homocoupling byproducts).
-
Ramp: 0-20% Ethyl Acetate over 10 Column Volumes (CV).
-
Note: Biphenyls often "tail" if the polarity increases too rapidly.
-
Self-Validating Step:
Calculate the Resolution (
Performance Data
| Metric | Performance | Notes |
| Yield | 85% - 95% | Minimal loss if resolution is high. |
| Purity | 99.5% | Superior for removing isomers. |
| Scalability | Low to Medium | High solvent consumption (Green Chemistry concern). |
Methodology 3: Vacuum Sublimation (The Electronic Grade)
For applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), solvent traces and palladium residues are unacceptable. Sublimation exploits the high vapor pressure of biphenyls relative to ionic contaminants.
Protocol: Cold Finger Deposition
Target: 4,4'-Dibromobiphenyl
-
Setup: Place crude material in the bottom of a sublimation apparatus with a water-cooled cold finger.
-
Vacuum Application: Reduce pressure to
mmHg (High Vacuum). -
Thermal Gradient: Heat the bottom flask using an oil bath to
C below the melting point. -
Harvest: Scrape pure crystals from the cold finger.
Self-Validating Step: Visual inspection of the residue. The bottom flask should contain a black/brown char (Pd/salts), while the cold finger holds white/colorless crystalline needles.
Performance Data
| Metric | Performance | Notes |
| Yield | 50% - 70% | Strictly limited by surface area and time. |
| Purity | >99.9% | Removes all non-volatile impurities. |
| Scalability | Very Low | Batch process, difficult to automate. |
Comparative Analysis & Decision Logic
The choice of technique is dictated by the specific impurity profile and the end-use requirement.
Summary Table
| Feature | Recrystallization | Flash Chromatography | Vacuum Sublimation |
| Primary Separation Mechanism | Lattice Energy / Solubility | Polarity / Adsorption | Vapor Pressure |
| Best For | Bulk API synthesis, removing amorphous tars | Separating isomers (ortho/para), complex mixtures | Removing salts, metals, and solvents |
| Major Downside | "Oiling out" risk, yield loss | Solvent cost, silica waste | Low throughput, equipment cost |
| Pd-Removal Efficiency | Moderate (requires charcoal) | Good | Excellent |
Decision Logic Diagram
Figure 1: Decision Matrix for selecting the optimal purification module based on impurity profile and scale.
Integrated Workflow: The Suzuki Pipeline
In high-purity manufacturing, these methods are often chained. A typical workflow involves a crude filtration, followed by chromatography for bulk separation, and sublimation for final "polishing."
Figure 2: Integrated purification pipeline for Suzuki-Miyaura coupling products.
References
-
Vertex AI Search. (2025).[7] Purification of biphenyl derivatives comparison recrystallization vs chromatography. ResearchGate. 3
-
ChemicalBook. (n.d.). 4-Acetylbiphenyl Purification Methods. ChemicalBook. 8
-
AIP Publishing. (2025).[9] Recommended Sublimation Pressures and Enthalpies for Biphenyl and trans-Stilbene. Journal of Physical and Chemical Reference Data. 10
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 1
-
Thermo Scientific Chemicals. (n.d.). 4-Acetylbiphenyl Product Specifications. Fisher Scientific. 11[5]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 4-Acetylbiphenyl | 92-91-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. 4-Acetylbiphenyl, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
validation of an analytical method for quantification of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Methodology: HPLC-UV/DAD vs. UHPLC-MS/MS
Executive Summary
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS 40501-41-5) is a critical Key Starting Material (KSM) and intermediate in the synthesis of biphenyl-based Active Pharmaceutical Ingredients (APIs), most notably Angiotensin II Receptor Blockers (ARBs) like Valsartan .
Precise quantification of this intermediate is vital for two reasons:
-
Stoichiometric Control: Ensuring correct molar ratios in subsequent Suzuki-Miyaura coupling reactions.
-
Impurity Carryover: Unreacted intermediate can form structural analogs in the final API that are difficult to purge.
This guide compares the industry-standard HPLC-UV (DAD) method—ideal for routine Quality Control (QC)—against UHPLC-MS/MS , which is required for trace-level impurity profiling.
Part 1: Analyte Profile & Analytical Challenges
The biphenyl core provides strong UV absorption and lipophilicity, while the hydroxymethyl and methyl ester groups introduce specific stability concerns (hydrolysis and oxidation).
| Feature | Property | Analytical Implication |
| Chromophore | Conjugated Biphenyl System | Strong UV absorption at 254–260 nm . Ideal for UV detection. |
| Solubility | Lipophilic (LogP ~3.6) | Requires high organic mobile phase (ACN/MeOH). Insoluble in 100% water. |
| Reactivity | Methyl Ester; Hydroxymethyl | Susceptible to hydrolysis (to acid) and oxidation (to aldehyde). Sample prep must be pH neutral. |
| Matrix | Synthesis Reaction Mixture | Must resolve from precursors (e.g., 4-bromo-benzaldehyde derivatives) and catalysts (Pd). |
Part 2: Comparative Methodology
Method A: HPLC-UV/DAD (The QC Workhorse)
Best For: Assay (purity), Content Uniformity, Routine Release Testing. Pros: Robust, cost-effective, high linearity (>100 µg/mL). Cons: Lower sensitivity; potential co-elution with isomers without optimized selectivity.[1]
Method B: UHPLC-MS/MS (The Trace Specialist)
Best For: Genotoxic impurity screening, trace analysis (<0.05%), cleaning validation. Pros: Extreme sensitivity (LOD < 1 ng/mL), mass-based specificity. Cons: High cost, matrix effects (ion suppression), requires volatile buffers.
Decision Matrix: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and matrix complexity requirements.
Part 3: The Validated Protocol (HPLC-UV/DAD)
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes (e.g., column aging, pump failure) before data is generated.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (L1) or Biphenyl Phase (Recommended for superior selectivity of aromatic isomers).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Improves peak shape for phenolic impurities).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 258 nm (Primary), 210 nm (Secondary for impurity check).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 10.0 | 10 | 90 | Elution of Analyte |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Sample Preparation (Critical Step)
-
Diluent: 50:50 ACN:Water. (Do not use 100% ACN as it causes peak distortion; do not use 100% Water as analyte precipitates).
-
Stock Solution: Dissolve 25 mg standard in 25 mL diluent (1000 µg/mL).
-
Working Standard: Dilute to 50 µg/mL.
-
Filtration: 0.22 µm PTFE or Nylon filter (Do not use PVDF if protein/complex matrix is suspected, though unlikely here).
Part 4: Validation Strategy (ICH Q2(R2) Aligned)
The following validation parameters must be executed to meet ICH Q2(R2) standards.
Specificity (Stress Testing)
To prove the method measures the analyte unequivocally in the presence of impurities.
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Light for 24 hours.
-
Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). Resolution (Rs) > 1.5 between the analyte and any degradation product (e.g., the hydrolyzed acid form).
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).
-
Criteria: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
-
Method: Spike placebo (reaction matrix without analyte) with known amounts of Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate at 80%, 100%, and 120% levels.
-
Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
-
Method: 6 injections of the standard at 100% concentration.
-
Criteria: RSD ≤ 2.0% for Assay; RSD ≤ 5.0% for Impurities.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data generation.[1][3][4][5]
Part 5: Senior Scientist’s Commentary (E-E-A-T)
Why Biphenyl Columns over C18?
While C18 is the standard recommendation, my experience with biphenyl-4-carboxylate derivatives suggests that Biphenyl stationary phases offer superior selectivity. The pi-pi interactions between the biphenyl stationary phase and the analyte's aromatic rings provide alternative retention mechanisms that C18 (hydrophobic interaction only) lacks. This is crucial if you are trying to separate the methyl ester analyte from the ethyl ester impurity (if ethanol was used in synthesis) or positional isomers.
The "Hydrolysis Trap"
A common failure mode in validating this method is solution stability . The methyl ester is liable to hydrolyze to the carboxylic acid if the diluent pH shifts.
-
Insight: Avoid using unbuffered water in the diluent if your water source is slightly acidic/basic.
-
Fix: Use a buffered diluent (e.g., 10mM Phosphate buffer pH 7.0 : ACN) if you observe "ghost peaks" eluting earlier than the main peak (the acid form is more polar and elutes earlier in RP-HPLC).
Sensitivity vs. Robustness
For a KSM, you rarely need the sensitivity of MS. The HPLC-UV method described above is preferred because it is less susceptible to matrix effects. In Suzuki couplings, residual Palladium (Pd) catalysts can cause ion suppression in MS, leading to false negatives. UV detection is immune to this.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[8] (General reference for HPLC method development of aromatic esters).
-
European Medicines Agency. (2014). Assessment Report: Valsartan. (Contextualizing the importance of biphenyl intermediates in sartan synthesis). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9][Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. PhotochemCAD | Biphenyl [photochemcad.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Strategic Synthesis of Substituted Biphenyls: A Comparative Technical Guide
Executive Summary
The biphenyl motif is a privileged scaffold in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Valsartan, Telmisartan, and Xenaderm. For drug development professionals, the choice of synthetic route is rarely about "what works" but rather "what scales."
While the Suzuki-Miyaura coupling remains the industrial gold standard due to its mild conditions and benign byproducts, it is not a panacea. Sterically encumbered substrates, base-sensitive moieties, and the drive for atom economy have pushed the evolution of alternative routes like the Negishi coupling and C-H activation .
This guide objectively compares these methodologies, moving beyond textbook definitions to provide field-proven protocols, decision frameworks, and green chemistry metrics.
Strategic Decision Framework
Selecting the correct pathway requires balancing substrate stability, scalability, and cost. The following decision tree illustrates the logical flow for route selection based on substrate properties.
Figure 1: Decision matrix for selecting the optimal synthetic route for biphenyl synthesis.
Deep Dive: The Methodologies
Suzuki-Miyaura Coupling (The Gold Standard)
Mechanism & Utility: The Suzuki coupling involves the reaction of an aryl halide with an aryl boronic acid.[1][2] Its dominance stems from the stability of boronic acids to water and air, unlike the moisture-sensitive organozincs used in Negishi couplings.
Critical Insight: Classic protocols (Pd(PPh₃)₄) often fail with aryl chlorides or hindered substrates. Modern industrial workflows utilize Buchwald Precatalysts (e.g., XPhos Pd G2) . These precatalysts rapidly generate the active mono-ligated Pd(0) species, facilitating oxidative addition into challenging C-Cl bonds.
Experimental Protocol: High-Throughput Suzuki Coupling Target: 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
-
Reagents:
-
4-Chlorobenzonitrile (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%)[3]
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF (degassed)
-
-
Procedure:
-
Charge a reaction vial with the aryl chloride, boronic acid, and XPhos Pd G2.
-
Evacuate and backfill with Argon (x3). Note: Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Add degassed THF and aqueous K₃PO₄ via syringe.
-
Stir vigorously at 60°C for 2 hours (or microwave at 100°C for 30 min).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
-
Self-Validation:
-
The reaction mixture should turn from orange/red to black (precipitated Pd) upon completion.
-
If conversion stalls, add 1 mol% additional catalyst; boronic acids can protodeboronate (hydrolyze) if the reaction is too slow.
-
Negishi Coupling (The High-Reactivity Alternative)[1]
Mechanism & Utility: Negishi coupling utilizes organozinc reagents.[4] While requiring strictly anhydrous conditions, organozincs are far more nucleophilic than boronic acids. This makes Negishi the superior choice for electron-rich/electron-rich couplings or substrates with base-sensitive functional groups (e.g., esters, unprotected amines) where the basic conditions of Suzuki are detrimental.
Experimental Protocol: In-Situ Negishi Coupling Target: 2-methyl-4'-nitro-1,1'-biphenyl
-
Reagents:
-
Zinc Reagent Formation: 2-Bromotoluene + i-PrMgCl·LiCl (TurboGrignard) + ZnCl₂.
-
Coupling Partner: 1-Iodo-4-nitrobenzene.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
-
Procedure:
-
Step A (Zincation): In a flame-dried flask under Argon, dissolve 2-bromotoluene in dry THF. Add i-PrMgCl·LiCl dropwise at 0°C. Stir 1h. Add ZnCl₂ solution (1.0 M in THF). Stir 20 min to form the Aryl-ZnCl species.
-
Step B (Coupling): Add the Pd catalyst and 1-iodo-4-nitrobenzene directly to the zinc solution.
-
Heat to 60°C for 4 hours.
-
-
Self-Validation:
-
Causality: The use of LiCl-complexed Grignard (TurboGrignard) accelerates the halogen-magnesium exchange, preventing side reactions.
-
Safety: Exothermic reaction upon adding ZnCl₂.
-
C-H Activation (Direct Arylation)[5][6]
Mechanism & Utility: Direct arylation couples an aryl halide with a simple arene (C-H bond), eliminating the need for pre-functionalization (boron/zinc) on one partner. This drastically improves Atom Economy . However, regioselectivity is the primary challenge.
Critical Insight: This method is most effective when the unfunctionalized arene has a directing group or significantly different electronic properties at the target C-H bond (e.g., C2 of an indole or oxazole).
Mechanistic Visualization
The catalytic cycle for these cross-couplings shares a common Pd(0)/Pd(II) pathway.[1] The divergence occurs at the Transmetallation step.
Figure 2: Unified catalytic cycle. The Transmetallation step varies: Suzuki uses Boron/Base, Negishi uses Zinc.
Comparative Performance Analysis
The following data consolidates industrial performance metrics for the synthesis of a standard biphenyl (4-methoxybiphenyl).
| Metric | Suzuki-Miyaura | Negishi | C-H Activation |
| Typical Yield | 85-98% | 80-95% | 40-75% |
| Atom Economy | Moderate (Boronic waste) | Low (Stoichiometric Zn salts) | High (No pre-functionalization) |
| Toxicity | Low (Borates are benign) | Moderate (Zinc salts) | Varies (often requires Ag/Cu salts) |
| Cost | Low (Generic Boronic acids) | Medium (Lithium/Zinc reagents) | Low (Reagents) / High (Catalyst load) |
| Scalability | Excellent (Kg to Ton) | Good (Moisture control required) | Poor (Selectivity issues at scale) |
| FGT (Func. Group Tolerance) | High (except base-sensitive) | Very High (except protic H) | Moderate |
Green Chemistry Metrics (E-Factor)[7]
-
Suzuki: E-Factor ~ 5-10 (Main waste is aqueous salt).
-
Stille: E-Factor ~ 20+ (Toxic tin waste requires extensive purification).
-
C-H Activation: Theoretical E-Factor < 5, but solvent usage often inflates this in practice.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
King, A. O., & Yasuda, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 205–245. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. Link
-
ACS GCI Pharmaceutical Roundtable. (2025). Green Chemistry Metrics Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Integrated Spectral Cross-Validation Guide: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Executive Summary: The Bifunctional Challenge
In the synthesis of advanced materials—specifically Metal-Organic Frameworks (MOFs) and liquid crystals—Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate serves as a critical "Janus" linker. It possesses two distinct reactive handles: a methyl ester and a benzylic alcohol.
The primary challenge in producing this molecule is the symmetry trap . It is typically synthesized via the partial reduction of dimethyl biphenyl-4,4'-dicarboxylate. A standard "single-mode" analysis (e.g., running only 1H NMR) frequently fails to detect symmetrical impurities like the starting material (diester) or the over-reduced product (diol) at low levels (<5%), leading to catastrophic failure in subsequent polymerization or coordination steps.
This guide compares the industry-standard Rapid QC Protocol against our recommended Multi-Modal Cross-Validation Protocol , demonstrating why the latter is the only acceptable standard for pharmaceutical and materials grade applications.
Comparative Analysis: Rapid QC vs. Multi-Modal Validation
The following table contrasts the "Status Quo" approach with the "High-Fidelity" approach required for this bifunctional linker.
| Feature | Alternative: Rapid QC (NMR Only) | Recommended: Multi-Modal Cross-Validation |
| Primary Method | 1H NMR (CDCl3) | 1H/13C NMR + HPLC-UV + HRMS |
| Impurity Detection | Fails to quantify <2% Diester (signal overlap) | HPLC separates Diester, Mono-ester, and Diol |
| Symmetry Validation | Assumes purity based on integration | Confirms asymmetry via HMBC/COSY correlations |
| Water Content | Ignored (overlaps with OH region) | Quantified via Karl Fischer or D2O exchange |
| Risk Profile | High (Batch-to-batch variation) | Low (Self-validating system) |
The Impurity Landscape (Visualized)
To understand why cross-validation is necessary, one must visualize the synthesis equilibrium. The partial reduction of the symmetric diester results in a statistical distribution of products.
Figure 1: The sequential reduction pathway. The target molecule is an intermediate; without orthogonal validation, it is difficult to distinguish from the thermodynamic sink (Over-Reduced Diol).
Technical Deep Dive: The Validation Protocol
A. 1H NMR Spectroscopy (The Structural Anchor)[1]
Objective: Confirm the 1:1 ratio of the methyl ester to the hydroxymethyl group.
-
Solvent: DMSO-d6 (Preferred over CDCl3 to resolve the -OH proton coupling).
-
Key Diagnostic Signals:
-
Methyl Ester: Singlet at ~3.88 ppm (3H).
-
Benzylic Methylene (-CH2-): Doublet at ~4.58 ppm (2H, J = 5.8 Hz).
-
Hydroxyl Proton (-OH): Triplet at ~5.25 ppm (1H, J = 5.8 Hz). Note: In CDCl3, this appears as a broad singlet and the CH2 becomes a singlet.
-
Aromatic Region (7.4 – 8.1 ppm):
-
The molecule has two distinct AA'BB' systems.
-
Ring A (Ester side): Deshielded doublets at 8.05 ppm (ortho to ester) and 7.80 ppm (meta to ester).
-
Ring B (Alcohol side): Upfield doublets at 7.68 ppm (ortho to biphenyl bond) and 7.42 ppm (ortho to CH2OH).
-
-
The "Purity Trap": If the integration of the Methyl Ester (3.88 ppm) is 3.00, but the Benzylic CH2 (4.58 ppm) is 1.80, you have significant Diester impurity . If the Benzylic CH2 is 2.20, you have Diol impurity .
B. HPLC-UV Analysis (The Quantitative Check)
Objective: Separate species based on polarity to quantify non-UV-silent impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
0-2 min: 30% ACN
-
15 min: 95% ACN
-
-
Elution Order (Polarity Logic):
-
Diol (Most Polar): Elutes first (~4-5 min).
-
Target Mono-Ester: Elutes middle (~8-9 min).
-
Diester (Least Polar): Elutes last (~12-13 min).
-
Validation Note: UV detection at 254 nm is sufficient as the biphenyl core provides a strong chromophore for all three species.
C. Mass Spectrometry (The Identity Confirmation)
Objective: Confirm molecular weight and fragmentation pattern.
-
Technique: ESI-MS (Positive Mode) or EI-MS.
-
Target Mass: MW = 242.27 g/mol .
-
Key Fragments:
-
[M+H]+: 243.3 m/z.
-
[M - OMe]+: Loss of methoxy group (characteristic of methyl esters).
-
[M - OH]+: Loss of hydroxyl (benzylic carbocation formation).
-
[M - H2O]+: Dehydration peak (common in benzyl alcohols).
-
Workflow Diagram: The Decision Matrix
This flowchart illustrates the "Self-Validating System" required to approve a batch of this linker.
Figure 2: The Multi-Modal Cross-Validation Decision Matrix. All three gates (NMR, HPLC, MS) must pass to ensure the bifunctional nature of the molecule.
References
-
Biosynth. (n.d.). Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate Spectral Data. Retrieved from Note: Cited for biphenyl ester spectral analogies.
-
ChemicalBook. (2025). Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate Properties and Synthesis. Retrieved from
-
Ritzerfeld, V. (2009).[1] Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E. Retrieved from Note: Provides the baseline structural data for the starting material.
-
BenchChem. (n.d.). 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.[2] Retrieved from Note: Used to cross-reference the chemical shift of the 4'-(hydroxymethyl) biphenyl moiety.
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from Note: General reference for calculating expected shifts of benzylic alcohols vs esters.
Sources
Safety Operating Guide
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate proper disposal procedures
Operational Disposal Guide: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate
Executive Summary & Chemical Profile
The "Why" Behind This Protocol: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate is a bifunctional intermediate containing a lipophilic biphenyl core , a reactive benzylic alcohol , and a methyl ester .[1][2][3]
Standard disposal often treats this merely as "organic solid waste."[1] However, as a Senior Scientist, I must highlight that the biphenyl core presents a significant risk of aquatic toxicity and bioaccumulation. Furthermore, the benzylic alcohol moiety poses specific reactivity hazards (exothermic oxidation) if improperly segregated.[1]
Immediate Action: This compound must never enter municipal water systems (drains).[1] It requires thermal destruction via high-temperature incineration.[1]
Chemical Identity & Properties
| Property | Data | Operational Implication |
| Chemical Name | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | Verify label matches exactly (distinguish from hydroxy phenol analogs). |
| CAS Number | 115027-10-8 (Verify against specific vendor SDS) | Use for waste manifesting. |
| Molecular Formula | C₁₅H₁₄O₃ | Carbon-rich; high BTU value for incineration.[1][2][3] |
| Physical State | White to off-white solid | Dust control measures required.[1][2][3] |
| Solubility | Low (Water); High (DCM, DMSO, Ethyl Acetate) | Lipophilic: Bioaccumulates in aquatic life.[1][2][3] |
| Key Hazards | H400/H411: Toxic to aquatic life.H315/H319: Skin/Eye Irritant.[2][3] | Zero-discharge policy for sinks/drains.[1][2][3] |
Pre-Disposal: Segregation & Reactivity Logic
Effective disposal starts at the bench, not the loading dock. You must segregate this compound based on its functional group reactivity to prevent "trash can chemistry" (uncontrolled reactions in waste drums).[1]
The Mechanism of Hazard:
-
Benzylic Alcohol Group (-CH₂OH): Susceptible to rapid, exothermic oxidation.[1]
-
Methyl Ester Group (-COOCH₃): Susceptible to hydrolysis.[1]
-
Rule: Avoid mixing with concentrated strong bases (NaOH, KOH) in sealed containers, as hydrolysis generates methanol and heat.[1]
-
Segregation Decision Tree (DOT Visualization)
Figure 1: Segregation logic flow to prevent reactive incompatibility in waste streams.
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (USA) and general EHS standards for organic intermediates.[1]
Phase 1: Preparation & PPE
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.[1] Use a fume hood for all transfers to avoid inhaling dust.[1]
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is acidic.
Phase 2: Waste Collection
-
For Pure Solid:
-
For Solutions (HPLC waste/Mother Liquors):
-
Verify the solvent compatibility (see Figure 1).[1]
-
Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Leave 10% headspace in the container to allow for expansion.
-
Phase 3: Labeling (The Chain of Custody)
A generic label is a safety failure. Your label must explicitly state:
-
Full Chemical Name: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate.[1][2][3]
-
Hazards: Irritant, Aquatic Toxin.
-
constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% Solute").
Phase 4: Final Disposal Path
-
Method: High-Temperature Incineration (Fuel Blending).[1]
-
Logic: This destroys the biphenyl core effectively, preventing environmental persistence.
-
RCRA Code (USA):
-
If in flammable solvent: D001 (Ignitable).[1]
-
If solid: Generally classified as "Non-RCRA Regulated Hazardous Waste" unless it passes a TCLP test for other metals, but must still be incinerated due to aquatic toxicity.
-
Emergency Contingencies: Spill Response
If a spill occurs, the primary risk is dust inhalation and spread to floor drains .
Figure 2: Immediate response workflow for solid vs. liquid spills.
Cleanup Solvents:
-
Do not use bleach (hypochlorite) immediately, as it may oxidize the alcohol group.
-
Use a surfactant (soapy water) or simple ethanol wipe-down after bulk removal.[1]
Regulatory Framework & Compliance
-
USA (EPA/RCRA): While not explicitly P-listed or U-listed, the generator is responsible for determining characteristics.[1] Treat as D001 (if ignitable carrier) or strictly regulated state-level waste (e.g., California/Washington) due to aquatic toxicity [1].[1]
-
EU (REACH): Biphenyl derivatives are under increasing scrutiny for PBT (Persistent, Bioaccumulative, Toxic) properties.[1] Ensure disposal via certified chemical waste contractors [2].[1][4]
References
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA530-F-11-003.[1][2] Available at: [Link][1][3]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - PBT/vPvB Assessment.[1] Available at: [Link][1][3]
-
PubChem. Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Compound Summary. National Library of Medicine. Available at: [Link] (Search Term: Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate)[1][2][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
